9-Hydroxy-4-androstene-3,17-dione
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVJSSWZSJOGL-PLOWYNNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336076 | |
| Record name | 9α-hydroxyandrost-4-en-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-62-3 | |
| Record name | 9α-Hydroxyandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-hydroxyandrost-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9-Hydroxy-4-androstene-3,17-dione
Introduction: The Strategic Importance of 9α-Hydroxy-4-androstene-3,17-dione in Steroid Therapeutics
9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) is a pivotal steroid intermediate, the value of which is intrinsically linked to the synthesis of advanced corticosteroid drugs.[1][2][3] Its strategic importance lies in the 9α-hydroxy group, a structural feature that is a prerequisite for the synthesis of potent anti-inflammatory glucocorticoids such as dexamethasone and fludrocortisone. The introduction of this functional group is a challenging feat of regioselective chemistry, and its successful installation is a cornerstone of modern steroid manufacturing.
Historically, the production of corticosteroids was a complex, multi-step chemical process. However, the advent of microbial biotransformation has revolutionized the steroid industry, offering a more efficient, stereoselective, and environmentally benign alternative.[4][5][6] This guide provides a comprehensive overview of the synthesis of 9-OH-AD, with a particular focus on microbial hydroxylation, and details the essential analytical techniques for its thorough characterization.
Synthesis of 9-Hydroxy-4-androstene-3,17-dione: A Deep Dive into Microbial Biotransformation
The most economically viable and widely adopted method for the industrial production of 9-OH-AD is through the microbial transformation of readily available steroidal precursors, primarily phytosterols.[2][7] This bioconversion leverages the enzymatic machinery of specific microorganisms, most notably from the genus Mycobacterium, to perform highly specific chemical modifications on the steroid nucleus.[2][3][8]
The Rationale for Microbial Hydroxylation
Chemical synthesis of 9-OH-AD is often hampered by a lack of regioselectivity and stereoselectivity, leading to a mixture of isomers and low yields. In contrast, microbial systems possess highly evolved enzymes, such as 3-ketosteroid-9α-hydroxylase (Ksh), that can introduce a hydroxyl group at the C9α position with remarkable precision.[9][10] This enzymatic approach circumvents the need for harsh reagents and multiple protection/deprotection steps, making it a cornerstone of green chemistry in steroid manufacturing.[10]
Key Microbial Systems and Genetic Engineering Strategies
Mycobacterium species, such as Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum) and Mycobacterium fortuitum, are the workhorses of industrial 9-OH-AD production.[2][11][12] These organisms possess the metabolic pathways to degrade the side chain of phytosterols and subsequently hydroxylate the steroid core.
To enhance the efficiency and yield of 9-OH-AD, significant efforts in metabolic engineering have been undertaken. These strategies include:
-
Deletion of Competing Pathways: A key challenge is the further degradation of 9-OH-AD by the host microorganism. The enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD) is responsible for the undesirable conversion of 9-OH-AD to its Δ1-dehydrogenated counterpart.[2][12] Gene knockout strategies targeting the kstD genes have been successfully employed to prevent this product degradation and promote the stable accumulation of 9-OH-AD.[12]
-
Overexpression of Key Enzymes: To drive the metabolic flux towards 9-OH-AD, the overexpression of the 3-ketosteroid 9α-hydroxylase (Ksh) enzyme complex (comprising KshA and KshB) is a common strategy.[9][13] This ensures efficient hydroxylation of the precursor, 4-androstene-3,17-dione (AD).
-
Cofactor Engineering: The hydroxylation reaction catalyzed by Ksh is dependent on cofactors such as NADH.[9] Engineering the microbial host to increase the intracellular supply and regeneration of these cofactors can significantly boost the productivity of 9-OH-AD.[11]
Experimental Workflow: Microbial Synthesis of 9-OH-AD
The following diagram illustrates a generalized workflow for the microbial synthesis of 9-OH-AD from phytosterols.
Caption: Generalized workflow for the microbial synthesis of 9-OH-AD.
Protocol: A Representative Microbial Biotransformation for 9-OH-AD Production
This protocol is a generalized representation and would require optimization for specific microbial strains and scales.
-
Inoculum Preparation: A genetically engineered strain of Mycolicibacterium neoaurum is cultured in a seed medium containing glucose, yeast extract, and other essential nutrients for 24-48 hours at 30°C with agitation.
-
Fermentation: The seed culture is transferred to a larger production fermenter containing a fermentation medium. The fermentation is carried out under controlled conditions of temperature (30°C), pH (around 7.0), and aeration.
-
Substrate Addition: A solution of phytosterols, often dissolved in an organic solvent or emulsified, is added to the fermentation broth.
-
Biotransformation: The microbial culture is incubated for a period of 100-150 hours, during which the phytosterol side chain is cleaved, and the resulting 4-androstene-3,17-dione is hydroxylated to 9-OH-AD.
-
Extraction: After the biotransformation is complete, the fermentation broth is harvested. The product is typically extracted from the broth using a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude extract is concentrated, and the 9-OH-AD is purified by crystallization or column chromatography to achieve high purity.
Characterization of this compound: Ensuring Identity, Purity, and Quality
Thorough characterization is imperative to confirm the identity and purity of the synthesized 9-OH-AD. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of 9-OH-AD. The chemical shifts and coupling constants of the protons and carbons provide definitive evidence for the presence of the 9α-hydroxy group and the overall steroid skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.[14] This data confirms the elemental composition and provides further structural information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and identifying impurities.[15][16]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 9-OH-AD. A reversed-phase C18 column with a mobile phase of methanol and water is commonly used. The retention time of the main peak is compared to a reference standard, and the peak area is used to quantify the purity.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique for monitoring the progress of the biotransformation and for preliminary purity assessment of the final product.
Data Presentation: Key Physicochemical and Spectroscopic Data for 9-OH-AD
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₃ |
| Molecular Weight | 302.4 g/mol [17] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for steroidal protons, including a downfield shift for the proton at C-10 due to the 9α-hydroxy group. |
| ¹³C NMR (CDCl₃, δ ppm) | Resonances corresponding to 19 carbon atoms, with a distinct signal for the carbon bearing the hydroxyl group (C-9). |
| Mass Spectrum (m/z) | Molecular ion peak [M]⁺ at 302.4, with characteristic fragmentation patterns. |
| HPLC Purity | Typically >98% for pharmaceutical-grade material. |
Conclusion: The Future of 9-OH-AD Synthesis
The synthesis of this compound via microbial biotransformation represents a triumph of industrial biotechnology. The continuous advancements in genetic engineering and fermentation technology promise even more efficient and sustainable production methods in the future. As the demand for advanced corticosteroid drugs continues to grow, the importance of robust and well-characterized synthesis routes for key intermediates like 9-OH-AD will only intensify. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and application of steroid manufacturing.
References
- Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423–1447.
- Fernandes, P., Cruz, A., Angelova, B., Pinheiro, H. M., & Cabral, J. M. S. (2003). Microbial conversion of steroid compounds: recent developments. Enzyme and Microbial Technology, 32(6), 688–705.
- Gao, Y., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial Cell Factories, 21(1), 1-15.
- Kristan, K., & Rižner, T. L. (2012). Steroid-transforming enzymes in fungi. The Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 79–92.
- Mahato, S. B., & Garai, S. (1997).
- Nassiri-Koopaei, N., & Faramarzi, M. A. (2015). Recent developments in the fungal transformation of steroids.
-
PrepChem. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. Retrieved from [Link]
- Salar, J. C., & van der Goot, A. J. (2021). Biosynthesis and Industrial Production of Androsteroids. Molecules, 26(16), 4949.
- Sun, J., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53.
- Wang, M., et al. (2019). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Journal of Industrial Microbiology & Biotechnology, 46(9-10), 1285–1295.
-
PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. Retrieved from [Link]
- Yao, K., et al. (2014). Characterization and engineering of 3-ketosteroid-Δ1-dehydrogenase and 3-ketosteroid-9α-hydroxylase in Mycobacterium neoaurum ATCC 25795 to produce 9α-hydroxy-4-androstene-3,17-dione through the catabolism of sterols. Metabolic Engineering, 24, 181–191.
- Van der Waard, W. F. (1991). U.S. Patent No. 5,004,695. Washington, DC: U.S.
- De Brabander, H. F., et al. (2009). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 637(1-2), 1-14.
- Gathungu, R. M., et al. (2020). Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS. Journal of the American Society for Mass Spectrometry, 31(10), 2095–2105.
- Sun, J., et al. (2023). (PDF) Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum.
- Wang, L., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B.
-
Britannica. (2024, January 9). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]
- Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Journal of Clinical and Diagnostic Research, 16(11).
-
Waters Corporation. (n.d.). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Retrieved from [Link]
- Li, M., et al. (2023). Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends. International Journal of Molecular Sciences, 24(19), 14930.
- G. Richter, H. K. (1979). U.S.
- Wang, F., et al. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. Microbial Cell Factories, 20(1), 158.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of Progesterone by Whole Cells of Filamentous Fungi Aspergillus brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Industrial Production of Androsteroids | MDPI [mdpi.com]
- 8. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 15. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Hydroxy-4-androstene-3,17-dione: From Microbial Discovery to Pharmaceutical Applications
This guide provides a comprehensive technical overview of 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD), a pivotal steroid intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, its critical role in pharmaceutical synthesis, the intricacies of its microbial production, and its biological significance.
Introduction: The Strategic Importance of this compound
This compound (9-OH-AD) is a C19 steroid and a crucial precursor in the synthesis of a wide array of therapeutic steroid drugs, most notably corticosteroids like dexamethasone and β-methasone.[1][2] Its strategic importance lies in the 9α-hydroxyl group, which serves as a key functional handle for subsequent chemical modifications, enabling the efficient production of potent anti-inflammatory agents.[1] The journey of 9-OH-AD from a microbial metabolite to a cornerstone of the pharmaceutical industry is a compelling narrative of scientific innovation in biotechnology and steroid chemistry.
Discovery and Historical Context: A Microbial Revolution
The history of 9-OH-AD is intrinsically linked to the broader history of steroid biotransformations. Early methods for producing corticosteroids were often complex and low-yielding. The discovery that microorganisms could perform specific and stereoselective hydroxylations on the steroid nucleus revolutionized the field.
Initially, 9α-hydroxylation was achieved by microbial transformation of androstane skeleton steroids like 4-androstene-3,17-dione (AD). Various microorganisms, including Nocardia spp., Corynespora cassiicola, and Circinella muscae, were found to be capable of introducing the 9α-hydroxyl group.[3] However, a significant breakthrough came with the realization that 9-OH-AD could be produced directly from abundant and inexpensive natural sterols, such as phytosterols (e.g., β-sitosterol and campesterol) from plant oils, through microbial side-chain degradation.[3][4] This discovery paved the way for more economical and sustainable steroid drug manufacturing.
Microbial Biotransformation: The Primary Production Route
The industrial production of 9-OH-AD is dominated by microbial fermentation processes. Mycobacterium species, in particular, have been extensively studied and engineered for their ability to selectively cleave the side chain of sterols while introducing the 9α-hydroxyl group.[3][4]
The Metabolic Pathway
The conversion of phytosterols to 9-OH-AD in Mycobacterium involves a complex series of enzymatic reactions. The core pathway can be conceptualized as follows:
-
Sterol Uptake and Side-Chain Degradation: The microbial cells uptake the sterol substrate. A cascade of enzymes then systematically degrades the long aliphatic side chain of the phytosterol.
-
Formation of Androstane Skeleton: The side-chain degradation leads to the formation of C19 steroid intermediates, primarily 4-androstene-3,17-dione (AD).
-
9α-Hydroxylation: The key enzymatic step is the introduction of a hydroxyl group at the 9α position of the steroid nucleus of AD, yielding 9-OH-AD. This reaction is catalyzed by a crucial enzyme system known as 3-ketosteroid-9α-hydroxylase (KSH).[1][2][5]
Caption: Simplified workflow of microbial conversion of phytosterols to 9-OH-AD.
Key Enzymes in 9-OH-AD Production
The KSH enzyme system is central to the production of 9-OH-AD. It is typically a two-component monooxygenase system consisting of:
-
KshA (Terminal Oxygenase): The component that directly interacts with the steroid substrate and molecular oxygen to perform the hydroxylation.
-
KshB (Ferredoxin Reductase): An NADH-dependent reductase that transfers electrons to KshA, which is essential for its catalytic activity.[1][2]
The efficiency of the KSH system is a critical determinant of the overall yield of 9-OH-AD.
KstD is an enzyme that can lead to the degradation of the desired product, 9-OH-AD, into 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OH-ADD).[6] The activity of KstD is therefore undesirable for maximizing 9-OH-AD accumulation.
Genetic Engineering Strategies for Yield Enhancement
To improve the efficiency of microbial 9-OH-AD production, various genetic engineering strategies have been employed:
-
Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding for enzymes in the side-chain degradation pathway and, most importantly, the KSH system (KshA and KshB) can significantly boost the metabolic flux towards 9-OH-AD.[4]
-
Deletion of Competing Pathway Genes: Knocking out genes that encode for enzymes responsible for the degradation of 9-OH-AD, such as KstD, is a common strategy to prevent product loss and improve accumulation.[6][7]
-
Cofactor Engineering: The KSH system is NADH-dependent. Engineering the microbial host to enhance the intracellular supply and regeneration of NADH can improve the efficiency of the 9α-hydroxylation step.[1][2][5][8]
Table 1: Summary of Genetic Modifications to Enhance 9-OH-AD Production
| Genetic Modification Strategy | Target Gene(s) | Rationale | Outcome |
| Overexpression | kshA, kshB | Increase the rate of 9α-hydroxylation of AD. | Increased 9-OH-AD yield.[4] |
| Deletion/Knockout | kstd | Prevent the degradation of 9-OH-AD to 9-OH-ADD. | Stable accumulation of 9-OH-AD.[6][7] |
| Cofactor Regeneration | Co-expression of dehydrogenases (e.g., GDH) | Increase the intracellular pool of NADH for KSH activity. | Enhanced conversion rate of AD to 9-OH-AD.[5] |
Experimental Protocol: Microbial Transformation of Phytosterols
The following is a generalized, step-by-step methodology for the microbial production of 9-OH-AD:
-
Strain Selection and Pre-culture: Select a suitable microbial strain (e.g., a genetically modified Mycobacterium species). Inoculate a seed culture in a suitable growth medium and incubate until it reaches the logarithmic growth phase.
-
Fermentation: Transfer the seed culture to a larger fermenter containing the production medium. The production medium typically includes a carbon source, nitrogen source, mineral salts, and the phytosterol substrate.
-
Substrate Addition: The phytosterol substrate, due to its low water solubility, is often added as a microcrystalline suspension or dissolved in a suitable water-miscible organic solvent or with the aid of surfactants.
-
Process Control: Maintain optimal fermentation conditions, including temperature, pH, dissolved oxygen levels, and agitation, to ensure robust microbial growth and efficient biotransformation.
-
Monitoring the Bioconversion: Periodically take samples from the fermenter and analyze the concentrations of the substrate (phytosterols) and the product (9-OH-AD) using techniques like High-Performance Liquid Chromatography (HPLC).
-
Product Isolation and Purification: Once the biotransformation is complete, harvest the fermentation broth. The 9-OH-AD is then extracted from the broth using an appropriate organic solvent. The crude extract is further purified using techniques such as crystallization and chromatography to obtain high-purity 9-OH-AD.
Caption: A typical experimental workflow for the microbial production of 9-OH-AD.
Chemical Synthesis of this compound
While microbial biotransformation is the predominant method for large-scale production, chemical synthesis routes for 9-OH-AD have also been explored.[9] These methods are often more complex and may involve multiple steps with lower overall yields compared to the highly specific enzymatic reactions in microorganisms. However, they can be valuable for producing specific analogs or for smaller-scale research purposes.
Biological Activity and Applications
Beyond its role as a pharmaceutical intermediate, derivatives of this compound have been investigated for their own biological activities.
Aromatase Inhibition
Some derivatives of 4-hydroxy-androstene-3,17-dione have been shown to be potent inhibitors of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[10][11][12][13] This has led to research into their potential use in the treatment of estrogen-dependent diseases, such as breast cancer.[10] For instance, 4-hydroxy-4-androstene-3,17-dione (formestane) has been demonstrated to reduce estradiol concentrations and cause regression of estrogen-dependent breast tumors in animal models.[10]
Other Potential Therapeutic Uses
The unique structure of 9-OH-AD and its derivatives makes them interesting candidates for the development of novel therapeutic agents with a range of potential applications.
Conclusion and Future Perspectives
This compound stands as a testament to the power of biotechnology in modern pharmaceutical manufacturing. Its discovery and the subsequent optimization of its microbial production have significantly impacted the synthesis of essential corticosteroid drugs. Future research in this field will likely focus on further enhancing the efficiency of microbial production through advanced metabolic engineering and synthetic biology approaches. Additionally, the exploration of the biological activities of 9-OH-AD and its derivatives may unveil new therapeutic opportunities.
References
-
Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link]
-
Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. BioMed Central. [Link]
-
The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. PubMed. [Link]
-
Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. PrepChem.com. [Link]
- Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. [Link]
-
Biological activity of 9 alpha-fluoro-11 beta-hydroxy-delta 4-androstene-3, 17-dione. PubMed. [Link]
-
Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase. PubMed. [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. National Institutes of Health (NIH). [Link]
-
A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. National Institutes of Health (NIH). [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Ovid. [Link]
-
Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. PubMed. [Link]
-
Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. PubMed. [Link]
-
Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. National Institutes of Health (NIH). [Link]
-
9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem. [Link]
-
A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. MDPI. [Link]
-
Synthesis and Evaluation of 4-substituted-4-androstene-3,17-dione Derivatives as Aromatase Inhibitors. PubMed. [Link]
Sources
- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase [mdpi.com]
- 3. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-Hydroxy-4-androstene-3,17-dione: From Microbial Biotransformation to its Role as a Key Steroid Intermediate
This guide provides a comprehensive technical overview of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD), a pivotal molecule in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple definition to explore the well-established mechanism of its formation, its critical role as a synthetic precursor, and to clarify its position relative to its pharmacologically active isomers. We will delve into the enzymatic processes that create 9-OHAD and provide actionable experimental protocols for its production and potential biological evaluation.
Executive Summary: Defining 9-OHAD's Significance
9α-hydroxy-4-androstene-3,17-dione is not primarily known for a direct mechanism of action in mammalian systems. Instead, its profound importance lies in its role as a strategic intermediate in the synthesis of high-value steroid drugs, particularly advanced glucocorticoids like dexamethasone and betamethasone.[1][2] The introduction of a hydroxyl group at the 9α position is a challenging chemical step, making the biotransformation pathway an efficient and crucial industrial process.[1] This guide will illuminate the mechanism of this biotransformation, which is the core of 9-OHAD's scientific and commercial relevance.
It is critical to distinguish 9-OHAD from its isomer, 4-hydroxy-4-androstene-3,17-dione (Formestane) . While structurally similar, the position of the hydroxyl group dramatically alters the molecule's biological activity. Formestane is a well-documented aromatase inhibitor, a mechanism that 9-OHAD is not known to possess.[3][4] This guide will address this distinction to prevent common misconceptions in steroid research.
The Primary "Mechanism of Action": Microbial 9α-Hydroxylation
The core mechanism associated with 9-OHAD is that of its own synthesis from the precursor 4-androstene-3,17-dione (AD). This reaction is efficiently catalyzed by a class of enzymes known as 3-ketosteroid-9α-hydroxylases (KSH), found in various microorganisms, particularly of the Mycobacterium genus.[1][5]
The KSH enzyme system is typically a two-component system:
-
KshA (Terminal Oxygenase): The component that directly interacts with the steroid substrate and molecular oxygen to perform the hydroxylation.[1]
-
KshB (Ferredoxin Reductase): A reductase that transfers electrons, usually from a cofactor like NADH, to KshA, thereby activating it for the catalytic cycle.[1]
The overall reaction involves the specific introduction of a hydroxyl group at the C9 position of the steroid's B-ring. This process is a key step in the microbial degradation pathway of sterols like cholesterol and phytosterols.[5][6] By genetically modifying these microorganisms—for instance, by deleting genes responsible for further degradation of 9-OHAD (such as 3-ketosteroid-Δ1-dehydrogenases or KstDs)—industrial strains can be engineered to accumulate high titers of 9-OHAD from inexpensive phytosterol feedstocks.[2][6]
Caption: Microbial biotransformation pathway for 9-OHAD production.
Comparative Pharmacology: 9-OHAD vs. Isomers and Precursors
To fully appreciate the role of 9-OHAD, it is essential to compare it with structurally related androgens.
| Compound | Primary Mechanism of Action / Role | Key Findings |
| 9α-Hydroxy-4-androstene-3,17-dione (9-OHAD) | Synthetic Intermediate: Key precursor for glucocorticoids.[1] | No significant direct pharmacological action has been reported in literature. Its value lies in the strategic position of the 9α-hydroxyl group for further chemical synthesis.[5] |
| 4-Hydroxy-4-androstene-3,17-dione (Formestane) | Aromatase Inhibitor: Irreversibly inhibits the conversion of androgens to estrogens.[3][4] | Used clinically for estrogen-dependent breast cancer. It has minimal affinity for the androgen receptor or influence on 5α-reductase activity.[3][7] |
| 4-Androstene-3,17-dione (AD) | Androgen & Metabolic Precursor: Binds to the androgen receptor and is a direct precursor to testosterone and estrogens.[8][9] | Demonstrates androgenic and anabolic properties, though with lower affinity for the androgen receptor than dihydrotestosterone (DHT).[8][10] |
This comparison underscores a fundamental principle in steroid science: minor changes in structure, such as the position of a single hydroxyl group, can lead to vastly different biological functions. The lack of data on 9-OHAD's direct biological effects suggests its metabolic fate may render it inactive or it is rapidly cleared. However, without specific studies, this remains speculative.
Experimental Protocols
The following protocols are designed to provide a framework for the production, purification, and preliminary biological assessment of 9-OHAD.
Protocol: Microbial Production and Extraction of 9-OHAD
This protocol is a generalized procedure for the biotransformation of 4-androstene-3,17-dione (AD) to 9-OHAD using a KSH-expressing microbial system.
Objective: To produce and extract 9-OHAD from a microbial culture.
Materials:
-
Engineered microbial strain expressing a 3-ketosteroid-9α-hydroxylase (KSH).
-
Fermentation medium (e.g., Terrific Broth).
-
4-Androstene-3,17-dione (AD) substrate (dissolved in ethanol or another suitable solvent).
-
Ethyl acetate (extraction solvent).
-
Sodium sulfate (anhydrous).
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system for analysis.
Methodology:
-
Inoculation: Inoculate a sterile fermentation medium with the engineered microbial strain. Grow the culture at the optimal temperature (e.g., 30°C) with shaking until it reaches the mid-logarithmic growth phase.
-
Substrate Addition: Add the AD substrate solution to the culture to a final concentration of 1-2 g/L. The substrate should be added slowly to avoid toxicity.
-
Biotransformation: Continue the incubation for 24-72 hours. Monitor the conversion of AD to 9-OHAD periodically by taking small samples, extracting with ethyl acetate, and analyzing via HPLC or TLC.
-
Extraction: Once the conversion is maximized, harvest the entire culture. Extract the product by adding an equal volume of ethyl acetate and mixing vigorously for 30 minutes.
-
Phase Separation: Separate the organic (ethyl acetate) phase from the aqueous phase. Repeat the extraction of the aqueous phase twice more to maximize yield.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate to dryness using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pure 9-OHAD.
Caption: Workflow for the production and purification of 9-OHAD.
Protocol: In Vitro Aromatase Inhibition Assay (Hypothetical Application)
This protocol describes how one would test the hypothesis that 9-OHAD has aromatase inhibitory activity, using Formestane as a positive control.
Objective: To determine if 9-OHAD inhibits human aromatase enzyme activity in vitro.
Materials:
-
Human placental microsomes (source of aromatase).
-
[1β-³H]-Androstenedione (tritiated substrate).
-
NADPH (cofactor).
-
Phosphate buffer (pH 7.4).
-
9-OHAD (test compound).
-
4-Hydroxy-4-androstene-3,17-dione (Formestane, positive control).
-
Chloroform.
-
Activated charcoal.
-
Liquid scintillation counter and fluid.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, NADPH, and human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of 9-OHAD (e.g., 1 nM to 100 µM) to the test tubes. Include a set with Formestane as a positive control and a set with no inhibitor as a negative control.
-
Initiate Reaction: Start the reaction by adding the [1β-³H]-Androstenedione substrate. Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding chloroform and vortexing to extract the steroids.
-
Measure Activity: The aromatase reaction releases ³H from the substrate into the water as ³H₂O. Separate the aqueous phase from the organic phase.
-
Remove Unreacted Substrate: Treat the aqueous phase with activated charcoal to adsorb any remaining tritiated steroid. Centrifuge to pellet the charcoal.
-
Quantify: Measure the radioactivity of the supernatant (containing ³H₂O) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of 9-OHAD and Formestane. Determine the IC₅₀ value for each compound.
Conclusion and Future Directions
9α-hydroxy-4-androstene-3,17-dione stands as a testament to the power of biotechnology in modern pharmaceutical synthesis. Its primary mechanism of action is, in effect, the mechanism of its own creation via microbial hydroxylation. While it is not recognized as a direct pharmacological agent, its role as a key building block for potent anti-inflammatory steroids is undisputed.
For researchers in drug development, the key takeaways are:
-
Clarity in Nomenclature: The distinction between 9-OHAD and the aromatase inhibitor Formestane (4-hydroxy-AD) is paramount.
-
Utility in Synthesis: 9-OHAD is the product of an elegant biotransformation that provides a crucial molecular scaffold for further chemical elaboration.
-
Untapped Research Potential: The direct biological activities of 9-OHAD in mammalian systems remain largely unexplored. While it is likely a metabolic pass-through, formal studies on its receptor binding, potential as a pro-drug, or metabolic fate could yield surprising insights.
Future research should focus on formally characterizing the pharmacokinetics and potential biological interactions of 9-OHAD to definitively close the loop on its role and ensure that no potential activity, however minor, is overlooked.
References
-
Brodie, A. M., & Njar, V. C. (2000). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. PubMed. [Link][3]
-
Zhang, X., et al. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. Molecules. [Link][1]
-
Jasuja, R., et al. (2011). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of Clinical Endocrinology & Metabolism. [Link][8]
-
Brodie, A. M., et al. (1981). Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo. Steroids. [Link][4]
-
Njar, V. C., et al. (1995). Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line. The Journal of Steroid Biochemistry and Molecular Biology. [Link][11]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link][2]
-
PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. National Center for Biotechnology Information. [Link][12]
-
Sun, J., et al. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link][5]
-
Earnest, C. P., et al. (2000). In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men. European Journal of Applied Physiology. [Link][13]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link][14]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link][6]
-
Foster, A. B., et al. (1986). Metabolism of 4-hydroxyandrost-4-ene-3,17-dione by rat hepatocytes. The Journal of Steroid Biochemistry. [Link][15]
-
Berkovitz, G. D., et al. (1984). The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts. The Journal of Steroid Biochemistry. [Link][7]
-
Jasuja, R., et al. (2011). Δ-4-Androstene-3,17-Dione Binds Androgen Receptor, Promotes Myogenesis in Vitro, and Increases Serum Testosterone Levels, Fat-Free Mass, and Muscle Strength in Hypogonadal Men. ResearchGate. [Link][10]
-
PubChem. (n.d.). Androstenedione. National Center for Biotechnology Information. [Link][9]
Sources
- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of 4-hydroxyandrost-4-ene-3,17-dione by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Involving 9-Hydroxy-4-androstene-3,17-dione
Abstract
9α-hydroxy-4-androstene-3,17-dione (9-OHAD) is a pivotal steroid intermediate with significant applications in the synthesis of high-value pharmaceuticals, particularly corticosteroids like dexamethasone and betamethasone.[1] Its strategic importance lies in the 9α-hydroxyl group, which serves as a key functional handle for subsequent chemical modifications. This guide provides a comprehensive technical overview of the biochemical pathways involved in the production of 9-OHAD, primarily through the microbial biotransformation of phytosterols. We will delve into the enzymatic machinery, metabolic engineering strategies to enhance yield, and the significant biological activities of 9-OHAD and its derivatives, with a particular focus on their role as aromatase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in steroid biochemistry, metabolic engineering, and pharmaceutical sciences.
Introduction to 9-Hydroxy-4-androstene-3,17-dione (9-OHAD)
9-OHAD is a C19 steroid characterized by a hydroxyl group at the 9α position of the androstane skeleton.[2] This feature makes it a highly sought-after precursor in the pharmaceutical industry for the synthesis of potent anti-inflammatory drugs.[1][3] The traditional chemical synthesis of such corticosteroids is often complex and economically challenging. Consequently, microbial biotransformation has emerged as a more sustainable and efficient alternative for producing key steroid intermediates like 9-OHAD.
The primary route for the biotechnological production of 9-OHAD involves the degradation of abundant and inexpensive phytosterols by various microorganisms, most notably species of Mycobacterium.[4][5] These bacteria possess a unique catabolic pathway that can be genetically engineered to halt the degradation process at the desired intermediate, 9-OHAD.
Biosynthetic Pathways of 9-OHAD from Phytosterols
The microbial conversion of phytosterols (e.g., β-sitosterol, campesterol) to 9-OHAD is a multi-step process involving the degradation of the sterol side-chain and modification of the steroid nucleus. This pathway is a complex oxidative process that requires a significant amount of cofactors such as Flavin Adenine Dinucleotide (FAD) and Nicotinamide Adenine Dinucleotide (NAD+).[6]
The key enzymatic steps are:
-
Side-chain degradation: The long alkyl side-chain of the phytosterol is progressively shortened through a series of oxidation reactions, yielding important C19 and C22 intermediates.[7]
-
Formation of Androst-4-ene-3,17-dione (AD): The complete removal of the side chain results in the formation of androst-4-ene-3,17-dione (AD), a central intermediate in steroid metabolism.[1]
-
9α-Hydroxylation: This is the crucial step where AD is converted to 9-OHAD. This reaction is catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (KSH) .[1][8][9]
KSH is a two-component enzyme system consisting of:
-
KshA (Terminal Oxygenase): The component that directly hydroxylates the steroid substrate.[1]
-
KshB (Ferredoxin Reductase): This component transfers electrons, typically from NADH, to KshA, which is essential for its catalytic activity.[1][9]
The overall reaction is: Androst-4-ene-3,17-dione (AD) + NADH + H⁺ + O₂ → 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) + NAD⁺ + H₂O
Further degradation of 9-OHAD can occur through the action of 3-ketosteroid-Δ1-dehydrogenase (KstD), leading to the formation of 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD).[10] Therefore, to achieve high yields of 9-OHAD, it is often necessary to inactivate the kstD gene.[5]
Caption: Microbial conversion of phytosterols to 9-OHAD.
Metabolic Engineering Strategies for Enhanced 9-OHAD Production
To improve the efficiency of 9-OHAD production, various metabolic engineering strategies have been employed in microorganisms like Mycobacterium neoaurum and Mycobacterium fortuitum. The primary goals of these strategies are to increase the metabolic flux towards 9-OHAD and prevent its further degradation or the formation of byproducts.
Key Engineering Approaches:
-
Overexpression of Key Enzymes:
-
KSH (KshA and KshB): Increasing the expression of the 9α-hydroxylase components is a direct approach to enhance the conversion of AD to 9-OHAD.[4]
-
Side-chain degradation enzymes: Overexpressing genes involved in the initial steps of phytosterol degradation can increase the supply of the precursor, AD.[4]
-
-
Knockout of Competing Pathways:
-
Cofactor Engineering:
-
FAD Supply: The oxidative degradation of phytosterols has a high demand for FAD. Overexpressing genes involved in FAD biosynthesis, such as ribB and ribC, has been shown to significantly increase 9-OHAD production.[6]
-
NADH Regeneration: The KSH enzyme requires NADH as a reducing equivalent.[1] Co-expressing enzymes like glucose-1-dehydrogenase or formate dehydrogenase can create an efficient NADH regeneration system, thereby boosting KSH activity.[1][9]
-
Table 1: Impact of Metabolic Engineering on 9-OHAD Production
| Genetic Modification | Host Organism | Key Finding | Reference |
| Overexpression of kshA and kshB | Mycobacterium sp. NRRL B-3805 | Increased accumulation of 9-OHAD. | [11] |
| Deletion of five kstD genes | Mycobacterium fortuitum | Stable accumulation of 9-OHAD with a 42.57% increase in yield. | [5] |
| Overexpression of ribB and ribC (FAD synthesis) | Mycolicibacterium neoaurum | 167.4% increase in intracellular FAD and a 25.6% increase in 9-OHAD production. | [6] |
| Co-expression of KSH and formate dehydrogenase (NADH regeneration) | E. coli (in vitro) | Achieved a 92.11% conversion rate of AD to 9-OHAD. | [1] |
digraph "Metabolic_Engineering_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Wild-type Strain", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; knockout [label="Knockout kstD gene\n(Prevents 9-OHAD degradation)"]; overexpress_ksh [label="Overexpress kshA and kshB\n(Enhances 9α-hydroxylation)"]; overexpress_fad [label="Overexpress FAD biosynthesis genes\n(Increases cofactor supply)"]; nadh_regen [label="Introduce NADH regeneration system\n(Boosts KSH activity)"]; final_strain [label="Engineered High-Yield Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> knockout; knockout -> overexpress_ksh; overexpress_ksh -> overexpress_fad; overexpress_fad -> nadh_regen; nadh_regen -> final_strain; }
Caption: A typical workflow for engineering a microbial strain for high-yield 9-OHAD production.
Biological Activity: 9-OHAD Analogs as Aromatase Inhibitors
Beyond its role as a synthetic intermediate, the 4-androstene-3,17-dione scaffold is the basis for a class of drugs known as aromatase inhibitors. Aromatase is a key enzyme in estrogen biosynthesis, converting androgens like androstenedione and testosterone into estrogens.[12] Inhibition of aromatase is a critical therapeutic strategy for hormone-dependent breast cancer.[12]
4-hydroxy-4-androstene-3,17-dione (formestane), a close analog of 9-OHAD, is a well-characterized aromatase inhibitor.[12][13] It has been shown to effectively reduce estrogen biosynthesis both in vitro and in vivo.[12] Studies have demonstrated its efficacy in causing the regression of estrogen-dependent breast tumors in animal models.[12]
The inhibitory mechanism of these compounds often involves competitive binding to the active site of aromatase.[14] Some derivatives can act as irreversible inhibitors, permanently inactivating the enzyme.[15] The development of novel 4-androstene-3,17-dione derivatives continues to be an active area of research for new anticancer agents.[14]
Caption: Mechanism of action of 4-hydroxy-4-androstene-3,17-dione as an aromatase inhibitor.
Experimental Protocols
Microbial Biotransformation of Phytosterols to 9-OHAD
This protocol is a generalized procedure based on methodologies reported for Mycolicibacterium neoaurum.[6]
1. Seed Culture Preparation: a. Inoculate a single colony of the engineered M. neoaurum strain into 50 mL of seed medium (e.g., Luria-Bertani broth) in a 250 mL flask. b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.
2. Fermentation: a. Transfer the seed culture (e.g., 10% v/v) into the fermentation medium. A typical medium composition is (per liter): 10.0 g glucose, 2.0 g citric acid, 0.05 g ferric ammonium citrate, 0.5 g MgSO₄·7H₂O, 0.5 g K₂HPO₄, 2.0 g KNO₃, pH 7.5.[6] b. Add phytosterols as the substrate. Due to their low solubility, phytosterols are often dissolved in an organic solvent (e.g., ethanol) or complexed with cyclodextrins before being added to the fermentation broth. A typical starting concentration is 4-20 g/L.[5][6] c. Incubate the fermentation culture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration for 120-144 hours.[6]
3. Product Extraction and Analysis: a. At regular intervals, withdraw samples from the fermentation broth. b. Extract the steroids from the broth using an equal volume of an organic solvent such as ethyl acetate or chloroform. c. Centrifuge to separate the organic and aqueous phases. d. Evaporate the organic phase to dryness under reduced pressure. e. Redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
Analytical Methods for 9-OHAD Detection and Quantification
1. Thin Layer Chromatography (TLC): a. Spot the extracted samples onto a silica gel TLC plate. b. Develop the plate using a solvent system such as chloroform:methanol (95:5 v/v). c. Visualize the spots under UV light or by staining with a suitable reagent (e.g., phosphomolybdic acid). d. Compare the Rf value of the product with that of a 9-OHAD standard.
2. High-Performance Liquid Chromatography (HPLC): a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of methanol and water is typically used. c. Detection: UV detector at a wavelength of 240-254 nm. d. Quantification: Create a standard curve using known concentrations of pure 9-OHAD to quantify the product in the samples.
3. Gas Chromatography-Mass Spectrometry (GC-MS): a. Derivatize the extracted steroids to increase their volatility, for example, by silylation using BSTFA. b. Inject the derivatized sample into the GC-MS system. c. The mass spectrum of 9-OHAD will show a characteristic fragmentation pattern that can be used for identification.[16]
4. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): a. For definitive structural elucidation of the purified product, 1H NMR, 13C NMR, and high-resolution mass spectrometry are employed.[17]
Conclusion
This compound is a compound of significant interest due to its dual role as a crucial intermediate in the synthesis of steroidal drugs and as a scaffold for the development of aromatase inhibitors. The microbial biotransformation of phytosterols offers a promising and sustainable route for its production. Advances in metabolic engineering, particularly in cofactor engineering and the targeted knockout of competing pathways, have substantially improved the yields and stability of 9-OHAD production. A thorough understanding of the underlying biochemical pathways and the application of robust analytical techniques are essential for the continued development and optimization of these biotechnological processes.
References
-
Yao, W., Wang, F., Li, H., & Ma, Y. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab057. [Link]
-
Brodie, A. M., Schwarzel, W. C., Shaikh, A. A., & Brodie, H. J. (1977). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. Endocrinology, 100(6), 1684-1695. [Link]
-
Sun, J., Zhang, B., Liu, X., Yuan, C., Du, G., Han, S., Shi, J., & Zhang, B. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Frontiers in Bioengineering and Biotechnology, 9, 707684. [Link]
-
Wang, F., Yao, W., Li, H., & Ma, Y. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. International Journal of Molecular Sciences, 20(14), 3449. [Link]
-
Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. [Link]
- Van Rheenen, V., & Shepard, K. P. (1979). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione. U.S.
-
Yao, W., Wang, F., & Ma, Y. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. AMB Express, 11(1), 123. [Link]
-
Rosemberg, E., & Dorfman, R. I. (1958). Biological activity of 9 alpha-fluoro-11 beta-hydroxy-delta 4-androstene-3, 17-dione. Proceedings of the Society for Experimental Biology and Medicine, 99(2), 336-338. [Link]
-
PrepChem. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. [Link]
-
National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem Compound Database. [Link]
-
Wang, F., Yao, W., & Ma, Y. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. SpringerPlus, 5(1), 1207. [Link]
-
Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]
-
Scholer, H. F., & de Wachter, H. (1961). Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Acta Endocrinologica, 38(1_suppl), S55. [Link]
-
Plourde, P. V., & el-Zand, M. (1991). Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. The Journal of Steroid Biochemistry and Molecular Biology, 39(5 Pt 1), 747-752. [Link]
-
Abul-Hajj, Y. J., Liu, X. P., & Hedge, M. (1995). Synthesis and Evaluation of 4-substituted-4-androstene-3,17-dione Derivatives as Aromatase Inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 54(3-4), 111-119. [Link]
-
Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 11b-Hydroxyandrost-4-ene-3,17-dione (HMDB0006773). [Link]
-
Rokade, Y. P., & Singhal, R. S. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. Processes, 10(5), 984. [Link]
-
Wikipedia. (n.d.). 1,4,6-Androstatriene-3,17-dione. [Link]
-
Gandy, H. M., & Peterson, R. E. (1966). Determination of testosterone and androst-4-ene-3,17-dione concentration in human plasma. Steroids, 7(2), 103-117. [Link]
-
Van Thuyne, W., Van Eenoo, P., Mikulcíková, P., Deventer, K., & Delbeke, F. T. (2005). Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis. Biomedical Chromatography, 19(9), 689-695. [Link]
-
Zhang, W., Wang, Y., Li, Z., & Arnold, F. H. (2023). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. ACS Catalysis, 13(1), 587-596. [Link]
-
World Anti-Doping Agency. (2019). The Prohibited List. [Link]
Sources
- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,4,6-Androstatriene-3,17-dione - Wikipedia [en.wikipedia.org]
- 16. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 9-Hydroxy-4-androstene-3,17-dione: Properties, Synthesis, and Applications
Introduction
9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD) is a pivotal steroid intermediate with significant applications in the pharmaceutical industry.[1][2] As a derivative of androst-4-ene-3,17-dione, it serves as a crucial precursor in the synthesis of various high-value corticosteroid drugs.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 9-OH-AD, its synthesis primarily through microbial biotransformation, and its biological significance, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of 9-Hydroxy-4-androstene-3,17-dione are summarized below, providing a foundational understanding of this steroid molecule.
| Property | Value | Reference(s) |
| CAS Number | 560-62-3 | [5][6] |
| Molecular Formula | C₁₉H₂₆O₃ | [6] |
| Molecular Weight | 302.41 g/mol | [6][7] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 222-223.5 °C | [5] |
| Boiling Point | 470.3 °C at 760 mmHg | [5] |
| Density | 1.19 g/cm³ | [5] |
| Solubility | Moderately soluble in polar organic solvents like DMSO (90.94 mM); insoluble in water (<0.1 mg/mL).[2] Ethyl acetate and methanol are effective extraction solvents.[2] | [2][8] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [5] |
| IUPAC Name | (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | [7] |
| Canonical SMILES | CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O |
Chemical Structure and Reactivity
This compound is a 3-oxo-Delta-4-steroid, characterized by oxo groups at positions 3 and 17, and a hydroxyl group at the 9α position.[6][7] This 9α-hydroxy group is crucial as it enhances the molecule's resistance to enzymatic degradation by 3-ketosteroid-Δ1-dehydrogenase (KstD) when compared to its non-hydroxylated counterpart, androstenedione.[2]
The primary chemical reactions involving this compound include:
-
Oxidation: It can be oxidized to form more complex steroid derivatives.[2]
-
Reduction: The functional groups of 9-OH-AD can be modified through reduction reactions.[2]
The structural integrity of 9-OH-AD is susceptible to the activity of 3-Ketosteroid-Δ¹-dehydrogenases (KstD), which can introduce a double bond at the C1-C2 position, leading to the formation of 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD).[9] This product is often unstable and can undergo spontaneous degradation.[9]
Synthesis of this compound
The industrial production of 9-OH-AD predominantly relies on the microbial biotransformation of phytosterols.[1][10] This biotechnological approach is favored for its efficiency and stereoselectivity.
Microbial Biotransformation Workflow
The general workflow for the microbial synthesis of 9-OH-AD from phytosterols involves several key stages, as depicted in the following diagram:
Caption: Generalized workflow for the microbial production of 9-OH-AD.
Detailed Experimental Protocol: Microbial Synthesis
The following protocol is a synthesized representation of the methodologies described in the literature for the microbial production of 9-OH-AD.[4][9][10]
1. Microorganism and Culture Conditions:
- Strain: A suitable strain of Mycobacterium, such as Mycobacterium neoaurum or Mycobacterium fortuitum, engineered to accumulate 9-OH-AD is typically used.[1][9] This often involves the deletion of genes encoding for 3-ketosteroid-Δ1-dehydrogenases (KstDs) to prevent product degradation.[9][11]
- Seed Culture: A loopful of the microbial culture is inoculated into a seed medium and incubated to prepare the inoculum.
- Fermentation Medium: A typical fermentation medium contains glucose, citric acid, ferric ammonium citrate, MgSO₄·7H₂O, K₂HPO₄, and KNO₃, with the pH adjusted to 7.5.[10]
2. Biotransformation Process:
- The seed culture is transferred to the fermentation medium containing phytosterols as the substrate.
- The fermentation is carried out under aerobic conditions at a controlled temperature (e.g., 30°C).[10]
- The progress of the bioconversion is monitored periodically by analyzing samples using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[4][9]
3. Extraction and Purification:
- After the desired conversion is achieved, the culture broth is extracted with an organic solvent such as ethyl acetate.[9]
- The organic phase is separated and concentrated to obtain the crude product.
- The crude 9-OH-AD is then purified, often by recrystallization from a suitable solvent, to yield the final product.
Analytical Methodologies
Accurate and reliable analytical methods are essential for monitoring the synthesis and ensuring the purity of 9-OH-AD.
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the characterization of 9-OH-AD.
Caption: A standard workflow for the analysis of 9-OH-AD.
Detailed Experimental Protocols: Analysis
1. Thin-Layer Chromatography (TLC):
- Stationary Phase: Silica gel plates (e.g., HSGF254).[9]
- Mobile Phase: A suitable solvent system is used to achieve separation.
- Visualization: The separated spots can be visualized under UV light.
2. High-Performance Liquid Chromatography (HPLC):
- Column: A C18 reversed-phase column is commonly employed.
- Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is used.
- Detection: UV detection at a specific wavelength is used for quantification.
3. Spectroscopic Analysis:
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Biological Activity and Applications
This compound is a compound of significant interest due to its biological activities and its role as a key pharmaceutical intermediate.
-
Precursor for Steroid Drugs: It is a vital starting material for the synthesis of highly effective fluorinated anti-inflammatory remedies and other glucocorticoid drugs.[3][6]
-
Anti-tumor Activity: Studies have shown that 9-OH-AD exhibits anti-tumor properties and can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.[8]
-
Aromatase Inhibition: While the related compound 4-hydroxy-4-androstene-3,17-dione is a known aromatase inhibitor, the specific aromatase inhibitory activity of this compound is an area of ongoing research.[12][13][14][15][16]
Safety and Handling
Based on available data, this compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H360 (May damage fertility or the unborn child), and H362 (May cause harm to breast-fed children).[7] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.
Conclusion
This compound is a steroid molecule with significant industrial and therapeutic potential. Its efficient production through microbial biotransformation has made it a readily accessible intermediate for the synthesis of valuable pharmaceuticals. A thorough understanding of its physical and chemical properties, as well as the methodologies for its synthesis and analysis, is crucial for researchers and professionals working in the field of steroid chemistry and drug development.
References
-
LookChem. This compound. [Link]
-
Home Sunshine Pharma. This compound CAS 560-62-3. [Link]
-
PubChem. 9alpha-Hydroxyandrost-4-ene-3,17-dione. [Link]
-
ResearchGate. Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria | Request PDF. [Link]
-
BMC. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. [Link]
-
PubMed. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. [Link]
-
PrepChem.com. Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. [Link]
-
National Institutes of Health. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. [Link]
- Google Patents. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
-
PubMed. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. [Link]
-
PubMed. Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase. [Link]
-
PubMed. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. [Link]
-
PubMed. The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-295117) | 560-62-3 [evitachem.com]
- 3. prepchem.com [prepchem.com]
- 4. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]
- 5. This compound CAS 560-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | 560-62-3 [m.chemicalbook.com]
- 7. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione as an inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 9α-Hydroxy-4-androstene-3,17-dione: From Microbial Biosynthesis to its Role as a Key Steroid Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
9α-Hydroxy-4-androstene-3,17-dione (9-OHAD) is a pivotal steroid intermediate, holding significant importance in the pharmaceutical industry. While its direct biological activity in physiological systems is not extensively documented, its primary role is firmly established as a precursor in the synthesis of high-value corticosteroid drugs, including dexamethasone and betamethasone.[1][2] The production of 9-OHAD is a triumph of industrial biotechnology, primarily achieved through the microbial biotransformation of readily available phytosterols. This guide provides an in-depth exploration of 9-OHAD, focusing on the sophisticated biochemical pathways of its synthesis, the molecular engineering strategies employed to optimize its production, and a critical analysis of its function. We will dissect the enzymatic machinery responsible for its formation and degradation, clarify its distinction from similarly named but functionally distinct steroids, and provide detailed experimental frameworks for its analysis and production.
Introduction and Chemical Profile
9α-Hydroxy-4-androstene-3,17-dione is a C-19 steroid characterized by a hydroxyl group at the 9α position of the androstane skeleton.[3] This structural feature is crucial for its subsequent chemical conversion into potent anti-inflammatory corticosteroids.
Chemical Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | [3] |
| Molecular Formula | C₁₉H₂₆O₃ | [3] |
| Molecular Weight | 302.4 g/mol | [3] |
| CAS Number | 560-62-3 | [3][4] |
| Synonyms | 9-OH-AD, 9α-Hydroxyandrostenedione |[3] |
It is critical to distinguish 9-OHAD from other functionalized androstenedione derivatives, particularly the well-characterized aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione (Formestane). The position of the hydroxyl group dictates the molecule's biological function; the 9α-hydroxy group makes it a valuable synthetic intermediate, whereas a 4-hydroxy group confers potent anti-estrogenic activity.[5][6]
Industrial Significance: A Gateway to Corticosteroids
The primary value of 9-OHAD lies in its role as a key starting material for the semi-synthesis of advanced corticosteroid drugs.[2][7] The 9α-hydroxyl group can be readily replaced with a halogen, such as fluorine, a common feature in potent glucocorticoids like dexamethasone. This biotransformation route, starting from inexpensive phytosterols, represents a more sustainable and cost-effective alternative to complex chemical syntheses.[1][8] The interruption of microbial metabolic pathways at the stage of 9-OHAD accumulation is a cornerstone of modern steroid pharmaceutical manufacturing.[1][2]
Microbial Biosynthesis: A Deep Dive into Pathway Engineering
The industrial production of 9-OHAD is predominantly achieved via the fermentation of phytosterols (like β-sitosterol and campesterol) using engineered strains of Mycobacterium.[1][9] These microorganisms possess the enzymatic machinery to degrade the phytosterol side-chain and modify the steroid nucleus.
The Core Biosynthetic Pathway
The conversion is a multi-step oxidative process. After the initial side-chain cleavage from the phytosterol backbone to yield 4-androstene-3,17-dione (AD), the critical hydroxylation step occurs.
The Key Enzymatic Step: 3-Ketosteroid-9α-hydroxylase (KSH)
The specific introduction of the hydroxyl group at the 9α-position is catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (KSH).[2][10] This is a complex enzyme system, typically comprising two main components:
-
A terminal oxygenase (KshA): This component is responsible for the catalytic hydroxylation of the steroid substrate.
-
A ferredoxin reductase (KshB): This component facilitates electron transfer, typically from an NADH cofactor, to the oxygenase component.[2] The overall reaction is a monooxygenation, consuming molecular oxygen and NADH.[2]
Metabolic Engineering for Yield Optimization
Wild-type microorganisms do not naturally accumulate 9-OHAD. Therefore, significant genetic engineering is required to create high-yield industrial strains. The core strategies involve:
-
Blocking Product Degradation: The primary degradation pathway for 9-OHAD is its conversion to 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD). This reaction is catalyzed by 3-Ketosteroid-Δ¹-dehydrogenases (KstDs).[1][8] Identifying and deleting the genes encoding the most active KstD enzymes is a crucial step to prevent product loss and achieve stable accumulation of 9-OHAD.[1][11] Studies in Mycobacterium fortuitum have shown that deleting specific kstD genes can increase the yield by over 40%.[1][11]
-
Regulating Metabolic Flux: To channel the metabolic flow towards C19 steroids like 9-OHAD and away from C22 by-products, key enzymes at metabolic branch points are targeted. Overexpression of enzymes like 17-hydroxysteroid dehydrogenase (Hsd4A) can enhance the side-chain degradation process and improve the purity of the final product.[1][8]
The diagram below illustrates the pivotal steps in the microbial conversion of AD to 9-OHAD and its potential degradation.
Caption: Key enzymatic steps in the microbial production of 9-OHAD.
Experimental Protocol: Microbial Biotransformation of Steroids
This generalized protocol is based on methodologies described for Mycobacterium species.[1]
-
Strain Cultivation: Inoculate a seed culture of the engineered Mycobacterium strain (e.g., a kstD-deficient mutant) into a suitable medium (e.g., Terrific Broth) and incubate at 30°C with shaking until the mid-logarithmic phase is reached.
-
Bioconversion Setup: Transfer the seed culture to a larger fermentation medium containing a carbon source, nitrogen source, and trace elements.
-
Substrate Addition: Prepare the phytosterol substrate by dissolving it in an organic solvent (e.g., ethyl acetate) or using a surfactant to create a fine emulsion. Add the substrate to the culture to the desired final concentration (e.g., 20 g/L).
-
Fermentation: Maintain the fermentation at 30°C with controlled pH and aeration for a period of 5-7 days.
-
Sample Monitoring: Aseptically withdraw samples every 12-24 hours.
-
Extraction: Extract the steroid products from the culture sample (e.g., 0.5 mL) by vortexing with an equal volume of ethyl acetate.
-
Analysis: Centrifuge the mixture to separate the phases. Analyze the supernatant (organic phase) using Thin-Layer Chromatography (TLC) for qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of 9-OHAD and any by-products.
Biological Activity and Function
While the role of 9-OHAD as a synthetic intermediate is clear, its intrinsic biological activity is less understood.
Interaction with Metabolic Enzymes
9-OHAD is a known substrate for at least two key enzyme classes:
-
3-Ketosteroid-9α-hydroxylase (KSH): It is the product of the KSH-catalyzed reaction acting on 4-androstene-3,17-dione.[2] High concentrations of 9-OHAD can exhibit product inhibition on KSH activity.[2]
-
3-Ketosteroid-Δ¹-dehydrogenases (KstDs): It is a substrate for these dehydrogenases, which convert it into 9-OHADD.[1] Interestingly, different KstD isoenzymes can show varying substrate preferences; for example, in M. fortuitum, the KstD2 enzyme has a much higher catalytic activity for C9 hydroxylated steroids like 9-OHAD compared to non-hydroxylated steroids.[11]
Potential for Direct Biological Activity
There is a notable lack of direct evidence in the current literature for 9-OHAD binding to steroid receptors (e.g., androgen, estrogen, or glucocorticoid receptors) or for its direct pharmacological effects in vivo. However, we can infer potential activities based on its parent compound, 4-androstene-3,17-dione (AD).
AD itself is a prohormone that can bind to the androgen receptor, albeit with a lower affinity than dihydrotestosterone, and can promote myogenesis in vitro.[12] Administration of AD can lead to increased serum testosterone levels in humans.[12][13][14] It is plausible that the 9α-hydroxy modification could modulate this activity, potentially altering receptor binding affinity or its metabolic fate. However, without direct experimental data, this remains speculative. It is a clear area for future research to determine if 9-OHAD has any novel endocrine or metabolic functions.
Critical Distinction: 9-OHAD vs. 4-Hydroxy-4-androstene-3,17-dione (Formestane)
The structural similarity but functional divergence between 9-OHAD and Formestane warrants a direct comparison to prevent confusion among researchers.
| Feature | 9α-Hydroxy-4-androstene-3,17-dione (9-OHAD) | 4-Hydroxy-4-androstene-3,17-dione (Formestane) |
| Primary Function | Key intermediate for corticosteroid synthesis.[1][2] | Aromatase inhibitor (anti-estrogen).[5][6] |
| Mechanism of Action | Serves as a chemical precursor.[7] | Irreversibly inhibits the aromatase enzyme, blocking estrogen synthesis.[5][6] |
| Key Enzyme Interaction | Product of 3-ketosteroid-9α-hydroxylase (KSH).[2] | Inhibitor of Aromatase (CYP19A1).[15][16] |
| Therapeutic Application | None directly; used in drug manufacturing. | Investigated for treatment of estrogen-dependent breast cancer.[5][17] |
| Biological Effect | Not well-defined; likely low intrinsic activity. | Reduces plasma estradiol levels.[5][17] |
Analytical Methodologies
The monitoring of 9-OHAD production and its purification relies on standard analytical chemistry techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of 9-OHAD in fermentation broths and during purification.[1] Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the bioconversion process.[1]
-
Spectrometry and Spectroscopy: For structural confirmation, purified compounds are subjected to mass spectrometry (MS) to determine molecular weight and nuclear magnetic resonance (NMR) spectroscopy for full structural elucidation.[18]
Future Directions
The study of 9α-Hydroxy-4-androstene-3,17-dione presents several avenues for future investigation:
-
Optimization of Production: While significant progress has been made, further engineering of microbial strains using systems biology and synthetic biology approaches could enhance yields, reduce fermentation times, and improve substrate tolerance.
-
Enzyme Engineering: Directed evolution or rational design of the KSH enzyme could lead to variants with higher catalytic efficiency, altered substrate specificity, or reduced product inhibition.
-
Exploration of Biological Activity: A systematic investigation into the direct biological functions of 9-OHAD is warranted. This should include receptor binding assays for a panel of steroid receptors and in vivo studies to assess its metabolic fate and potential endocrine-modulating effects. Such research could uncover novel therapeutic applications for this readily available steroid intermediate.
References
- Brodie, A. M., & Longcope, C. (Year). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. PubMed. [Link]
- Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link]
- Njar, V. C., & Brodie, A. M. (Year). Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line. PubMed. [Link]
- Brodie, A. M., & Longcope, C. (1980). Inhibition of Peripheral Aromatization by Aromatase Inhibitors, 4-hydroxy- And 4-acetoxy-androstene-3,17-dione. Endocrinology. [Link]
- PrepChem. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. PrepChem.com. [Link]
- National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem Compound Database. [Link]
- Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]
- Zhang, X., et al. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. Molecules. [Link]
- Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. [Link]
- Brodie, A. M., et al. (1981). Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo. Steroids. [Link]
- Jasuja, R., et al. (Year). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. PubMed. [Link]
- Song, X., et al. (2023). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. ResearchGate. [Link]
- Not available in search results.
- Sun, K., et al. (2022). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link]
- Su, L., et al. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. Microbial Cell Factories. [Link]
- Gimesi, I., et al. (1991). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
- Al-Asmari, A. K., et al. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. MDPI. [Link]
- Guarna, A., et al. (1993). Pharmacokinetics of 4-hydroxyandrostenedione in man after intramuscular injection of different formulations and the effect of this drug on plasma aromatizable androgens and 17beta-estradiol concentrations. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
- Upa, I. G., et al. (2000). In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men. University of Bath's research portal. [Link]
- Dana Bioscience. (n.d.). 9-Hydroxy-4-androstene-3,17-dione. Dana Bioscience. [Link]
- Upa, I. G., et al. (2000). In Vivo 4-androstene-3,17-dione and 4-androstene-3β, 17β-diol Supplementation in Young Men. Digital Commons@ETSU. [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danabiosci.com [danabiosci.com]
- 5. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. "In Vivo 4-androstene-3,17-dione and 4-androstene-3β, 17β-diol Suppleme" by Conrad P. Earnest, Mark A. Olson et al. [dc.etsu.edu]
- 15. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of peripheral aromatization by aromatase inhibitors, 4-hydroxy- and 4-acetoxy-androstene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of 4-hydroxyandrostenedione in man after intramuscular injection of different formulations and the effect of this drug on plasma aromatizable androgens and 17beta-estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD)
An In-Depth Technical Guide to the Microbial Production of 9-Hydroxy-4-androstene-3,17-dione
9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) stands as a pivotal intermediate in the synthetic pathways of numerous high-value corticosteroid drugs, including dexamethasone and its derivatives.[1][2] The introduction of a hydroxyl group at the C9α position is a chemically challenging feat, often requiring multi-step, low-yield chemical syntheses with significant environmental footprints. Microbial biotransformation presents a highly efficient, stereospecific, and environmentally benign alternative.[3][4][5] This guide provides a comprehensive technical overview of the principles, methodologies, and optimization strategies for the production of 9-OH-AD using whole-cell microbial biocatalysts, tailored for researchers and professionals in steroid drug development.
The core of this process relies on the remarkable metabolic capabilities of certain microorganisms, primarily from the genera Mycobacterium and Rhodococcus, which possess the enzymatic machinery to perform this specific hydroxylation.[6][7][8] This guide will delve into the selection of these biocatalysts, the intricacies of the enzymatic reaction, and detailed protocols for fermentation, biotransformation, and product recovery.
Part 1: The Biocatalyst - Selection and Genetic Enhancement
The success of 9-OH-AD production hinges on the selection of an appropriate microbial strain. The ideal biocatalyst not only possesses a highly active 3-ketosteroid 9α-hydroxylase (KSH) but also exhibits tolerance to high concentrations of steroid substrates and products.
Key Microbial Genera
-
Mycobacterium spp.: Species such as Mycobacterium fortuitum, Mycobacterium neoaurum, and Mycobacterium smegmatis are industrial workhorses for steroid biotransformation.[1][8][9][10] Their primary advantage lies in their innate and robust pathways for degrading natural sterols like phytosterols, which can be engineered to halt at the desired 9-OH-AD intermediate.[1][8][11]
-
Rhodococcus spp.: Genera like Rhodococcus erythropolis are also widely employed due to their exceptional metabolic versatility and resistance to extreme conditions.[6][7][12] They have been successfully used to hydroxylate androst-4-ene-3,17-dione (AD) to 9-OH-AD.[6][13]
Causality in Strain Selection: The choice between these genera often depends on the starting substrate. Mycobacterium strains are frequently preferred for direct conversion from inexpensive feedstocks like phytosterols due to their complete side-chain degradation pathways.[1][2] Rhodococcus strains have shown high efficiency in the specific hydroxylation of the AD precursor.[6]
The Cornerstone of Yield: Genetic Engineering
A critical challenge in 9-OH-AD production is its subsequent degradation by the host microorganism. The primary culprit is the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD), which converts 9-OH-AD into 9α-hydroxyandrost-1,4-diene-3,17-dione (9-OH-ADD).[2] This product is often unstable and prone to degradation, leading to significant yield loss.[2]
The Self-Validating System: A robust production strain is therefore almost always a genetically modified one. The inactivation or deletion of one or more kstD genes is a mandatory step to prevent product loss and create a metabolic bottleneck that forces the accumulation of 9-OH-AD.[1][14][15][16] Researchers have identified multiple KstD homologs in strains like M. fortuitum, and the systematic deletion of these key dehydrogenases has proven essential for achieving high product titers.[1][2]
Part 2: The Biochemical Core - The 9α-Hydroxylation Pathway
The central biochemical reaction is the regiospecific and stereospecific insertion of a hydroxyl group at the C9α position of the steroid nucleus. This reaction is catalyzed by the 3-ketosteroid 9α-hydroxylase (KSH) enzyme system.
The KSH Enzyme Complex
KSH is typically a multi-component enzyme, a class of Rieske oxygenases.[11] It generally consists of:
-
A terminal oxygenase (KshA): A non-heme iron-sulfur protein that binds the steroid substrate and catalyzes the hydroxylation.
-
A ferredoxin reductase (KshB): A flavoprotein that transfers electrons from a reduced cofactor, typically NADH, to the terminal oxygenase.[11][17]
The overall reaction requires molecular oxygen and a continuous supply of the NADH cofactor, which is regenerated through the cell's central metabolism, often by utilizing a co-substrate like glucose.[17]
}
Figure 1: Microbial 9α-hydroxylation of Androstenedione (AD) to 9-OH-AD.
Part 3: Experimental Protocols and Methodologies
This section provides a generalized, yet detailed, framework for the production of 9-OH-AD. Specific parameters must be optimized for each unique microbial strain and equipment setup.
Workflow Overview
The end-to-end process involves a sequence of upstream, biotransformation, and downstream stages. Each stage requires careful control and monitoring to ensure high efficiency and product purity.
}
Figure 2: General experimental workflow for 9-OH-AD production.
Detailed Protocol: Fermentation and Biotransformation
This protocol assumes the use of a genetically engineered Mycobacterium fortuitum strain (ΔkstD) and phytosterols as the substrate.
1. Seed Culture Preparation (Pre-culture):
- Objective: To generate a healthy, exponentially growing inoculum for the main fermentor.
- Medium: Prepare a nutrient-rich broth (e.g., Luria-Bertani or a specialized seed medium containing yeast extract, peptone, and glycerol).
- Procedure:
- Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a cryopreserved stock of the M. fortuitum strain.
- Incubate at 30-32°C with shaking at 200-220 rpm for 48 hours, or until the optical density (OD600) reaches 2.5-3.0.[10]
2. Production Fermentation:
- Objective: To grow a high density of catalytically active biomass.
- Fermentor Medium (per Liter):
- Glucose: 10-20 g (Co-substrate for NADH regeneration)
- Yeast Extract: 10-15 g (Nitrogen and vitamin source)
- (NH₄)₂SO₄: 1.5-2.0 g (Inorganic nitrogen source)
- K₂HPO₄: 1.0 g (Buffering agent and phosphorus source)
- Trace element solution
- Procedure:
- Sterilize the production medium in a suitable fermentor (e.g., 5 L).
- Inoculate the fermentor with the seed culture (typically 5-10% v/v).
- Maintain fermentation parameters: Temperature at 30°C, pH controlled at 7.0 (with NH₄OH or H₂SO₄), and dissolved oxygen (DO) maintained above 20% by adjusting agitation and aeration rates.
- Allow cells to grow for 24-48 hours before initiating biotransformation.
3. Biotransformation:
- Objective: To convert the steroid substrate into 9-OH-AD using the grown microbial cells.
- Substrate Preparation:
- Phytosterols are poorly water-soluble. Prepare a stock solution by dissolving them in a carrier. A common industrial practice involves creating an oil-in-water emulsion.[18] For lab scale, a solution in a water-miscible organic solvent like N,N-dimethylformamide (DMF) or using surfactants like Tween 80 can be employed.[6]
- A typical target concentration is 20-80 g/L of phytosterols in the fermentation broth.[1][2]
- Procedure:
- Aseptically add the prepared phytosterol substrate to the fermentor. High substrate concentrations can be toxic, so a fed-batch strategy may be required.
- Continue the fermentation under the same conditions (30°C, pH 7.0, DO > 20%).
- Monitor the reaction progress regularly (e.g., every 12-24 hours) by withdrawing samples.
Downstream Processing: Product Isolation and Purification
1. Sample Analysis (In-process):
- Extract a 1 mL broth sample with an equal volume of ethyl acetate.
- Vortex thoroughly and centrifuge to separate the phases.
- Evaporate the organic (top) layer to dryness and re-dissolve the residue in methanol.
- Analyze using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify the substrate and product concentrations.
2. Harvest and Extraction:
- Once HPLC analysis shows maximum conversion and minimal substrate remaining (typically 120-168 hours), harvest the entire fermentation broth.[1]
- Separate the biomass from the broth via centrifugation or microfiltration.[19]
- Combine the supernatant and the cell pellet and perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or methyl isobutyl ketone.[20] Repeat the extraction 2-3 times to maximize recovery.
3. Purification:
- Pool the organic extracts and evaporate the solvent under reduced pressure to obtain a crude solid.
- The primary purification method is often crystallization.[20] Dissolve the crude product in a hot solvent (e.g., acetone) and allow it to cool slowly to form crystals of 9-OH-AD.
- Filter the crystals and wash with a cold, non-polar solvent (e.g., hexane) to remove impurities.
- If further purification is needed, silica gel column chromatography can be employed.
Part 4: Data-Driven Optimization and Yield Enhancement
Achieving industrially relevant titers of 9-OH-AD requires systematic optimization of various parameters. Genetic modification is the first step, followed by process engineering.
Key Optimization Strategies
-
Metabolic Flux Balancing: Overexpression of key enzymes in the steroid degradation pathway, such as 17β-hydroxysteroid dehydrogenase (Hsd4A) and the KSH complex itself, can enhance the metabolic flux towards 9-OH-AD and reduce the accumulation of unwanted intermediates.[11][21]
-
Substrate Solubility: The low aqueous solubility of sterols is a major rate-limiting factor. The use of nonionic surfactants or cyclodextrins can significantly improve substrate availability to the cells, thereby increasing the conversion rate.[1][21]
-
Process Control: Statistical designs like Response Surface Methodology (RSM) can be used to optimize media components and physical parameters (pH, temperature, induction time) for maximal product yield.[22]
Reported Production Titers
The combination of genetic engineering and process optimization has led to significant improvements in 9-OH-AD production.
| Microbial Strain | Key Genetic Modifications | Substrate (Concentration) | 9-OH-AD Titer (g/L) | Molar Yield (%) | Reference |
| Mycobacterium fortuitum | Deletion of five kstD genes, blocking C22 pathway | Phytosterols (20 g/L) | 12.21 | 83.7 | [1] |
| M. fortuitum | (As above) | Phytosterols (30 g/L) | 17.62 | 80.5 | [1] |
| M. neoaurum HGMS2 mutant | Not specified, likely kstD deletion | Phytosterols (80 g/L) | 37.2 | 40.3 | [1][2] |
| M. neoaurum | Overexpression of Hsd4A & KshA1 | Phytosterols | 28.27 | 78.3 | [21] |
| Rhodococcus sp. | Wild Type | Androstenedione (AD) (3 g/L) | ~2.1 | ~70 | [6] |
Conclusion
The microbial production of 9-OH-AD is a prime example of how modern biotechnology, combining targeted genetic engineering with optimized bioprocess technology, can create efficient and sustainable routes to valuable pharmaceutical intermediates. The foundational strategy involves selecting a robust microbial host, eliminating competing metabolic pathways through gene knockouts, and carefully controlling fermentation and biotransformation conditions to maximize substrate conversion and product stability. Continued research into novel hydroxylating enzymes, improved host strain engineering, and innovative bioreactor configurations promises to further enhance the efficiency and economic viability of this critical biotransformation process.
References
-
Donova, M.V., Egorova, O.V., Nikolayeva, V.M., & Dovbnya, D.V. (2024). Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus. Molecules, 29(14), 3378. Available from: [Link]6][7][13]
-
Prakash, G., Singh, S., & Kumar, R. (2017). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). In Methods in Molecular Biology (pp. 209-221). Springer. Available from: [Link]
-
ResearchGate. (n.d.). The 9-OHAD production analyses by different improvements. a The 9-OHAD... [Image]. Available from: [Link]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. Available from: [Link]1][2]
-
ResearchGate. (n.d.). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Request PDF. Available from: [Link]
-
Chang, F.N., & Sih, C.J. (1964). MECHANISMS OF STEROID OXIDATION BY MICROORGANISMS. 7. PROPERTIES OF THE 9-ALPHA-HYDROXYLASE. Biochemistry, 3, 1551-1557. Available from: [Link]
-
Chang, H., et al. (2024). Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. Biotechnology Journal, 19(1), e2300439. Available from: [Link]
-
Geize, R. van der, Hessels, G., & Dijkhuizen, L. (n.d.). Microbial 9 alpha -hydroxylation of steroids. The University of Groningen research portal. Available from: [Link]
-
Stohs, S.J., & El-Olemy, M.M. (1972). The steroid-9 alpha-hydroxylation system from Nocardia species. Journal of Steroid Biochemistry, 3(5), 847-852. Available from: [Link]
-
Luthra, U., Bbagwe, V.A., & Singh, N.K. (2018). Media Optimization for 9α-hydroxyandrost-4-ene-3,17-dione Production by Mycobacterium spp. using Statistical Designs. International Journal of ChemTech Research, 11(01), 162-171. Available from: [Link]
-
Guevara-Moraga, A., et al. (2024). Biosynthesis and Industrial Production of Androsteroids. Molecules, 29(1), 237. Available from: [Link]
-
Wang, Y., et al. (2022). Rational development of mycobacteria cell factory for advancing the steroid biomanufacturing. World Journal of Microbiology and Biotechnology, 38(10), 185. Available from: [Link]
-
Wikipedia. (n.d.). Rhodococcus erythropolis. Available from: [Link]
-
ResearchGate. (n.d.). Testosterone as biotransformation product in steroid conversion by Mycobacterium sp. Available from: [Link]
-
Merz, J., & Beutel, S. (2017). Downstream Process Synthesis for Microbial Steroids. In Methods in Molecular Biology (pp. 317-336). Springer. Available from: [Link]
-
Geize, R. van der, Hessels, G.I., & Dijkhuizen, L. (2001). MICROBIAL 9α-HYDROXYLATION OF STEROIDS. WIPO Patent WO/2001/031050. Available from: [Link]
-
Chang, H., et al. (2023). Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. International Journal of Molecular Sciences, 24(22), 16089. Available from: [Link]
-
Rajput, S. (2014). Biotransformation of steroids. [PowerPoint slides]. SlideShare. Available from: [Link]
-
Khan, A.A., et al. (2013). Mycobacterium fortuitum skin infection as a complication of anabolic steroids: a rare case report. Annals of The Royal College of Surgeons of England, 95(1), e12-e13. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Mycobacterium fortuitum skin infection as a complication of anabolic steroids: A rare case report. Available from: [Link]
-
Wang, Y., et al. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. International Journal of Molecular Sciences, 24(7), 6483. Available from: [Link]
-
Gyan Sanchay. (n.d.). Steroids biotransformation. Available from: [Link]
-
Yao, K., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. SpringerPlus, 5(1), 1207. Available from: [Link]
-
Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals | Steps & Instruments. Available from: [Link]
-
Biomanufacturing.org. (n.d.). Chapter 11 - Downstream Processing. Available from: [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of steroids | PPT [slideshare.net]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational development of mycobacteria cell factory for advancing the steroid biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhodococcus erythropolis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. mdpi.com [mdpi.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 17. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biomanufacturing.org [biomanufacturing.org]
- 20. Downstream Process Synthesis for Microbial Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
role of 9-Hydroxy-4-androstene-3,17-dione in glucocorticoid synthesis
An In-depth Technical Guide on the Role of 9-Hydroxy-4-androstene-3,17-dione in Glucocorticoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the pivotal role of 9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD), a key steroid intermediate. While not a component of the endogenous mammalian glucocorticoid synthesis pathway, 9-OH-AD is a cornerstone in the industrial semi-synthesis of potent, modern glucocorticoid drugs. This document will elucidate the microbial biotransformation processes for producing 9-OH-AD from phytosterols, its subsequent chemical modifications, and the analytical methodologies for its characterization. The significance of the 9α-hydroxy group in enhancing the therapeutic efficacy of synthetic corticosteroids will also be a central theme.
The Endogenous Glucocorticoid Synthesis Pathway: A Brief Overview
In vertebrates, glucocorticoids, such as cortisol, are synthesized in the zona fasciculata of the adrenal cortex. This intricate process is initiated by the cholesterol side-chain cleavage enzyme, CYP11A1, converting cholesterol to pregnenolone. A series of enzymatic reactions involving cytochrome P450 enzymes and hydroxysteroid dehydrogenases then successively modify the steroid nucleus to produce the final active hormone[1]. The final and rate-limiting step in cortisol synthesis is the 11β-hydroxylation of 11-deoxycortisol, catalyzed by CYP11B1[2]. It is critical to note that 9α-hydroxy steroids are not naturally produced in this pathway.
Diagram: Endogenous Glucocorticoid Synthesis Pathway
Caption: Simplified endogenous cortisol synthesis pathway.
9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD): A Linchpin in Synthetic Corticosteroid Development
The introduction of a hydroxyl group at the 9α position of the steroid nucleus is a key modification that significantly enhances the anti-inflammatory potency of synthetic glucocorticoids. This structural alteration, often coupled with fluorination, leads to compounds with increased glucocorticoid receptor affinity and a longer biological half-life. 9-OH-AD serves as the crucial starting material for introducing this 9α-hydroxy group, making it a highly valuable intermediate in the pharmaceutical industry[3][4][5].
Industrial Production of 9-OH-AD via Microbial Biotransformation
The most economically viable method for producing 9-OH-AD is the microbial biotransformation of readily available phytosterols, such as β-sitosterol, campesterol, and stigmasterol[6]. Certain strains of Mycobacterium have been engineered to efficiently convert these plant-derived sterols into 9-OH-AD[3][4][7].
This bioconversion is a multi-step process involving the degradation of the phytosterol side-chain and the specific hydroxylation of the steroid nucleus at the 9α position. A key enzyme in this pathway is 3-ketosteroid-9α-hydroxylase (KSH), which is responsible for introducing the desired hydroxyl group[8][9]. To ensure the accumulation of 9-OH-AD, other enzymes that would further degrade the steroid nucleus, such as 3-ketosteroid-Δ1-dehydrogenase (KstD), are often inactivated through genetic modification[3][4][10].
Diagram: Microbial Biotransformation of Phytosterols to 9-OH-AD
Sources
- 1. Monogenic Disorders of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase dele… [ouci.dntb.gov.ua]
- 9. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Microbial Catabolism of Phytosterols for 9-Hydroxy-4-androstene-3,17-dione (9-OHAD) Production
Introduction: The Biotechnological Significance of 9-OHAD
9α-hydroxy-4-androstene-3,17-dione (9-OHAD) is a pivotal steroid intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of high-value corticosteroids like dexamethasone and betamethasone.[1][2] Traditionally, the production of these vital drugs involved complex and often environmentally taxing chemical syntheses. However, the advent of "white biotechnology" has ushered in a new era of steroid manufacturing, leveraging the metabolic prowess of microorganisms to achieve highly specific and efficient biotransformations.[3][4] The microbial catabolism of abundant and renewable phytosterols, byproducts of the vegetable oil and wood pulp industries, into valuable steroid synthons like 9-OHAD represents a cornerstone of this green chemical revolution.[5][6][7]
This guide provides an in-depth technical overview of the core principles and methodologies governing the microbial conversion of phytosterols to 9-OHAD. We will explore the intricate catabolic pathways within key microorganisms, dissect the roles of critical enzymes, and present actionable experimental protocols for researchers, scientists, and drug development professionals in this field.
The Microbial Workhorses: A Focus on Mycobacterium
The ability to selectively cleave the side chain of phytosterols while leaving the core steroid nucleus intact is a rare metabolic trait, primarily found in actinobacteria of the Mycobacterium genus.[8][9] Species such as Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum), Mycobacterium fortuitum, and Mycobacterium smegmatis have been extensively studied and engineered for the industrial production of steroid intermediates.[1][5][8][10] These microorganisms possess a unique enzymatic machinery that allows them to utilize sterols as a carbon and energy source, a process that can be strategically manipulated to accumulate desired intermediates like 9-OHAD.[6][9]
The Catabolic Blueprint: From Phytosterol to 9-OHAD
The conversion of phytosterols (e.g., β-sitosterol, campesterol) to 9-OHAD is a multi-step enzymatic cascade that can be broadly divided into three key stages: side-chain degradation, modification of the A and B rings of the steroid nucleus, and the critical 9α-hydroxylation step.
Side-Chain Degradation Pathway
The initial and most complex phase is the systematic degradation of the aliphatic side chain at the C17 position of the steroid nucleus. This process, analogous to fatty acid β-oxidation, involves a series of enzymatic reactions including oxidation, hydration, dehydrogenation, and thiolytic cleavage. Key enzymes in this pathway include:
-
Cholesterol Oxidases (Chox): These enzymes initiate the process by oxidizing the 3β-hydroxyl group and isomerizing the double bond in the steroid A-ring to form a 3-keto-4-ene structure, a prerequisite for subsequent enzymatic action.[1][11]
-
Acyl-CoA Dehydrogenases (ChsEs): A family of FAD-dependent enzymes that introduce double bonds into the steroid side chain, facilitating its stepwise shortening.[11]
-
Enoyl-CoA Hydratases/Dehydrogenases and Thiolases: These enzymes work in concert to break down the side chain, releasing acetyl-CoA and propionyl-CoA units. The 17β-hydroxysteroid dehydrogenase (Hsd4A) is a key enzyme in this process, and its overexpression has been shown to enhance side-chain degradation.[1][12]
Steroid Nucleus Modification and the Formation of Androstenedione (AD)
Once the side chain is removed, the resulting C19 steroid is 4-androstene-3,17-dione (AD), another valuable steroid intermediate.[8] The integrity of the steroid nucleus is paramount for the production of 9-OHAD. However, wild-type microorganisms often possess enzymes that can further degrade the steroid rings, leading to yield loss.
The Crucial 9α-Hydroxylation Step
The conversion of AD to 9-OHAD is catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (KSH) . This is a critical step that introduces a hydroxyl group at the 9α position of the steroid nucleus, a key structural feature for the synthesis of many corticosteroids.[12][13] The KSH enzyme system is typically a multi-component monooxygenase.
Preventing Further Degradation: The Role of KstD
A significant challenge in maximizing 9-OHAD yield is the prevention of its conversion to 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OHADD). This reaction is catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KstD) .[1][13][14] Consequently, a common and effective metabolic engineering strategy is the targeted knockout or inactivation of the kstD gene(s) in production strains.[1][2][14] This genetic modification effectively creates a metabolic block, leading to the stable accumulation of 9-OHAD.[1][2]
The following diagram illustrates the core catabolic pathway from phytosterols to 9-OHAD, highlighting the key enzymatic steps and the strategic metabolic block.
Caption: Core metabolic pathway for the conversion of phytosterols to 9-OHAD.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step methodologies for the key experiments and workflows involved in the production and analysis of 9-OHAD from phytosterols.
Protocol 1: Microbial Culture and Biotransformation
This protocol outlines the procedure for growing Mycolicibacterium neoaurum and conducting the whole-cell biotransformation of phytosterols.
1. Media Preparation:
-
Seed Culture Medium (per liter): 10 g glucose, 5 g peptone, 3 g yeast extract, 5 g NaCl. Adjust pH to 7.0-7.2 before autoclaving.
-
Fermentation Medium (per liter): 20 g glucose, 5 g (NH₄)₂SO₄, 1.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O. Adjust pH to 7.0-7.2 before autoclaving.
2. Inoculum Preparation:
-
Inoculate a single colony of the M. neoaurum production strain (e.g., a kstD-deficient mutant) into 50 mL of seed culture medium in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
3. Biotransformation Setup:
-
Inoculate 1 L of fermentation medium in a 2 L bioreactor with 10% (v/v) of the seed culture.
-
Incubate at 30°C, with agitation and aeration to maintain a dissolved oxygen level above 20%.
-
After an initial growth phase of 24 hours, add the phytosterol substrate. Due to the low aqueous solubility of phytosterols, they are typically added as a micronized powder or dissolved in a carrier like soybean oil or complexed with cyclodextrins to improve bioavailability.[7][15] A typical starting concentration is 10-20 g/L.[1][2]
-
Maintain the fermentation for 120-168 hours. Monitor pH and adjust as necessary.
4. Sampling:
-
Aseptically withdraw samples (e.g., 5 mL) every 24 hours to monitor cell growth, substrate consumption, and product formation.
Caption: General workflow for microbial biotransformation of phytosterols.
Protocol 2: Extraction and Quantification of 9-OHAD
This protocol describes the extraction of steroids from the fermentation broth and their quantification using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Extraction:
-
Take 1 mL of the fermentation broth.
-
Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the steroids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen gas.
-
Re-dissolve the dried residue in 1 mL of methanol for HPLC analysis.
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using a certified 9-OHAD reference standard. Calculate the concentration in the samples by comparing the peak area to the standard curve.
Data Presentation and Expected Outcomes
Metabolic engineering and process optimization can significantly impact the final titer and purity of 9-OHAD. The table below summarizes typical results from genetically engineered Mycobacterium strains, showcasing the effectiveness of these strategies.
| Strain | Genetic Modification(s) | Substrate Conc. (g/L) | 9-OHAD Titer (g/L) | Molar Yield (%) | Reference |
| M. fortuitum MF-FA5020 | Deletion of five kstD genes, overexpression of hsd4A and fadE28-29 | 20 | 12.21 | 83.7 | [1][2] |
| M. neoaurum NF-P2 | Overexpression of ribB, ribC, and catalase | 15 | 9.02 | ~67 (Productivity) | |
| M. neoaurum (Engineered) | Overexpression of Hsd4A and KshA1 | - | 28.27 | 78.3 |
Conclusion and Future Perspectives
The microbial catabolism of phytosterols to 9-OHAD is a mature and highly effective biotechnological process that underscores the power of metabolic engineering. By understanding the intricate enzymatic pathways and employing targeted genetic modifications, particularly the deletion of genes responsible for product degradation like kstD, it is possible to develop robust and efficient microbial cell factories. Future research will likely focus on further enhancing productivity through cofactor engineering, optimizing fermentation conditions for large-scale industrial applications, and exploring novel microbial hosts with unique metabolic capabilities.[11][16] The continued integration of systems biology and synthetic biology approaches promises to further refine these processes, solidifying the role of microbial biotransformations in the sustainable production of essential pharmaceuticals.[4]
References
-
Bhatia, S. K., et al. (2020). Microbial steroid biotransformation. Biotechnology Advances, 43, 107588. [Link]
-
Song, L., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Biotechnology for Biofuels and Bioproducts, 15(1), 1-14. [Link]
-
Fernández-Cabezón, L., et al. (2020). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Microorganisms, 8(9), 1353. [Link]
-
Malaviya, A., & Gomes, J. (2008). Androstenedione production by biotransformation of phytosterols. Bioresource technology, 99(15), 6725-6737. [Link]
-
Tong, W. Y., & Dong, X. (2009). Microbial biotransformation: recent developments on steroid drugs. Recent patents on biotechnology, 3(2), 141-153. [Link]
-
García, J. L., et al. (2019). Bioconversion of Phytosterols into Androstadienedione by Mycobacterium smegmatis CECT 8331. Methods in molecular biology (Clifton, N.J.), 1988, 231-245. [Link]
-
Sun, J., et al. (2024). Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. Biotechnology Journal, 19(1), e2300439. [Link]
-
Feng, J., et al. (2018). Efficient microbial synthesis of key steroidal intermediates from bio-renewable phytosterols by genetically modified Mycobacterium fortuitum strains. Green Chemistry, 20(13), 3097-3105. [Link]
-
Wang, M., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial cell factories, 22(1), 58. [Link]
-
Wang, M., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 58. [Link]
-
Chang, C., et al. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Journal of Industrial Microbiology & Biotechnology, 48(5-6). [Link]
-
Wang, M., et al. (2024). Efficient Production of 9,22-Dihydroxy-23,24-bisnorchol-4-ene-3-one from Phytosterols by Modifying Multiple Genes in Mycobacterium fortuitum. International Journal of Molecular Sciences, 25(6), 3579. [Link]
-
Yao, K., et al. (2018). Engineering phytosterol transport system in Mycobacterium sp. strain MS136 enhances production of 9α-hydroxy-4-androstene-3,17-dione. Applied microbiology and biotechnology, 102(16), 6939-6948. [Link]
-
Yao, K., & Wei, D. (2013). Inactivation and Augmentation of the Primary 3-Ketosteroid-Δ1- Dehydrogenase in Mycobacterium neoaurum NwIB-01: Biotransformation of Soybean Phytosterols to 4-Androstene. Applied and Environmental Microbiology, 79(18), 5649-5652. [Link]
-
Fernández-Cabezón, L., et al. (2020). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Microorganisms, 8(9), 1353. [Link]
-
Donova, M. V. (2017). Microbiotechnologies for steroid production. Pure and Applied Chemistry, 89(8), 1143-1152. [Link]
-
van der Geize, R., et al. (2000). Targeted Disruption of the kstD Gene Encoding a 3-Ketosteroid Δ1-Dehydrogenase Isoenzyme of Rhodococcus erythropolis Strain SQ1. Applied and Environmental Microbiology, 66(5), 2029-2036. [Link]
-
de Souza, A. W., et al. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. Molecules, 27(10), 3164. [Link]
-
Fernandes, P., et al. (2003). Biotransformations of steroids. Critical Reviews in Biotechnology, 23(3), 187-237. [Link]
-
Galán, B., et al. (2020). Biosynthesis and Industrial Production of Androsteroids. Genes, 11(9), 1029. [Link]
-
Galán, B., et al. (2020). Biosynthesis and Industrial Production of Androsteroids. Genes, 11(9), 1029. [Link]
-
Crowe, A. M., et al. (2022). The unusual convergence of steroid catabolic pathways in Mycobacterium abscessus. Proceedings of the National Academy of Sciences, 119(40), e2208940119. [Link]
-
Donova, M. V., & Egorova, O. V. (2012). The catabolic pathway of sterols in Mycobacteria. Russian Journal of Bioorganic Chemistry, 38(4), 365-378. [Link]
-
Berríos, J., et al. (2023). Scale-Up of Phytosterols Bioconversion into Androstenedione. In Industrial Biotechnology (pp. 229-242). Humana, New York, NY. [Link]
-
Yao, K., et al. (2018). The 9-OHAD production analyses by different improvements. ResearchGate. [Link]
-
Crowe, A. M., et al. (2017). Catabolism of the Last Two Steroid Rings in Mycobacterium tuberculosis and Other Bacteria. mBio, 8(2), e00322-17. [Link]
-
García, J. L., et al. (2017). Bioconversion of Phytosterols into Androstenedione by Mycobacterium. In Methods in molecular biology (pp. 1-14). [Link]
-
Song, L., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. ResearchGate. [Link]
-
Crowe, A. M., et al. (2017). Catabolism of the Last Two Steroid Rings in Mycobacterium tuberculosis and Other Bacteria. mBio, 8(2), e00322-17. [Link]
-
Crowe, A. M., et al. (2022). The unusual convergence of steroid catabolic pathways in Mycobacterium abscessus. Proceedings of the National Academy of Sciences, 119(40), e2208940119. [Link]
-
Donova, M. (2022). Microbial Steroid Production Technologies: Current Trends and Prospects. Microorganisms, 10(1), 53. [Link]
-
Peng, Y., et al. (2024). Rerouting phytosterol degradation pathway for directed androst-1,4-diene-3,17-dione microbial bioconversion. Applied Microbiology and Biotechnology, 108(1), 1-14. [Link]
-
Wang, M., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]
-
Pozo, O. J., et al. (2003). Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. Journal of mass spectrometry : JMS, 38(5), 526-535. [Link]
-
Xiong, L. B., et al. (2022). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. Applied and Environmental Microbiology, 88(12), e00455-22. [Link]
-
Bragin, E. Y., et al. (2022). Induction of sterol catabolism genes by phytosterol and AcC in N. simplex VKM Ac-2033D. ResearchGate. [Link]
-
Pérez-Redondo, R., et al. (2019). Testosterone Degradative Pathway of Novosphingobium tardaugens. Genes, 10(11), 884. [Link]
-
Pozo, O. J., et al. (2003). Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. ResearchGate. [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plant.researchfloor.org [plant.researchfloor.org]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scale-Up of Phytosterols Bioconversion into Androstenedione | Springer Nature Experiments [experiments.springernature.com]
- 8. Biotransformation of Phytosterols into Androstenedione-A Technological Prospecting Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioconversion of Phytosterols into Androstadienedione by Mycobacterium smegmatis CECT 8331 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Disruption of the kstD Gene Encoding a 3-Ketosteroid Δ1-Dehydrogenase Isoenzyme of Rhodococcus erythropolis Strain SQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Bioconversion of Phytosterols into Androstenedione by Mycobacterium. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 9-Hydroxy-4-androstene-3,17-dione in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 9-hydroxy-4-androstene-3,17-dione (9-OH-AD) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 9-OH-AD is a significant metabolite of androstenedione (AD), a steroid hormone that serves as a precursor to both androgens and estrogens. Accurate measurement of 9-OH-AD is crucial in endocrinology research, clinical diagnostics, and anti-doping applications.[1][2] The described method employs a straightforward sample preparation protocol followed by a rapid and selective LC-MS/MS analysis, delivering excellent accuracy, precision, and a low limit of quantification suitable for demanding research applications.
Introduction
This compound (9-OH-AD) is a hydroxylated metabolite of androstenedione (AD).[3] The hydroxylation is a critical metabolic step, often mediated by cytochrome P450 enzymes, which plays a role in the clearance and physiological activity of steroid hormones.[4] The quantification of such metabolites is essential for understanding steroid metabolism pathways, diagnosing endocrine disorders, and detecting the illicit use of anabolic steroids in sports.[5][6]
Traditional immunoassays for steroid hormones can be limited by cross-reactivity with structurally similar compounds, leading to inaccurate results.[7][8] LC-MS/MS has emerged as the gold standard for steroid analysis due to its superior specificity, sensitivity, and multiplexing capabilities, allowing for the unambiguous and precise quantification of multiple analytes simultaneously.[7][9][10] This note provides a comprehensive protocol for the reliable determination of 9-OH-AD in human plasma, addressing the need for a validated method in both clinical and research settings.
Experimental
Materials and Reagents
-
Analytes and Standards: this compound (analytical standard), Androstenedione-13C3 (Internal Standard, IS).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade), Methyl-tert-butyl ether (MTBE, HPLC grade).
-
Sample Matrix: Double charcoal-stripped human plasma was used for the preparation of calibrators and quality control (QC) samples.
Analyte Properties & MS/MS Detection
The successful development of an LC-MS/MS method hinges on the optimization of mass spectrometric parameters. For 9-OH-AD, electrospray ionization in positive mode (ESI+) provides excellent sensitivity. The precursor ion corresponds to the protonated molecule [M+H]+. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions suitable for Multiple Reaction Monitoring (MRM).
Analyte Information:
The MRM transitions are selected to maximize specificity and sensitivity. A quantifier transition is used for concentration measurement, while a qualifier transition serves for identity confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| 9-OH-AD (Quantifier) | 303.2 | 285.2 | 100 | 15 | Positive ESI |
| 9-OH-AD (Qualifier) | 303.2 | 267.2 | 100 | 22 | Positive ESI |
| AD-13C3 (IS) | 289.2 | 97.0 | 100 | 25 | Positive ESI |
Note: Collision energies are instrument-dependent and require optimization.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A robust sample preparation protocol is critical for removing matrix interferences such as proteins and phospholipids, which can cause ion suppression and compromise data quality. Liquid-liquid extraction (LLE) is a proven and effective technique for steroid analysis.[9][11]
Protocol:
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 2 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 50 ng/mL AD-13C3 in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[9]
-
Add 1 mL of MTBE as the extraction solvent and vortex vigorously for 5 minutes.[9][11]
-
Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the analytes) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45-55°C.[9][12]
-
Reconstitute the dried residue in 100 µL of 50:50 methanol/water mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
// Nodes plasma [label="1. Plasma Sample (100 µL)", fillcolor="#FFFFFF", fontcolor="#202124"]; is [label="2. Add Internal\nStandard (IS)", fillcolor="#FFFFFF", fontcolor="#202124"]; ppt [label="3. Protein Precipitation\n(Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124"]; lle [label="4. Liquid-Liquid Extraction\n(MTBE)", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge [label="5. Centrifuge", fillcolor="#FFFFFF", fontcolor="#202124"]; transfer [label="6. Transfer Organic Layer", fillcolor="#FFFFFF", fontcolor="#202124"]; evap [label="7. Evaporate to Dryness", fillcolor="#FFFFFF", fontcolor="#202124"]; recon [label="8. Reconstitute", fillcolor="#FFFFFF", fontcolor="#202124"]; inject [label="9. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges plasma -> is [label="Spike"]; is -> ppt [label="Vortex"]; ppt -> lle [label="Vortex"]; lle -> centrifuge; centrifuge -> transfer; transfer -> evap; evap -> recon; recon -> inject; }
Sample Preparation Workflow Diagram.
LC Method
Chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention and peak shape for steroids. A gradient elution is employed to separate the analyte from endogenous interferences.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temp. | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 6.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Method Validation and Performance
The method was validated according to established guidelines, assessing linearity, sensitivity, precision, accuracy, and matrix effects.[9]
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL in charcoal-stripped plasma. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ), defined as the lowest concentration with a signal-to-noise ratio >10 and with precision and accuracy within 20%, was established at 0.1 ng/mL.[13]
Accuracy and Precision
Intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (Low, Medium, High). The results, summarized in Table 3, demonstrate the high reliability of the method.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Recovery) |
| Low | 0.5 | 6.8 | 8.5 | 95.2 - 104.5 |
| Medium | 10 | 4.2 | 5.9 | 97.1 - 102.3 |
| High | 80 | 3.5 | 5.1 | 98.5 - 101.7 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% at LLOQ), Accuracy within 85-115%.[9]
Results and Discussion
The developed LC-MS/MS method provides a highly selective and sensitive tool for the quantification of 9-OH-AD. The chromatographic conditions effectively separate the target analyte from other endogenous steroids, minimizing the risk of isobaric interferences. The sample preparation procedure is straightforward and yields clean extracts with high recovery rates (typically >90%). The validation data confirms that the method is accurate, precise, and suitable for routine analysis in a high-throughput environment.
// Nodes Start [label="Method Development", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SamplePrep [label="Optimize Sample Prep\n(LLE Recovery)", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="Optimize LC Separation\n(Peak Shape, Resolution)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Optimize MS/MS\n(MRM Transitions, CE)", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Method Validation", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range\n(r² > 0.99)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitivity [label="LLOQ & LOD\n(S/N > 10)", fillcolor="#FFFFFF", fontcolor="#202124"]; Accuracy [label="Accuracy\n(85-115% Recovery)", fillcolor="#FFFFFF", fontcolor="#202124"]; Precision [label="Precision\n(<15% CV)", fillcolor="#FFFFFF", fontcolor="#202124"]; Matrix [label="Matrix Effects\n(Ion Suppression)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Robust & Reliable Method", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {SamplePrep, LC, MS}; {SamplePrep, LC, MS} -> Validation; Validation -> {Linearity, Sensitivity, Accuracy, Precision, Matrix}; {Linearity, Sensitivity, Accuracy, Precision, Matrix} -> End; }
Method Development and Validation Flowchart.
Conclusion
This application note details a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol combines a simple and effective liquid-liquid extraction with rapid and highly selective UPLC-MS/MS analysis. The method meets rigorous validation criteria for sensitivity, accuracy, and precision, establishing it as a reliable tool for researchers, scientists, and drug development professionals in the field of steroid analysis.
References
-
Yin, L., et al. (2021). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Gassner, A., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use. Metabolites. Available at: [Link]
-
Freeman, E. W., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE. Available at: [Link]
-
Shimadzu. (2016). Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. ASMS 2016 Poster. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Agilent. Available at: [Link]
-
van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry. Available at: [Link]
-
Ko, A. R., et al. (2019). Development and validation of LC-MS/MS method for urinary 39 steroid (estrogens, androgens, corticoids, and progestins) profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Mazzarino, M., et al. (2020). LC-MS/MS measurement of endogenous steroid hormones and phase II metabolites in blood volumetric absorptive microsampling (VAMS) for doping control purposes. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Agudo, R., et al. (2013). Probing Steroidal Substrate Specificity of Cytochrome P450 BM3 Variants. Chemistry - A European Journal. Available at: [Link]
-
Cautain, B., et al. (2020). Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples. Metabolites. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Serum 17-Hydroxyprogesterone, Androstenedione, and Cortisol by UPLC-MS/MS for Clinical Research. Waters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem Compound Database. Available at: [Link]
-
Mash, E. A. (2017). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology. Available at: [Link]
-
Kushnir, M. M., et al. (2011). Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals. Clinical Chemistry. Available at: [Link]
-
Chen, M., et al. (2023). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. ACS Catalysis. Available at: [Link]
-
Foley, D., & Calton, L. (n.d.). UPLC-MS/MS Analysis of Dihydrotestosterone, Dehydroepiandrosterone, Testosterone, Androstenedione, 17-Hydroxyprogesterone, and Progesterone in Serum for Clinical Research. Waters Corporation. Available at: [Link]
-
Schänzer, W., et al. (2006). Steroidal isomers with uniform mass spectra of their per-TMS derivatives. Journal of Mass Spectrometry. Available at: [Link]
-
Owen, L. J., et al. (2011). A rapid and sensitive LC–MS/MS method for the simultaneous analysis of testosterone, androstenedione, 17-OHP, and DHEAS. Endocrine Abstracts. Available at: [Link]
-
Deventer, K., et al. (2005). Metabolism, excretion and detection of androst-4-ene-3,6,17-trione. Recent Advances In Doping Analysis. Available at: [Link]
-
Taylor, A., et al. (n.d.). An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis. Available at: [Link]
-
Parr, M. K., et al. (2008). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Wang, M., et al. (2021). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. Available at: [Link]
-
Yao, K., et al. (2021). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. Available at: [Link]
-
Zhang, X., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. SpringerPlus. Available at: [Link]
-
Wei, W., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Biotechnology for Biofuels and Bioproducts. Available at: [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS measurement of endogenous steroid hormones and phase II metabolites in blood volumetric absorptive microsampling (VAMS) for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
Application Note: Quantitative Analysis of 9-Hydroxy-4-androstene-3,17-dione in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and validated method for the sensitive and selective quantification of 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD) in human plasma. 9-OH-AD is a significant steroid intermediate in the synthesis of glucocorticoid drugs and its accurate measurement in biological matrices is crucial for pharmacokinetic and metabolic studies.[1][2] The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for steroid hormone analysis due to its superior specificity over traditional immunoassays.[3] The protocol details a straightforward liquid-liquid extraction (LLE) for sample preparation followed by a rapid chromatographic separation. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7]
Introduction
This compound (9-OH-AD), a C19 steroid, is a pivotal intermediate in the microbial transformation of phytosterols and a precursor in the manufacturing of valuable corticosteroid pharmaceuticals.[2][8] Its chemical structure features a hydroxyl group at the C9 position, which makes it a key building block for introducing functionality in steroid synthesis.[9][10] Given its role as both a metabolite and a synthetic precursor, a reliable method to quantify 9-OH-AD in complex biological fluids like human plasma is essential for researchers in drug development, clinical pharmacology, and endocrinology.
Traditional methods for steroid quantification, such as immunoassays, can be hampered by cross-reactivity with structurally similar endogenous compounds.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) overcomes this limitation by combining the separation power of chromatography with the high specificity and sensitivity of mass spectrometric detection, enabling unambiguous identification and quantification. This application note provides a comprehensive protocol for the entire workflow, from sample collection to final data analysis.
Principle of the Method
The method is based on isotope dilution LC-MS/MS.[3] A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is spiked into plasma samples, calibrators, and quality control (QC) samples. This SIL-IS is chemically identical to the analyte and co-elutes chromatographically but is differentiated by the mass spectrometer due to its higher mass. Its inclusion corrects for variations in sample recovery during extraction and for potential matrix effects during ionization.
Following a liquid-liquid extraction (LLE) to isolate the analyte from plasma proteins and other interferences, the extract is injected into an LC-MS/MS system. The analyte and internal standard are separated from other components on a C18 reversed-phase column and are subsequently ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[11]
Materials and Reagents
-
Analytes and Standards:
-
This compound (CAS: 560-62-3) reference standard (>98% purity).
-
This compound-d3 (or other suitable SIL-IS).
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
-
Biological Matrix:
-
Human plasma (K2-EDTA), sourced from an accredited vendor.
-
-
Consumables:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Pipette tips
-
Step-by-Step Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 9-OH-AD and its SIL-IS into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 9-OH-AD primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution with 50:50 (v/v) methanol:water to achieve a final concentration that yields a robust signal in the mass spectrometer.
Preparation of Calibration Standards and Quality Controls
-
Calibration Standards (CS): Spike appropriate amounts of the working standard solutions into blank human plasma to create a calibration curve with 8-10 non-zero points covering the desired quantification range (e.g., 0.1 to 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC (HQC).
Sample Preparation: Liquid-Liquid Extraction (LLE)
The following workflow is designed for efficient extraction and cleanup of 9-OH-AD from plasma.
Caption: Liquid-Liquid Extraction (LLE) workflow for 9-OH-AD.
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions, and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | APCI or ESI, Positive Ion Mode |
| MRM Transitions | To be optimized by infusing pure standard |
| 9-OH-AD (Example) | Q1: 303.2 -> Q3: 285.2 (Quantifier), 109.1 (Qualifier) |
| IS (Example, d3) | Q1: 306.2 -> Q3: 288.2 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended purpose.[4][6]
Caption: Key parameters for bioanalytical method validation.
Validation Acceptance Criteria
The following table summarizes typical acceptance criteria based on FDA and EMA guidelines.[5][7]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix sources. |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and Inter-day runs: For QC samples (Low, Med, High), the mean accuracy should be within 85-115% of nominal, and precision (%CV) should not exceed 15%. For LLOQ, accuracy should be within 80-120% and precision ≤20%. |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should not be greater than 15%. |
| Recovery | Analyte and IS recovery should be consistent and reproducible. |
| Stability | Analyte stability in plasma must be demonstrated under expected conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. Analyte should be stable in processed samples (autosampler stability). |
Data Analysis and Interpretation
-
Integration: Integrate the chromatographic peaks for the analyte and the IS using the instrument's data processing software.
-
Ratio Calculation: Determine the peak area ratio (Analyte Area / IS Area).
-
Calibration Curve: Generate a linear regression curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A 1/x² weighting is often appropriate.
-
Quantification: Calculate the concentration of 9-OH-AD in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument analysis, coupled with a comprehensive validation framework, ensures the generation of high-quality, reliable data for pharmacokinetic studies and clinical research. Adherence to the principles of bioanalytical method validation is critical for regulatory acceptance of study data.[12][13]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem Compound Database. Retrieved from [Link]
- Richter, U., et al. (2020). An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma. Journal of Steroid Biochemistry and Molecular Biology, 198, 105579.
-
Richter, U., et al. (2020). An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma. ResearchGate. Retrieved from [Link]
- Wang, M., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53.
-
Wang, M., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Zubiedi, S., et al. (2018). LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy.
-
Wang, M., et al. (2025). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. Retrieved from [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. id-eptri.eu [id-eptri.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 560-62-3 [m.chemicalbook.com]
- 10. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LC-MS/MS detection of increased Androstenedione levels in patients receiving Danazol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. centerforbiosimilars.com [centerforbiosimilars.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for In Vitro Evaluation of 9-Hydroxy-4-androstene-3,17-dione
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize 9-Hydroxy-4-androstene-3,17-dione. Also known as 9α-Hydroxyandrostenedione (9-OHAD) or the related compound Formestane (4-Hydroxy-4-androstene-3,17-dione), this C19 steroid is a pivotal molecule in steroid research, primarily recognized for its potent and specific mechanism of action against key enzymes in steroidogenesis. We present detailed, field-proven protocols for the primary target activity—aromatase inhibition—and a relevant secondary screening assay for androgen receptor binding. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: Scientific & Mechanistic Context
This compound belongs to the androstane class of steroids and is structurally related to the endogenous androgen, androstenedione. Its primary pharmacological significance lies in its potent, irreversible inhibition of aromatase (cytochrome P450 19A1), the terminal enzyme in the estrogen biosynthesis pathway. Aromatase catalyzes the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[1][2]
The analogue Formestane (4-hydroxy-4-androstene-3,17-dione) is classified as a Type I steroidal aromatase inhibitor.[1] Its mechanism is that of a "suicide inhibitor." It acts as a substrate analogue, competitively binding to the active site of the aromatase enzyme.[3] The enzyme then initiates a catalytic reaction on the inhibitor, which generates a reactive intermediate that binds covalently and permanently to the enzyme, leading to its irreversible inactivation.[3][4] This high specificity and irreversible nature make it an important tool for studying estrogen-dependent processes and a foundational structure for developing therapeutics for hormone-sensitive cancers.[4][5]
Given its steroidal backbone, it is also prudent to assess its potential for off-target interactions with other steroid hormone receptors, such as the Androgen Receptor (AR). While its parent compound, androstenedione, has been shown to bind AR, characterizing the affinity of the 9-hydroxylated version is crucial for a complete pharmacological profile.[6]
This guide provides the necessary protocols to quantify these interactions in vitro.
Safety, Handling, and Storage
Before commencing any experimental work, it is critical to review the complete Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-impermeable gloves.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[7] Use non-sparking tools.[7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[7]
-
Storage: Store the compound as a crystalline solid in a tightly closed container in a dry, cool, and well-ventilated place at -20°C for long-term stability (≥ 4 years).[7][8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7]
Preparation of Stock Solutions
This compound is soluble in organic solvents like DMSO (approx. 15 mg/mL) and ethanol (approx. 10 mg/mL).[8] For in vitro assays, a concentrated stock solution (e.g., 10-50 mM) is typically prepared in sterile, anhydrous DMSO.
Protocol:
-
Accurately weigh the required amount of this compound powder (MW: 302.41 g/mol ).[9]
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired molarity.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. When preparing working solutions, dilute the DMSO stock into the final aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme or cell viability (typically ≤ 0.5%).
Application Protocol 1: Aromatase Inhibition Assay (Fluorometric)
This protocol describes a cell-free, high-throughput method to determine the inhibitory potency (IC₅₀) of this compound against human recombinant aromatase. The assay relies on a fluorogenic substrate that, when acted upon by aromatase, produces a highly fluorescent metabolite.[10]
Principle of the Assay
The assay measures the catalytic activity of recombinant human aromatase (CYP19A1) microsomes. The enzyme requires a cofactor, NADPH, as a source of reducing equivalents for its catalytic cycle.[11] A fluorogenic substrate is used, and the rate of fluorescent product formation is directly proportional to enzyme activity. An inhibitor will decrease this rate.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Human Recombinant Aromatase (CYP19A1) | Corning, Sigma | Source of the enzyme. |
| Aromatase Fluorogenic Substrate | Corning, BioVision | Substrate for the enzyme reaction that yields a fluorescent product. |
| NADPH Regenerating System | Promega, Corning | Provides a continuous supply of NADPH, the essential cofactor for aromatase activity.[11] Typically contains Glucose-6-Phosphate (G6P), G6P Dehydrogenase (G6PDH), and NADP⁺. |
| Aromatase Assay Buffer | Supplier-provided | Optimized buffer for maintaining pH and ionic strength for enzyme activity. |
| This compound | Various | Test compound. |
| Letrozole or Anastrozole | Sigma-Aldrich | Positive control (potent, non-steroidal aromatase inhibitor). |
| 96-well black, flat-bottom plates | Corning, Greiner | Low-fluorescence plates suitable for fluorescence measurements. |
| Fluorescence Plate Reader | Various | Instrument to measure fluorescence intensity (e.g., Ex/Em = 488/527 nm, check substrate specifications).[12] |
Experimental Workflow
Caption: Workflow for the fluorometric aromatase inhibition assay.
Step-by-Step Protocol
-
Compound Plating: Prepare a serial dilution series of this compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in Aromatase Assay Buffer. Also prepare dilutions for the positive control (Letrozole, starting from 1 µM) and a vehicle control (DMSO at the same final concentration). Pipette 25 µL of each dilution into triplicate wells of a 96-well black plate.
-
Enzyme/Cofactor Preparation: Prepare a 2X concentrated Aromatase Reaction Mix containing the human recombinant aromatase enzyme and the NADPH Regenerating System in Aromatase Assay Buffer, according to the manufacturer's instructions.
-
Reaction Initiation: Add 25 µL of the 2X Aromatase Reaction Mix to each well. Briefly mix the plate. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a 3X concentrated substrate solution in Aromatase Assay Buffer. Add 50 µL of this solution to each well to bring the final reaction volume to 100 µL.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Vehicle - Rate_Blank)) (Where "Blank" is a well with no enzyme).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.
-
Expected Results
Based on literature for the related compound Formestane, this compound is expected to be a potent inhibitor of aromatase.
| Compound | Parameter | Expected Value | Reference |
| This compound | IC₅₀ | Low nM range | [8] |
| Formestane (4-OH-A) | % Inhib. | 74.2% @ 100 nM | [13] |
| Letrozole (Positive Control) | IC₅₀ | Sub-nM to low nM | [1] |
Causality and Experimental Insights:
-
Why use a NADPH Regenerating System? Aromatase is a cytochrome P450 enzyme, and its catalytic cycle requires three successive oxidation steps, each consuming one molecule of NADPH.[2] A simple bolus of NADPH would be quickly depleted. The regenerating system (G6P + G6PDH) ensures a constant, non-limiting supply of NADPH throughout the assay, enabling accurate measurement of initial reaction velocities.[11]
-
Cell-Free vs. Cell-Based: This cell-free assay directly measures the interaction between the compound and the isolated enzyme, providing a clean IC₅₀ value. However, it does not account for cell permeability, efflux pumps, or intracellular metabolism. A complementary cell-based assay (e.g., using MCF-7 cells) can provide more physiologically relevant data.[10]
Application Protocol 2: Androgen Receptor Competitive Binding Assay (SPA)
This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human Androgen Receptor (AR) using a Scintillation Proximity Assay (SPA).
Principle of the Assay
SPA is a homogeneous radio-ligand binding assay technology.[14] The AR protein is captured onto SPA beads containing a scintillant. A radiolabeled androgen ligand with high affinity for AR (e.g., [³H]-Mibolerone) is added. When the radioligand binds to the receptor on the bead, the emitted β-particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause excitation.[15][16] A test compound that binds to the AR will compete with the radioligand, causing a decrease in the signal.
Caption: Principle of the Androgen Receptor SPA binding assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Full-Length Human Androgen Receptor | Invitrogen, Revvity | Source of the receptor protein. |
| [³H]-Mibolerone or [³H]-R1881 | PerkinElmer | High-affinity radiolabeled ligand for AR. |
| Wheat Germ Agglutinin (WGA) SPA Beads | Revvity | Scintillation beads that capture glycosylated proteins like AR. |
| Assay Binding Buffer | TBD | e.g., Tris-HCl buffer with additives like EDTA, DTT, and sodium molybdate. |
| This compound | Various | Test compound. |
| Dihydrotestosterone (DHT) | Sigma-Aldrich | Positive control (high-affinity, non-radiolabeled AR ligand). |
| 96-well clear bottom plates | Corning | Suitable for scintillation counting. |
| Microplate Scintillation Counter | PerkinElmer, Beckman | Instrument for detecting light emission from SPA beads. |
Step-by-Step Protocol
-
Reagent Preparation:
-
Reconstitute AR protein and WGA-SPA beads in Assay Binding Buffer as per manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control (DHT) in Assay Binding Buffer. A typical starting concentration would be 100 µM to 1 mM, given the expected lower affinity.
-
Dilute [³H]-Mibolerone in Assay Binding Buffer to a final concentration near its Kₔ (e.g., 0.5-1.0 nM).
-
-
Assay Assembly: In a 96-well plate, add the following in order:
-
50 µL Assay Binding Buffer
-
25 µL of test compound dilution (or vehicle/DHT controls)
-
25 µL of diluted [³H]-Mibolerone
-
50 µL of diluted AR protein
-
50 µL of WGA-SPA bead slurry
-
Final volume = 200 µL
-
-
Incubation: Seal the plate and incubate on a plate shaker for 2-4 hours at room temperature to reach binding equilibrium.
-
Data Acquisition: Centrifuge the plate briefly (e.g., 1000 x g for 2 min) to settle the beads. Read the plate on a microplate scintillation counter.
-
Data Analysis:
-
Determine the specific binding for each well: Specific Binding = Total CPM - Non-Specific CPM. (Total CPM is from vehicle wells; Non-Specific CPM is from wells with a saturating concentration of DHT).
-
Calculate the percent inhibition for each test compound concentration.
-
Plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic curve to determine the IC₅₀.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) (Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for AR).
-
Expected Results
The parent compound, androstenedione, binds weakly to the AR. It is anticipated that this compound will also exhibit weak binding.
| Compound | Parameter | Expected Value | Reference |
| 4-Androstene-3,17-dione | Kₔ | 648 nM | [6] |
| This compound | Kᵢ | µM range | Inferred |
| Dihydrotestosterone (DHT) | Kᵢ | Low nM range | [6] |
Causality and Experimental Insights:
-
Why SPA? Traditional radioligand binding assays require a separation step (e.g., filtration) to separate the bound from the free radioligand, which can be cumbersome and prone to errors. SPA is a homogeneous assay ("mix-and-read") that eliminates this step, making it highly amenable to high-throughput screening.[14][17]
-
Choice of Radioligand: Synthetic androgens like Mibolerone or R1881 are often preferred over [³H]-DHT because they do not bind to plasma proteins like Sex Hormone-Binding Globulin (SHBG) that might be present in less purified receptor preparations.
Concluding Remarks
The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. The primary focus should be on quantifying its potent, irreversible inhibition of aromatase, for which it is well-known. The secondary assessment of androgen receptor binding provides crucial selectivity data, helping to build a complete pharmacological profile. By understanding the principles behind each assay and adhering to the detailed steps, researchers can generate high-quality, reproducible data to advance our understanding of this important steroid molecule.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Formestane?[Link]
-
Dowsett, M. (1993). Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane. Annals of Oncology, 4 Suppl 1, 3-6. [Link]
-
Patsnap Synapse. (2024, June 14). What is Formestane used for?[Link]
-
Smith, I. E., & Dowsett, M. (2003). Aromatase inhibitors in breast cancer. The New England journal of medicine, 348(25), 2431–2442. [Link]
-
Debska-Vielhaber, G., Vielhaber, S., & Grevel, J. (1998). NADPH- and iron-dependent lipid peroxidation inhibit aromatase activity in human placental microsomes. Journal of steroid biochemistry and molecular biology, 67(2), 167–174. [Link]
-
Tam, S., & Loo, W. G. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In Methods in Molecular Biology, 776, 13-21. [Link]
-
Aksu, A. F., & Ozturk, Y. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Turkish Journal of Pharmaceutical Sciences, 19(6), 626-633. [Link]
-
Aksu, A. F., & Ozturk, Y. (2021). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences, 19(6), 626-633. [Link]
-
Bellino, F. L., & Osawa, Y. (1978). Quantitative requirements for NADPH in the support of aromatization by human placental microsomes. The Journal of steroid biochemistry, 9(8), 699–703. [Link]
-
Laughton, C. A., & Neidle, S. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Chembiochem : a European journal of chemical biology, 22(18), 2758–2762. [Link]
-
ResearchGate. (n.d.). The optimal concentrations of substrate, enzyme and co-factor NADPH were determined.[Link]
-
Sæterstad, S., Ræder, M. B., & Wæhre, H. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PloS one, 12(6), e0177822. [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. [Link]
-
Linja, M. J., Porkka, K. P., & Kang, Z. (2009). Increased Expression of Androgen Receptor Sensitizes Prostate Cancer Cells to Low Levels of Androgens. Cancer research, 69(20), 8141–8149. [Link]
-
ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs.[Link]
-
Sæterstad, S., Ræder, M. B., & Wæhre, H. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLOS ONE, 12(6), e0177822. [Link]
-
PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. [Link]
-
ResearchGate. (n.d.). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. [Link]
-
Laughton, C. A., & Neidle, S. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. Chembiochem, 22(18), 2758-2762. [Link]
-
Zare, M., & Sharifi, R. (2006). Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival. Cancer letters, 236(2), 242–252. [Link]
-
Abul-Hajj, Y. J., & Liu, X. P. (2012). Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs. Molecules (Basel, Switzerland), 17(10), 12064–12078. [Link]
-
Dolled-Filhart, M., & Rimm, D. L. (2013). Automated measurement of estrogen receptor in breast cancer: a comparison of fluorescent and chromogenic methods of measurement. The American journal of pathology, 182(2), 347–355. [Link]
-
Abul-Hajj, Y. J., Liu, X. P., & Hedge, M. (1995). Synthesis and Evaluation of 4-substituted-4-androstene-3,17-dione Derivatives as Aromatase Inhibitors. The Journal of steroid biochemistry and molecular biology, 54(3-4), 111–119. [Link]
-
Jasuja, R., & Bhasin, S. (2007). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. The Journal of clinical endocrinology and metabolism, 92(1), 321–327. [Link]
-
Brodie, A. M., & Schwarzel, W. C. (1979). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. Endocrinology, 105(5), 1286–1289. [Link]
-
Guarna, A., & Moneti, G. (1989). Quantitative determination of 4-hydroxy-4-androstene-3,17-dione (4-OHA), a potent aromatase inhibitor, in human plasma, using isotope dilution mass spectrometry. The Journal of steroid biochemistry, 32(5), 699–702. [Link]
-
Wang, M., & Yao, K. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial cell factories, 20(1), 221. [Link]
-
Prescott, J., & Coetzee, G. A. (2006). Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity. Molecular cancer research : MCR, 4(9), 657–665. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Liu, H., & Yao, K. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial cell factories, 22(1), 53. [Link]
-
ResearchGate. (2025). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. [Link]
-
Liu, H., & Yao, K. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. [Link]
-
Fernandes, P., & de Carvalho, C. C. C. R. (2018). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. Molecules, 23(11), 2779. [Link]
- Google Patents. (n.d.). US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
Sources
- 1. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Formestane? [synapse.patsnap.com]
- 5. What is Formestane used for? [synapse.patsnap.com]
- 6. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative requirements for NADPH in the support of aromatization by human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Scintillation Proximity Assays | Revvity [revvity.com]
- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: 9-Hydroxy-4-androstene-3,17-dione in Preclinical Research
Abstract: This document provides a comprehensive technical guide on 9-Hydroxy-4-androstene-3,17-dione (9-OHAD). It addresses the compound's primary application as a pivotal intermediate in the synthesis of modern corticosteroids and explores its nascent potential based on in vitro findings. Recognizing the limited public data on the direct administration of 9-OHAD in animal models, this guide presents detailed application notes and protocols for the structurally and functionally related compound, 4-Hydroxy-4-androstene-3,17-dione (Formestane). These protocols, derived from established animal studies, are intended to provide researchers, scientists, and drug development professionals with a robust methodological framework for investigating hydroxylated androstenedione derivatives in vivo.
Part 1: Core Understanding of this compound (9-OHAD)
Introduction and Chemical Identity
9α-Hydroxyandrost-4-ene-3,17-dione, commonly abbreviated as 9-OHAD, is a C19 steroid and a hydroxylated derivative of androstenedione.[1] Its defining structural feature is a hydroxyl group at the 9-alpha position, which makes it a highly valuable precursor for the semi-synthesis of potent corticosteroids.[2][3] The majority of commercially available 9-OHAD is produced through the microbial biotransformation of phytosterols by various microorganisms, such as species of Mycobacterium.[4][5] This biotechnological approach is favored for its efficiency and stereospecificity over complex chemical synthesis.[2]
Primary Application: A Gateway to Modern Corticosteroids
The principal and well-established application of 9-OHAD is its role as a key starting material in the pharmaceutical industry for the synthesis of advanced glucocorticoid drugs.[3][6] The 9α-hydroxyl group is a strategic functional handle that can be chemically converted, typically to a halogen atom (e.g., fluorine), to dramatically enhance the anti-inflammatory and glucocorticoid activity of the resulting steroid.[2][7] This modification is a cornerstone in the development of potent corticosteroids like dexamethasone and betamethasone.[3]
The synthetic pathway from 9-OHAD to a representative corticosteroid, prednisolone, showcases its importance.[8] This multi-step process leverages the existing steroid scaffold of 9-OHAD to build more complex and potent therapeutic agents.
Caption: Synthetic pathway from phytosterols to corticosteroids via 9-OHAD.
In Vitro Biological Activity: Emerging Anti-Tumor Potential
While primarily an industrial intermediate, preliminary in vitro data suggests that 9-OHAD may possess inherent biological activity. A commercially available source notes that 9-OHAD has demonstrated anti-tumor activity, inhibiting the growth of various cancer cell lines, including those from breast, prostate, and lung cancers.[9] This finding, though not yet substantiated by in vivo animal studies in the public literature, provides a compelling rationale for future preclinical investigation into 9-OHAD as a potential therapeutic agent itself.
Part 2: Application Notes & Protocols for a Surrogate Compound: Formestane in Animal Models
Preamble: As of the current literature review, there is a significant lack of published studies detailing the direct administration and effects of 9-OHAD in animal models. To provide a practical and valuable guide for researchers, this section will focus on its close structural analog, 4-Hydroxy-4-androstene-3,17-dione (Formestane) . Formestane is a well-characterized, irreversible aromatase inhibitor that has been extensively studied in various animal models. The methodologies presented here serve as a robust template for designing preclinical studies for hydroxylated androstenedione derivatives.
Application Note 1: Hormone-Dependent Cancer in Rodent Models
Causality and Expertise: Formestane is a "suicide inhibitor" of aromatase, the enzyme that converts androgens to estrogens.[10] In estrogen receptor-positive (ER+) cancers, blocking this conversion depletes the tumor of its primary growth signal. The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in Sprague Dawley rats is a classic, well-validated model for studying hormone-dependent breast cancer, as these tumors are highly dependent on estrogen for growth.[9]
Protocol: Evaluation of Formestane in the DMBA-Induced Rat Mammary Tumor Model
-
Animal Model:
-
Female Sprague Dawley rats, 50-55 days old.
-
Tumor Induction: Administer 20 mg of DMBA in 1 ml of corn oil via oral gavage.
-
Palpate for tumors weekly, starting 4 weeks post-DMBA administration. Enroll animals in the study once they develop at least one tumor measuring 1.5-2.0 cm in diameter.
-
-
Compound Preparation:
-
Vehicle: A suitable vehicle, such as sesame oil or a suspension in 0.5% methylcellulose, should be used.
-
Formestane (4-OHA) Solution/Suspension: Prepare a stock for subcutaneous injection. For example, to achieve a dose of 50 mg/kg, dissolve or suspend the required amount in the chosen vehicle.
-
-
Experimental Design & Dosing:
-
Randomize tumor-bearing rats into at least two groups:
-
Control Group: Receives vehicle only (e.g., 0.2 mL subcutaneously, daily).
-
Treatment Group: Receives Formestane (e.g., 50 mg/kg, subcutaneously, daily).
-
-
Treat animals for a period of 4-6 weeks.
-
-
Data Collection and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly.
-
Hormone Analysis: At the end of the study, collect terminal blood samples via cardiac puncture. Separate plasma and store at -80°C. Analyze plasma levels of estradiol, testosterone, and luteinizing hormone (LH) using validated ELISA or LC-MS/MS methods.
-
Necropsy: Euthanize animals and perform a full necropsy. Excise tumors and weigh them. Collect organs such as the uterus and ovaries and record their weights.
-
Data Presentation: Expected Outcomes of Aromatase Inhibition
| Parameter | Control Group (Vehicle) | Formestane (4-OHA) Group | Citation |
| Tumor Growth | Progressive Growth | Regression or Statistically Significant Inhibition | [11] |
| Plasma Estradiol | Baseline Levels | Significantly Reduced | [11] |
| Plasma LH | Baseline Levels | Remains Suppressed (unlike with some other inhibitors) | [11] |
| Uterine Weight | Baseline Weight | Atrophy (indicative of estrogen deprivation) | [9] |
Workflow Visualization
Caption: Experimental workflow for testing Formestane in a DMBA-induced rat tumor model.
Application Note 2: Steroid Metabolism and Pharmacokinetics in Equine Models
Causality and Expertise: Understanding the metabolic fate of a steroid is critical for drug development and, in the context of equine sports, for doping control. Formestane administration to horses allows for the identification of its major metabolites and the determination of its detection window in biological fluids.[2][8] Such studies are essential for establishing which compound—the parent drug or a specific metabolite—is the most reliable biomarker of administration.[8]
Protocol: In Vivo Metabolic Study of Formestane in Thoroughbred Horses
-
Animal Model:
-
Healthy, adult Thoroughbred geldings.
-
House in individual stalls to allow for separate collection of urine and feces.
-
Acclimatize animals and ensure they are free of interfering medications.
-
-
Compound Preparation and Administration:
-
Formestane is not orally active and is typically administered via intramuscular injection.[12] However, for metabolic studies aiming to identify all possible metabolites, oral administration via stomach tubing can be used to ensure high initial dosage.
-
Dose: A single high dose, for example, 800 mg of Formestane, administered by stomach tubing.[2]
-
-
Sample Collection:
-
Baseline: Collect pre-administration blood and urine samples to serve as a negative control.
-
Blood: Collect blood samples (e.g., via jugular venipuncture into heparinized tubes) at regular intervals: 0, 2, 4, 8, 12, 24, 34, 48, and 72 hours post-administration. Centrifuge to separate plasma and store at -80°C.
-
Urine: Collect total urine output at timed intervals for at least 72 hours post-administration. Record volumes and store aliquots at -20°C or lower.
-
-
Sample Preparation and Analysis:
-
Enzymatic Hydrolysis: To analyze for conjugated metabolites, treat urine samples with β-glucuronidase/arylsulfatase.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate steroids from the plasma or urine matrix.
-
Derivatization: Silylate the extracted metabolites (e.g., using MSTFA/NH4I/ethanethiol) to improve their volatility and chromatographic properties for GC analysis.
-
Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites by comparing their retention times and mass spectra to synthesized reference standards.
-
Data Presentation: Key Metabolites of Formestane Identified in Horses
| Metabolite Name | Abbreviation | Key Finding | Citation |
| 4-hydroxytestosterone | M1 | Longest detection time in urine; ideal target for monitoring. | [2][8] |
| 3β,4α-dihydroxy-5β-androstan-17-one | M2a | Identified in both in vitro and in vivo studies. | [2] |
| 3β,4β-dihydroxy-5β-androstan-17-one | M2b | Identified in both in vitro and in vivo studies. | [2] |
| 3β,4α-dihydroxy-5α-androstan-17-one | M2c | Identified in both in vitro and in vivo studies. | [2] |
| Formestane (Parent Drug) | - | Detectable in blood for up to 34 hours post-administration. | [2][8] |
Part 3: Future Directions and Conclusion
This compound is firmly established as a valuable intermediate in the synthesis of life-saving corticosteroid drugs. Its potential as a direct therapeutic agent, suggested by in vitro anti-cancer activity, remains an open and intriguing area for future research. The direct investigation of 9-OHAD in animal models is a necessary next step to validate these preliminary findings and explore its pharmacokinetic profile and potential toxicity.
Until such data becomes available, the extensive research on the structurally similar aromatase inhibitor, Formestane, provides a critical resource. The protocols and application frameworks detailed in this guide offer a scientifically grounded starting point for researchers wishing to explore the in vivo effects of 9-OHAD or other novel hydroxylated androstenedione derivatives.
References
- TargetMol. (n.d.). This compound.
- Herráiz, S. (2025).
- Liu, Y., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. Microbial Cell Factories.
- Sun, H., et al. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria.
- Wang, F., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories.
- Huy, L. D., et al. (2013). Approach to synthesis of prednisolone from 9α-hydroxy androstenedione. Vietnam Journal of Chemistry.
- Wang, F., et al. (2022). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. Applied and Environmental Microbiology.
- Gye, L., et al. (1991). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
- PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione.
- Xiong, L., et al. (2023).
- Xiong, L., et al. (2019). Effects of a nonionic surfactant TX-40 on 9α-hydroxyandrost-4-ene-3,17-dione biosynthesis and physiological properties of Mycobacterium sp. LY-1.
- PubChem. (n.d.). Androstenedione.
- Swingle, W. W., et al. (1955). Maintenance of adrenalectomized dogs with 9 alpha halo adrenal and other steroids. Endocrinology.
- Liu, H., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum.
- Wang, F., et al. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Biotechnology for Biofuels.
- MSD Veterinary Manual. (n.d.). Use of Steroid Hormones in Animals.
- Wikipedia. (n.d.). Formestane.
- FVE. (2016). Use of hormones in Veterinary Medicine REFLECTION PAPER.
- Patsnap Synapse. (2024). What is the mechanism of Formestane?
- MSD Veterinary Manual. (n.d.). Hormonal Treatment for Integumentary Disease in Animals.
- Bragin, E. Y., et al. (2019). Genome-wide response on phytosterol in 9-hydroxyandrostenedione-producing strain of Mycobacterium sp. VKM Ac-1817D.
- Liddle, G. W. (1955). Biological Effects of 9-alpha-fluorohydrocortisone and Related Halogenated Steroids in Animals. Annals of the New York Academy of Sciences.
Sources
- 1. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Approach to synthesis of prednisolone from 9α-hydroxy androstenedione [vjs.ac.vn]
- 9. This compound | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. Maintenance of adrenalectomized dogs with 9 alpha halo adrenal and other steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
Application Notes & Protocols: Microbial Fermentation for the Production of 9-Hydroxy-4-androstene-3,17-dione
Foreword: The Strategic Importance of 9α-Hydroxylation in Steroid Synthesis
The introduction of a hydroxyl group at the 9α-position of the steroid nucleus is a pivotal step in the synthesis of advanced corticosteroid drugs, such as dexamethasone and betamethasone.[1][2] This modification significantly enhances the anti-inflammatory activity of the resulting compounds.[3] While chemical synthesis of 9α-hydroxylated steroids is possible, it is often a multi-step, costly, and environmentally challenging process.[3] Microbial fermentation presents a highly specific, efficient, and greener alternative, leveraging the enzymatic machinery of microorganisms to perform this critical biotransformation.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation process for producing 9-Hydroxy-4-androstene-3,17-dione (9-OHAD), a key intermediate in the synthesis of these valuable pharmaceuticals.[6][7][8] We will delve into the selection of microbial catalysts, the intricacies of the biotransformation pathway, detailed protocols for fermentation, and strategies for process optimization.
The Biocatalyst: Selecting and Engineering a Production Strain
The cornerstone of a successful 9-OHAD fermentation is the choice of microorganism. Various bacteria and fungi have been identified with the ability to perform 9α-hydroxylation.[7] However, species of the genus Mycobacterium are most prominently used in industrial applications due to their robust steroid catabolism pathways.[6][9]
1.1. Prominent Microbial Strains:
-
Mycobacterium neoaurum : Widely studied and engineered for the production of steroid intermediates, including 9-OHAD, from phytosterols.[6][9][10]
-
Mycobacterium fortuitum : Another key player in steroid biotransformation, with strains developed for high-yield 9-OHAD production.[1][7]
-
Mycobacterium sp. : Various other species and specifically isolated strains like Mycobacterium sp. LY-1 have shown high efficiency in this conversion.[6][8]
-
Engineered Strains : Beyond native producers, genetically engineered organisms like Bacillus subtilis co-expressing the necessary enzymes offer promising alternatives.[11]
1.2. The Key Enzyme System: 3-Ketosteroid 9α-hydroxylase (KSH)
The central enzymatic activity for this biotransformation is catalyzed by 3-Ketosteroid 9α-hydroxylase (KSH).[8][11] This is typically a two-component enzyme system:[2][8]
-
KshA (Oxygenase): The terminal oxygenase component that binds the steroid substrate and molecular oxygen, performing the hydroxylation reaction.[2]
-
KshB (Reductase): A reductase that transfers electrons from a cofactor, typically NADH, to KshA, regenerating it for the next catalytic cycle.[2][12]
The efficiency of this system is paramount. Therefore, a common strategy to enhance 9-OHAD production is the overexpression of the kshA and kshB genes in the host organism.[6][8]
1.3. Metabolic Engineering Strategies for Enhanced Production
To channel the metabolic flux towards 9-OHAD and prevent its further degradation, targeted genetic modifications are often necessary. A crucial intervention is the knockout of the gene encoding 3-ketosteroid-Δ1-dehydrogenase (KstD).[1][9] This enzyme is responsible for the dehydrogenation of 9-OHAD, an initial step in the degradation of the steroid ring structure.[13][14] By deleting the kstD gene, the accumulation of 9-OHAD is significantly enhanced.[1][14]
The Biotransformation Pathway
The production of 9-OHAD can be achieved from different starting materials, or substrates. The most economically viable approach is the use of abundant and inexpensive phytosterols (e.g., β-sitosterol, campesterol) derived from plant oils.[6][7] Alternatively, the direct conversion of 4-androstene-3,17-dione (AD) can be employed.[1][11]
The overall pathway from phytosterols involves two major stages:
-
Side-chain cleavage: The aliphatic side chain of the phytosterol molecule is systematically degraded by the microorganism to yield the C19 steroid intermediate, 4-androstene-3,17-dione (AD).[6]
-
9α-Hydroxylation: The KSH enzyme system then hydroxylates AD at the 9α-position to produce the final product, 9-OHAD.[2][11]
Caption: Biotransformation pathway from phytosterols to 9-OHAD.
Fermentation Protocol: A Step-by-Step Guide
This protocol provides a general framework for the production of 9-OHAD in a laboratory-scale fermenter. Optimization will be required based on the specific strain and equipment used.
3.1. Media Composition
A well-defined medium is crucial for optimal cell growth and enzyme expression. The following table outlines a typical fermentation medium composition.
| Component | Concentration (g/L) | Purpose |
| Glucose | 10 - 20 | Carbon and energy source |
| Peptone | 5 - 10 | Nitrogen source |
| Yeast Extract | 5 - 10 | Nitrogen source, vitamins, growth factors |
| K₂HPO₄ | 3 - 5 | Buffering agent, phosphorus source |
| MgSO₄·7H₂O | 0.5 - 1.0 | Mineral source |
| (NH₄)₂SO₄ | 2 - 4 | Nitrogen source |
| Tween 80 | 1 - 5 | Surfactant to aid substrate dispersion |
3.2. Inoculum Development
-
Pre-culture: Inoculate a single colony of the production strain into a 250 mL flask containing 50 mL of seed culture medium (similar to the fermentation medium but may have lower substrate concentration).
-
Incubation: Incubate at 30-32°C on a rotary shaker at 180-220 rpm for 48 hours, or until the optical density (OD₆₀₀) reaches a mid-logarithmic phase (typically 2.5-3.0).[15]
3.3. Fermenter Operation
-
Sterilization: Sterilize the fermenter containing the production medium in situ or by autoclaving.[15]
-
Inoculation: Aseptically transfer the seed culture to the fermenter. A typical inoculation volume is 5-10% (v/v).
-
Fermentation Parameters: Control the fermentation parameters to maintain optimal conditions for growth and biotransformation.
| Parameter | Typical Setpoint | Rationale |
| Temperature | 30 - 32°C | Optimal for Mycobacterium growth and enzyme activity. |
| pH | 6.8 - 7.2 | Maintain a neutral pH to support cellular processes.[16][17] |
| Agitation | 180 - 300 rpm | Ensures homogeneity and aids in oxygen transfer.[16][17] |
| Aeration | 1.0 - 2.5 vvm | Provides dissolved oxygen for aerobic metabolism.[16][17] |
3.4. Substrate Addition
Due to the poor water solubility of steroids, the substrate (phytosterols or AD) must be properly prepared and added.[5][18]
-
Preparation: Grind the steroid substrate with a surfactant like Tween 80 to create a fine emulsion.[15]
-
Addition: Add the sterilized substrate emulsion to the fermenter after an initial growth period of 12-24 hours.[16][19] This allows for sufficient biomass accumulation before introducing the potentially toxic substrate.
Caption: General workflow for 9-OHAD production via fermentation.
Downstream Processing: Isolation and Purification
Once the biotransformation is complete (typically monitored by HPLC), the 9-OHAD must be recovered from the fermentation broth.
-
Cell Separation: Separate the microbial biomass from the culture supernatant by centrifugation or filtration.
-
Solvent Extraction: Extract the 9-OHAD from both the supernatant and the cell mass using a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[18]
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 9-OHAD by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography.
Process Optimization and Cofactor Engineering
Achieving high titers and productivity is a key objective in industrial fermentation. Beyond strain and media optimization, cofactor engineering has emerged as a powerful strategy. The KSH enzyme system is dependent on NADH, and the overall steroid degradation pathway heavily involves FAD.[10][11][20]
-
NADH Regeneration: Co-expressing enzymes like glucose 1-dehydrogenase (GDH) or formate dehydrogenase (FDH) can create an internal NADH regeneration system, ensuring a continuous supply for the KshB reductase and driving the hydroxylation reaction forward.[2][11]
-
FAD Supply: For processes starting from phytosterols, the extensive oxidative degradation pathway creates a high demand for the cofactor FAD.[10][20] Engineering the FAD biosynthesis pathway by overexpressing key genes (e.g., ribB, ribC) can significantly boost the overall conversion efficiency.[10]
By systematically addressing each stage of this process—from the genetic makeup of the biocatalyst to the final purification of the product—researchers can develop a robust and efficient fermentation process for the production of this compound, a critical building block for modern therapeutic steroids.
References
- Al-Awadi, F. M. (2024). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. This review discusses the potential of microbial biotransformation for producing valuable steroidal compounds.
- Slideshare. (n.d.). Biotransformation of steroids.
-
Zhang, X., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. PubMed. [Link]
- Biology Discussion. (n.d.). Steroid Biotransformation (With Diagram) | Microbiology.
-
Sun, W., et al. (2019). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link]
- Faculty of Engineering & Technology, Department of Biotechnology. (n.d.). Steroid Biotransformation.
-
Donova, M. V., & Egorova, O. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. PMC. [Link]
- Tömörkény, E., et al. (1991). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
-
Rao, Z., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial Cell Factories. [Link]
-
MDPI. (2023). Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends. MDPI. [Link]
-
Kim, S. H., et al. (1997). Heterogeneous natures of the microbial steroid 9alpha-hydroxylase in nocardioforms. Archives of Pharmacal Research. [Link]
-
Sukhodol'skaia, G. V., et al. (1999). Steroid-1-dehydrogenase of Mycobacterium sp. VKM Ac-1817D strain producing 9alpha-hydroxy-androst-4-ene-3,17-dione from sitosterol. PubMed. [Link]
-
Yao, K., et al. (2019). Enhancing Expression of 3-Ketosteroid-9α-Hydroxylase Oxygenase, an Enzyme with Broad Substrate Range and High Hydroxylation Ability, in Mycobacterium sp. LY-1. PubMed. [Link]
- Patil, N. S., et al. (2014). Parameter optimization for progesterone to 17-ketosteroids bioconversion by co-culture of Pseudomonas diminuta and Delftia acido. International Journal of Current Microbiology and Applied Sciences.
-
MDPI. (2023). Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. MDPI. [Link]
-
Wang, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link]
-
Zhang, X., et al. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. PMC. [Link]
-
Yuan, C., et al. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. PMC. [Link]
- Thoma, R. W. (1961). Process of steroid fermentation.
- OUCI. (2023).
- Scribd. (n.d.). Microbial Steroid Production Methods. Scribd.
- Rao, Z., et al. (2022). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. ProQuest.
- Gyan Sanchay. (n.d.).
-
ResearchGate. (2023). (PDF) Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1,4,6-Androstatriene-3,17-dione. Wikipedia. [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ramauniversity.ac.in [ramauniversity.ac.in]
- 4. plant.researchfloor.org [plant.researchfloor.org]
- 5. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]
- 8. Enhancing Expression of 3-Ketosteroid-9α-Hydroxylase Oxygenase, an Enzyme with Broad Substrate Range and High Hydroxylation Ability, in Mycobacterium sp. LY-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heterogeneous natures of the microbial steroid 9alpha-hydroxylase in nocardioforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid-1-dehydrogenase of Mycobacterium sp. VKM Ac-1817D strain producing 9alpha-hydroxy-androst-4-ene-3,17-dione from sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijcmas.com [ijcmas.com]
- 17. Fermentation Process Parameters Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 18. scribd.com [scribd.com]
- 19. biologydiscussion.com [biologydiscussion.com]
- 20. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in <i>Mycolicibacterium neoaurum</i> by engineering the supply and regeneration of flavin adenine dinucleotide - ProQuest [proquest.com]
Application Notes & Protocols for Pilot-Scale Fermentation of 9-Hydroxy-4-androstene-3,17-dione
Introduction: The Strategic Importance of 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD)
This compound (9-OH-AD) is a pivotal steroid intermediate in the pharmaceutical industry.[1][2][3] Its significance lies in the 9α-hydroxyl group, which serves as a crucial reactive handle for the chemical synthesis of high-value corticosteroid drugs like dexamethasone and betamethasone.[4] The traditional multi-step chemical synthesis of these compounds is often complex and environmentally taxing. Consequently, microbial biotransformation has emerged as a more sustainable and efficient alternative for producing 9-OH-AD.[5][6] This guide provides a comprehensive overview and detailed protocols for the pilot-scale fermentation of 9-OH-AD, drawing upon established scientific principles and field-proven methodologies. We will delve into the intricacies of microbial strain selection, fermentation optimization, downstream processing, and analytical validation, equipping researchers and drug development professionals with the necessary knowledge for successful scale-up.
The Biotransformation Pathway: From Phytosterols to 9-OH-AD
The microbial conversion of readily available and inexpensive phytosterols into 9-OH-AD is a multi-step intracellular process primarily carried out by various species of Mycobacterium.[1][7] This biotransformation is a part of the natural sterol catabolism pathway of these microorganisms.[5] By genetically modifying these strains, it is possible to block the degradation pathway at the desired intermediate, leading to the accumulation of 9-OH-AD.
The core reaction is the stereospecific hydroxylation of the C9 position of the steroid nucleus of 4-androstene-3,17-dione (AD), an earlier intermediate in the phytosterol degradation pathway.[3][4] This critical step is catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (KSH), which is typically a two-component enzyme system requiring a terminal oxygenase (KshA) and a reductase (KshB).[4][8] The overall process from phytosterols involves the side-chain cleavage of the sterol substrate to form the C19 steroid backbone, followed by the crucial 9α-hydroxylation.
Caption: Biotransformation pathway from phytosterols to 9-OH-AD.
PART 1: Microbial Strain Selection and Development
The choice of microbial strain is paramount for a successful and high-yield fermentation process. Mycobacterium species are the workhorses of steroid biotransformation due to their innate ability to metabolize sterols.[5][9][10]
Recommended Strains
-
Mycobacterium neoaurum : Widely reported for its efficiency in producing 9-OH-AD.[1][6]
-
Mycobacterium smegmatis : A well-characterized model organism for mycobacterial genetics, making it amenable to genetic engineering for enhanced 9-OH-AD production.[5][9][11]
-
Mycobacterium fortuitum : Another promising candidate that has been successfully engineered for high-yield 9-OH-AD production.[3][12][13]
Genetic Engineering Strategies for Strain Improvement
The goal of genetic engineering is to maximize the metabolic flux towards 9-OH-AD while minimizing the formation of by-products and further degradation of the target molecule. Key strategies include:
-
Overexpression of Key Enzymes: Enhancing the expression of 3-ketosteroid-9α-hydroxylase (KSH) and 17β-hydroxysteroid dehydrogenase (Hsd4A) can significantly improve the conversion rate and yield of 9-OH-AD.[1][2]
-
Deletion of Competing Pathways: Knocking out genes responsible for the degradation of 9-OH-AD is crucial for its stable accumulation.[12][13]
-
Cofactor Engineering: The 9α-hydroxylation reaction is dependent on cofactors like FAD and NADH.[4][8][14] Engineering the strain to increase the intracellular supply and regeneration of these cofactors can boost productivity.[14][15]
PART 2: Pilot-Scale Fermentation Protocol
This protocol outlines a typical pilot-scale fermentation process for 9-OH-AD production using a genetically engineered Mycobacterium strain.
Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Rationale |
| Glucose | 20 | 10 | Primary carbon source for initial growth. |
| Peptone | 10 | 5 | Nitrogen source. |
| Yeast Extract | 5 | 5 | Provides essential vitamins and growth factors. |
| K2HPO4 | 2 | 2 | Buffering agent and source of phosphate. |
| MgSO4·7H2O | 0.5 | 0.5 | Source of magnesium ions, important for enzymatic activity. |
| Phytosterols | - | 20-50 | Substrate for biotransformation. |
| Cyclodextrin | - | 20-50 | Enhances the solubility of hydrophobic phytosterols.[2] |
| Antifoam | As needed | As needed | Prevents excessive foaming. |
Note: The concentrations of phytosterols and cyclodextrin may need to be optimized for the specific strain and fermentation conditions.
Fermentation Workflow
Caption: High-level workflow for pilot-scale fermentation of 9-OH-AD.
Step-by-Step Protocol
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of the engineered Mycobacterium strain to a flask containing seed medium.
-
Incubate at 30-32°C with shaking at 200-250 rpm for 48-72 hours, or until a dense culture is obtained.
-
-
Seed Fermentation:
-
Transfer the inoculum to a seed fermenter containing sterilized seed medium.
-
Maintain the temperature at 30-32°C, pH at 7.0 (controlled with NaOH and H₂SO₄), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
-
Cultivate for 24-48 hours.
-
-
Production Fermentation:
-
Transfer the seed culture to the production fermenter (typically 5-10% v/v).
-
Maintain the same temperature, pH, and DO setpoints as the seed fermentation.
-
-
Substrate Feeding:
-
After an initial growth phase of 12-24 hours, introduce the phytosterol-cyclodextrin mixture. This can be added as a single batch or fed incrementally over the course of the fermentation to minimize substrate toxicity.
-
-
Bioconversion and Monitoring:
-
The bioconversion phase can last for 5-7 days.
-
Regularly sample the fermentation broth (every 12-24 hours) to monitor cell growth (OD₆₀₀), substrate consumption, and 9-OH-AD production using the analytical methods described below.
-
-
Harvesting:
-
Once the concentration of 9-OH-AD has peaked and begins to plateau or decline, the fermentation is complete.
-
Cool the fermenter to stop the biotransformation process.
-
PART 3: Downstream Processing and Purification
The recovery and purification of 9-OH-AD from the fermentation broth is a critical step in obtaining a high-purity product.
Extraction
-
Cell Separation: Separate the microbial biomass from the culture broth via centrifugation or microfiltration. The product may be present in both the supernatant and the cells.
-
Solvent Extraction: Extract the 9-OH-AD from the supernatant and the cell pellet using a water-immiscible organic solvent such as ethyl acetate or butyl acetate.[3] Multiple extractions may be necessary to ensure high recovery.
-
Solvent Evaporation: Concentrate the combined organic phases under reduced pressure to obtain a crude extract.
Purification
-
Crystallization: The crude extract can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).
-
Chromatography: For higher purity, column chromatography using silica gel or other suitable stationary phases can be employed.
PART 4: Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the fermentation process and ensuring the quality of the final product.
| Analytical Method | Purpose | Key Parameters |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of substrate consumption and product formation. | Mobile phase: e.g., ethyl acetate/hexane. Visualization: UV light (254 nm). |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification of 9-OH-AD, substrate, and by-products. | Column: C18 reverse-phase. Mobile phase: e.g., acetonitrile/water gradient. Detection: UV at ~240 nm. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation of 9-OH-AD and identification of unknown by-products. | Provides molecular weight and fragmentation data for unambiguous identification.[16] |
Conclusion
The pilot-scale fermentation of this compound is a technologically advanced process that leverages the power of microbial biotransformation for the sustainable production of a key pharmaceutical intermediate. Success in this endeavor hinges on a multi-faceted approach that includes the use of a robust, genetically engineered microbial strain, optimization of fermentation parameters, and efficient downstream processing. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to establish and scale up their 9-OH-AD production processes. Continuous improvement through strain development and process optimization will be key to further enhancing the efficiency and cost-effectiveness of this important biomanufacturing technology.
References
- Shibasaki, H., Furuta, T., & Kasuya, Y. (1992). Stereochemical aspects in the enantioselective synthesis of cortisone by the indan synthon method. Steroids, 57(7), 325.
-
Fernández-Cabezón, L., Galán, B., García, J. L., & García-Fernández, E. (2016). Mycobacterium smegmatis is a suitable cell factory for the production of steroidic synthons. Microbial Biotechnology, 10(1), 138-150. Available from: [Link]
-
Galán, B., Uhía, I., García-Fernández, E., Martínez, I., Bahíllo, E., Barredo, J. L., & García, J. L. (2017). Mycobacterium Smegmatis Is a Suitable Cell Factory for the Production of Steroidic Synthons. Microbial biotechnology, 10(1), 138–150. Available from: [Link]
-
Fernández-Cabezón, L., Galán, B., García-Fernández, E., & García, J. L. (2020). Production of 11α‐hydroxysteroids from sterols in a single fermentation step by Mycolicibacterium smegmatis. Microbial Biotechnology, 14(6), 2514-2527. Available from: [Link]
-
Chang, T., Yao, K., Wei, W., & Wang, F. (2024). Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. Biotechnology Journal, 19(1), e2300439. Available from: [Link]
-
Yao, K., Chang, T., Wei, W., & Wang, F. (2024). Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. Biotechnology Journal, 19(1), e2300439. Available from: [Link]
-
Donova, M. V., & Egorova, O. V. (2012). Microbiotechnologies for steroid production. Connect-Universum. Available from: [Link]
-
Wang, F., Yao, K., Wei, W., & Chang, T. (2021). The 9-OHAD production analyses by different improvements. ResearchGate. Available from: [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. Available from: [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Journal of Industrial Microbiology & Biotechnology, 50(1). Available from: [Link]
-
Luthra, U., Singh, N. K., Tripathi, A., Bhosle, V., Kain, P., & Mota, K. (2015). Optimization of Various Parameters for the Bioconversion of AD to ADD by using Arthrobacter simplex. International Journal of Innovative Research in Science, Engineering and Technology, 4(12). Available from: [Link]
-
Donova, M. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. ResearchGate. Available from: [Link]
-
Galán, B., García-Fernández, E., García, J. L., & Barredo, J. L. (2021). Biosynthesis and Industrial Production of Androsteroids. MDPI. Available from: [Link]
-
Mahato, S. B., & Garai, S. (1997). Parameter optimization for progesterone to 17-ketosteroids bioconversion by co-culture of Pseudomonas diminuta and Delftia acido. Steroids, 62(8-9), 534-55. Available from: [Link]
-
Luthra, U., Singh, N. K., Tripathi, A., Bhosle, V., Kain, P., & Mota, K. (2015). Optimization of Various Parameters for the Bioconversion of AD to ADD by using Arthrobacter simplex. International Journal of Innovative Research in Science, Engineering and Technology, 4(12), 11782-11788. Available from: [Link]
-
Reusser, F., Koepsell, H. J., & Savage, G. M. (1961). Continuous microbiological transformation of steroids. Applied microbiology, 9(4), 346–350. Available from: [Link]
-
Donova, M. V. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. Microorganisms, 10(1), 49. Available from: [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Journal of industrial microbiology & biotechnology, 50(1), kuad005. Available from: [Link]
-
Zhang, L., Yin, Z., & Bai, Y. (2025). Bioconversion of sterol esters to steroid intermediates through Mycobacterium sp. fermentation. World Journal of Microbiology and Biotechnology, 41(5), 89. Available from: [Link]
-
Kumar, V., & Dhyani, D. (2019). Microbial Biotransformation for the Production of Steroid Medicament. Semantic Scholar. Available from: [Link]
-
Cano-Flores, A., Gómez, J., & Ramos, R. (2019). Biotransformation of Steroids Using Different Microorganisms. IntechOpen. Available from: [Link]
-
Singh, A., & Sharma, R. (2022). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. Journal of Applied Biology & Biotechnology, 10(5), 1-13. Available from: [Link]
-
Nandagopalan, S. (2016). Steroid transformation, bioreactor and bioprocess engineering. Slideshare. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Androstenedione. PubChem. Retrieved from [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial Cell Factories, 20(1), 1-14. Available from: [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2022). Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. MDPI. Available from: [Link]
- Erickson, R. E. (1961). U.S. Patent No. 2,982,693. U.S. Patent and Trademark Office.
-
Deventer, K., Van Eenoo, P., Mikulcíková, P., Van Thuyne, W., & Delbeke, F. T. (2005). Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 828(1-2), 21–26. Available from: [Link]
-
Scribd. (n.d.). Microbial Steroid Production Methods. Scribd. Retrieved from [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. International journal of molecular sciences, 20(14), 3438. Available from: [Link]
-
Zhang, X., Rao, Z., Xu, M., Yang, T., Li, H., & Xu, Z. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. SpringerPlus, 5(1), 1207. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem. Retrieved from [Link]
-
Iida, M., Tsubouchi, T., Amano, N., & Mitomo, S. (1998). Steroid 9alpha-hydroxylation during testosterone degradation by resting rhodococcus equi cells. Journal of fermentation and bioengineering, 85(3), 333-336. Available from: [Link]
-
Swart, A. C., & Swart, P. (2019). 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function. MDPI. Available from: [Link]
-
Morfin, R. (1988). [Hydroxylation of androgenic steroids in their target organs]. Pathologie-biologie, 36(7), 925–932. Available from: [Link]
-
Singh, A., & Sharma, R. (2018). Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). Methods in molecular biology (Clifton, N.J.), 1701, 327–337. Available from: [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. ProQuest. Available from: [Link]
-
Van Thuyne, W., & Delbeke, F. T. (2006). Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Analytica chimica acta, 561(1-2), 118–124. Available from: [Link]
-
Gyan Sanchay. (n.d.). Steroids biotransformation. Gyan Sanchay. Retrieved from [Link]
-
Wang, F., Wei, W., Yao, K., & Chang, T. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. ResearchGate. Available from: [Link]
-
Riondel, A., Riondel, J., & Tait, J. F. (1966). Determination of testosterone and androst-4-ene-3,17-dione concentration in human plasma. Steroids, 7(2), 103-117. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterium smegmatis is a suitable cell factory for the production of steroidic synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycobacterium smegmatis synthesizes in vitro androgens and estrogens from different steroid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Production of 11α‐hydroxysteroids from sterols in a single fermentation step by Mycolicibacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in <i>Mycolicibacterium neoaurum</i> by engineering the supply and regeneration of flavin adenine dinucleotide - ProQuest [proquest.com]
- 16. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Hydroxy-4-androstene-3,17-dione Biotransformation
Welcome to the technical support center for the biotransformation of 4-androstene-3,17-dione (AD) to 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this microbial hydroxylation process. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established scientific principles and field-proven insights to help you enhance your 9-OH-AD yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme system responsible for the 9α-hydroxylation of 4-androstene-3,17-dione (AD)?
A1: The key enzyme is 3-ketosteroid 9α-hydroxylase (KSH), a multicomponent enzyme predominantly found in actinobacteria, especially Mycobacterium species.[1][2] KSH typically consists of two main components: a terminal oxygenase (KshA) that catalyzes the hydroxylation reaction and a ferredoxin reductase (KshB) that transfers electrons from a reduced cofactor, usually NADH, to the oxygenase.[1]
Q2: Why is 9-OH-AD a critical intermediate in the pharmaceutical industry?
A2: 9-OH-AD is a vital precursor for the synthesis of numerous high-value corticosteroid drugs, such as glucocorticoids like dexamethasone and betamethasone.[1][3] The introduction of the 9α-hydroxyl group is a chemically challenging step, making biocatalysis an efficient and environmentally friendly alternative to traditional chemical synthesis.
Q3: My substrate, 4-androstene-3,17-dione, has poor aqueous solubility. How can I improve its bioavailability to the microbial cells?
A3: The hydrophobicity of AD is a common limitation. To enhance solubility and availability, the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective strategy.[4] Cyclodextrins form inclusion complexes with the steroid, effectively shuttling it from the solid phase to the microbial cells.[5] Biphasic systems using organic solvents can also be employed, though careful selection is required to avoid solvent toxicity.
Q4: What are the most common microorganisms used for this biotransformation?
A4: Species from the genus Mycobacterium are the most widely used and engineered organisms for producing 9-OH-AD, including strains of Mycobacterium neoaurum and Mycobacterium fortuitum.[3][6][7] Other actinobacteria and some fungi have also been reported to perform steroid hydroxylation.[8][9]
Q5: What are the main analytical methods for monitoring the bioconversion process?
A5: The progress of the biotransformation is typically monitored by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3] These techniques allow for the quantification of the substrate (AD), the product (9-OH-AD), and major byproducts. For structural confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[2][10]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the biotransformation of AD to 9-OH-AD.
Guide 1: Low 9-OH-AD Yield or Poor Conversion Rate
Low product yield is the most frequent challenge, often stemming from multiple interrelated factors. This guide will help you systematically diagnose and address the root causes.
Potential Cause 1: Sub-Optimal Enzyme Activity or Expression
The catalytic efficiency of the 3-ketosteroid 9α-hydroxylase (KSH) is paramount. Low expression levels of KshA or KshB, or an imbalanced ratio of these components, can severely limit the reaction rate.
Diagnostic Steps:
-
Protein Expression Analysis: Use SDS-PAGE to verify the expression levels of KshA and KshB in your recombinant host.
-
Enzyme Activity Assay: Perform in vitro activity assays using cell-free extracts to measure the specific activity of the KSH enzyme system.
-
Gene Expression Analysis: Use qRT-PCR to quantify the transcript levels of kshA and kshB genes to identify potential transcriptional bottlenecks.
Solutions & Protocols:
-
Genetic Optimization:
-
Overexpress the genes encoding the KSH components (kshA and kshB). Studies have shown that balancing the expression of these components is crucial.[6][7] For example, an optimal KshA to KshB ratio can significantly enhance conversion.[1]
-
Utilize strong, inducible promoters to control the timing and level of enzyme expression, avoiding metabolic burden during the cell growth phase.
-
-
Protocol: Optimizing KshA/KshB Expression Ratio
-
Construct expression vectors with different promoter strengths for kshA and kshB.
-
Create a small library of strains with varying expression cassettes.
-
Screen these strains in small-scale (e.g., 24-well deep-well plates) biotransformation reactions.
-
Quantify 9-OH-AD concentration by HPLC after a fixed time point (e.g., 48 hours).
-
Select the strain that provides the highest product titer for scale-up.
-
Potential Cause 2: Cofactor Limitation (NADH & FAD)
The KSH enzyme system is dependent on NADH as a reducing equivalent, and the reductase component (KshB) is an FAD-dependent enzyme. Insufficient intracellular supply or regeneration of these cofactors can create a significant bottleneck.
Diagnostic Steps:
-
Measure Intracellular Cofactor Pools: Use established analytical methods (e.g., LC-MS/MS) to quantify the intracellular concentrations of NADH, NAD+, FAD, and FADH2.
-
Assess NADH Regeneration: Analyze the activity of key enzymes in the central carbon metabolism that are responsible for NADH production (e.g., glucose-6-phosphate dehydrogenase).
Solutions & Protocols:
-
Cofactor Engineering:
-
Overexpress genes involved in FAD biosynthesis, such as ribB and ribC, which has been shown to increase intracellular FAD levels and 9-OH-AD production.[11]
-
Introduce an NADH regeneration system. A highly effective approach is to co-express an enzyme like formate dehydrogenase (FDH), which converts formate to CO2 while reducing NAD+ to NADH.[1]
-
-
Media Optimization: Supplement the culture medium with precursors for cofactor synthesis, such as riboflavin for FAD.
-
Diagram: Cofactor Regeneration for KSH Activity
Caption: Cofactor cycling in the 9α-hydroxylation of AD.
Potential Cause 3: Poor Substrate Uptake / Cell Permeability
The complex and dense cell envelope of Mycobacterium, rich in mycolic acids, can act as a significant barrier to the uptake of hydrophobic steroid substrates.
Diagnostic Steps:
-
Compare Whole-Cell vs. Lysed-Cell Activity: Measure the conversion rate in parallel reactions using intact resting cells and permeabilized or lysed cells. A significantly higher rate with lysed cells points to a permeability issue.
-
Microscopy: Use transmission electron microscopy (TEM) to visualize the cell envelope structure of your production strain.
Solutions & Protocols:
-
Cell Envelope Engineering:
-
Disrupt genes involved in the synthesis of the cell wall components. For example, deleting the embC gene, which is involved in lipoarabinomannan synthesis, has been shown to increase cell permeability and enhance 9-OH-AD productivity.[12] Disrupting genes associated with mycolic acid synthesis, such as kasB, can also improve substrate uptake.[13]
-
-
Permeabilizing Agents: Include surfactants or organic solvents (e.g., Tween 80, DMSO) at sub-lethal concentrations in the reaction buffer to transiently increase membrane permeability. This requires careful optimization to avoid cell toxicity.
Guide 2: Formation of Key Byproducts
The purity of 9-OH-AD is often compromised by the formation of related steroid compounds. Identifying and eliminating these side reactions is crucial for simplifying downstream processing.
Problem: Accumulation of Androst-1,4-diene-3,17-dione (ADD) and 9α-Hydroxy-ADD (9-OHADD)
The most common impurity is 9-OHADD, formed by the dehydrogenation of 9-OH-AD. This reaction is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD).[2][3] Similarly, the substrate AD can be converted to ADD.
Causality: The KstD enzyme introduces a double bond between C1 and C2 of the steroid A-ring. Many Mycobacterium strains possess multiple kstD genes with varying substrate specificities.[14][15] Some KstD isoenzymes may have a high affinity for 9-OH-AD, leading to its degradation.[15]
Diagnostic Steps:
-
Byproduct Identification: Use HPLC-MS to confirm the identity of the byproduct peaks as ADD and/or 9-OHADD by comparing their mass-to-charge ratios with known standards.
-
Genomic Analysis: Search the genome of your production strain for homologs of known kstD genes.
Solutions & Protocols:
-
Gene Knockout Strategy: The most definitive solution is to identify and delete the kstD genes responsible for product degradation.
-
Protocol: KstD Gene Deletion
-
Identify all putative kstD genes in your strain via bioinformatics.
-
Construct gene deletion cassettes using homologous recombination.
-
Sequentially or simultaneously delete the identified kstD genes.
-
Screen the resulting mutant strains for the absence of 9-OHADD formation during biotransformation.
-
-
Inhibitors: Use known inhibitors of KstD, if available and compatible with your process, although this is generally less effective and more costly than a genetic approach.
Problem: Accumulation of Incomplete Side-Chain Degradation Products
When using phytosterols as the initial substrate to produce AD in situ, which is then hydroxylated, incomplete degradation of the phytosterol side chain can lead to C22 steroid byproducts like 9α,22-dihydroxy-23,24-bisnorchol-4-en-3-one (9-OHHP).[3][16]
Causality: This issue arises from an imbalance in the metabolic flux between the steroid nucleus degradation pathway and the side-chain degradation pathway. Key enzymes like 17β-hydroxysteroid dehydrogenase (Hsd4A) are crucial for efficient side-chain cleavage.[6]
Solutions & Protocols:
-
Metabolic Flux Balancing:
-
Overexpress key genes in the side-chain degradation pathway, such as hsd4A, to pull metabolic flux towards the formation of C19 steroids (like AD and 9-OH-AD) and away from C22 intermediates.[3][6]
-
Knock out genes that divert intermediates into competing pathways. For instance, knocking out opccr while overexpressing hsd4A was shown to remarkably reduce 9-OHHP byproducts in M. fortuitum.[14]
-
-
Diagram: Metabolic Engineering to Reduce Byproducts
Caption: Strategy to channel flux towards 9-OH-AD and away from byproducts.
Guide 3: Optimizing Bioprocess Parameters
Beyond genetic engineering, fine-tuning the reaction conditions is essential for maximizing yield, productivity, and stability.
Optimization Table: Key Bioprocess Parameters
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature | 25-35 °C | Balance between enzyme activity and stability. Lower temperatures (e.g., 20-25 °C) may improve protein folding and stability but slow down reaction rates.[10] |
| pH | 6.5 - 8.0 | The optimal pH for KSH activity is typically neutral to slightly alkaline.[10] Maintaining pH is critical as cellular metabolism can cause acidification. |
| Dissolved Oxygen (DO) | >20% saturation | The hydroxylation reaction is oxygen-dependent. Insufficient oxygen supply is a common issue in high-cell-density cultures. Ensure adequate aeration and agitation. |
| Substrate Loading | 1 - 30 g/L | Limited by substrate solubility and potential cell toxicity. Use of solubilizers (e.g., HP-β-CD) is critical for higher concentrations.[3][4] Fed-batch strategies can mitigate toxicity. |
| Cell Density (OD600) | 20 - 100 | Higher cell density increases the total amount of catalyst but can exacerbate oxygen transfer limitations. |
| Solubilizing Agent | Molar ratio of HP-β-CD to substrate (e.g., 1:1 to 2:1) | The ratio is a critical factor affecting substrate availability and overall yield.[4][6] |
Experimental Protocol: Response Surface Methodology (RSM) for Process Optimization
To efficiently optimize multiple interacting parameters (e.g., temperature, pH, substrate concentration), a statistical approach like RSM is highly recommended.
-
Factor Selection: Choose the most critical parameters to optimize (e.g., 3-4 factors).
-
Experimental Design: Use a Central Composite Design (CCD) or Box-Behnken Design (BBD) to create a set of experimental runs with different parameter combinations.
-
Execution: Perform the biotransformation experiments for each run as defined by the design matrix.
-
Data Analysis: Measure the 9-OH-AD yield for each run. Fit the data to a polynomial equation and analyze the statistical significance of each factor and their interactions.
-
Model Validation: The model will predict an optimal set of conditions. Perform a validation experiment at these predicted optimal settings to confirm the improved yield. This approach has been successfully used to optimize steroid biotransformations.[4]
References
-
Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. Applied and Environmental Microbiology - ASM Journals. [Link]
-
Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms. PubMed. [Link]
-
Selective steroid hydroxylation by bacterial cytochrome P450 monooxygenases. ETH Zurich Research Collection. [Link]
-
Process for Biotransformation of Androsta-4-ene-3, 17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). PubMed. [Link]
-
A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. MDPI. [Link]
-
The Phases and Stages of Microbial Transformation of Steroids and Sterols. Walsh Medical Media. [Link]
-
Hydroxylation of steroids by bacterial enzymes. ResearchGate. [Link]
-
Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. PubMed. [Link]
-
Optimization of biotransformation from phytosterol to androstenedione by a mutant Mycobacterium neoaurum ZJUVN-08. Semantic Scholar. [Link]
-
Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. National Institutes of Health (NIH). [Link]
-
Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial Cell Factories. [Link]
-
Improving the bioconversion of phytosterols to 9α-hydroxy-4-androstene-3,17-dione by disruption of acyltransferase SucT and TmaT associated with the mycobacterial cell wall synthesis. ResearchGate. [Link]
-
Improving the biotransformation of phytosterols to 9α-hydroxy-4-androstene-3,17-dione by deleting embC associated with the assembly of cell envelope in Mycobacterium neoaurum. PubMed. [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. [Link]
-
Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. PMC - National Institutes of Health (NIH). [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. [Link]
-
(PDF) Biotransformation of 4-androstene-3, 17-dione to androst-1, 4-diene-3, 17-dione by Nocardioides simplex. ResearchGate. [Link]
-
Biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium. PubMed. [Link]
-
Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
-
Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. ACS Catalysis. [Link]
-
Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. ASM Journals. [Link]
-
Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation. Frontiers in Chemistry. [Link]
-
Regioselective hydroxylation of steroid hormones by human cytochromes P450. ResearchGate. [Link]
-
Metabolism, excretion and detection of androst-4-ene-3,6,17- trione. Ghent University Academic Bibliography. [Link]
-
Steroidogenic Cytochrome P450 17A1 Structure and Function. PMC - National Institutes of Health (NIH). [Link]
-
Determination of testosterone and androst-4-ene-3,17-dione concentration in human plasma. Johns Hopkins University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of biotransformation from phytosterol to androstenedione by a mutant Mycobacterium neoaurum ZJUVN-08 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the biotransformation of phytosterols to 9α-hydroxy-4-androstene-3,17-dione by deleting embC associated with the assembly of cell envelope in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Fermentation Conditions for 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD)
Welcome to the technical support center for the microbial production of 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD). This guide is designed for researchers, scientists, and drug development professionals engaged in the biotransformation of sterols. As a key intermediate for the synthesis of corticosteroid drugs, optimizing the fermentation process for high-yield, high-purity 9-OH-AD is of paramount importance.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary microorganisms used for producing 9-OH-AD?
The most effective and widely studied microorganisms for this biotransformation belong to the genus Mycobacterium. Specific species such as Mycobacterium neoaurum, Mycobacterium fortuitum, and other related actinobacteria are extensively used due to their innate ability to degrade sterol side chains.[1][3] Many industrial processes rely on genetically engineered strains of these bacteria to enhance yield and prevent the formation of unwanted byproducts.[1][4]
Q2: What is the typical starting substrate for 9-OH-AD fermentation?
The most common and economically viable substrates are phytosterols, which are readily available from plant oil processing wastes.[5] Cholesterol can also be used.[3] These complex sterols are converted by the microorganism's enzymatic machinery into the desired C19 steroid intermediate, 9-OH-AD.[6]
Q3: Can you briefly explain the core biochemical pathway?
The conversion of phytosterols to 9-OH-AD involves several key steps:
-
Side-Chain Cleavage: The long alkyl side chain of the phytosterol molecule is progressively degraded.
-
Steroid Nucleus Modification: The core steroid structure is modified. A crucial step is the hydroxylation at the C9 position, catalyzed by the enzyme 3-ketosteroid-9α-hydroxylase (KSH).[5][7] This process must be carefully controlled to halt the degradation at the 9-OH-AD stage, as the microorganisms can further metabolize it into other compounds.[1]
Q4: What are the major challenges in optimizing 9-OH-AD production?
The primary challenges that researchers face include:
-
Product Degradation: The desired 9-OH-AD can be converted into undesired byproducts like Androst-1,4-diene-3,17-dione (ADD) by endogenous enzymes.[8]
-
Byproduct Formation: Competing metabolic pathways can lead to the accumulation of impurities such as 4-androstene-3,17-dione (AD) or C22 intermediates like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OHHP).[1][9]
-
Low Substrate Solubility: Phytosterols are highly hydrophobic, which limits their bioavailability in the aqueous fermentation medium and can be a rate-limiting factor.[10]
-
Low Molar Yield: Inefficient enzymatic conversions or diversion of metabolic flux to other pathways can result in suboptimal product yields.
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions grounded in metabolic and process engineering principles.
Problem: Low Molar Yield of 9-OH-AD
Q: My fermentation consumes all the phytosterol substrate, but the final molar yield of 9-OH-AD is disappointingly low. What are the likely causes and how can I improve it?
A: Low molar yield, despite complete substrate consumption, points towards inefficiencies in the metabolic pathway or diversion of intermediates away from your target product.
Causality & Solutions:
-
Insufficient 9α-Hydroxylation: The conversion of AD to 9-OH-AD is catalyzed by 3-ketosteroid 9α-hydroxylase (KSH), an enzyme complex composed of KshA and KshB components.[7] If this step is a bottleneck, AD may accumulate or be shunted to other pathways.
-
Solution: Overexpress the genes encoding KshA and KshB. Balancing the expression of these components is critical for optimal activity.[11]
-
-
Cofactor Limitation: The KSH enzyme system and other oxidative steps in sterol degradation are dependent on cofactors like NADH and FAD.[7][12] Insufficient supply or regeneration of these cofactors can limit the overall conversion rate.
-
Solution: Engineer the host strain to enhance cofactor regeneration. For example, overexpressing glucose 1-dehydrogenase (GDH) can create an NADH regeneration system.[7] Similarly, augmenting the FAD biosynthesis pathway (e.g., by overexpressing ribB and ribC genes) has been shown to boost 9-OH-AD production.[12]
-
-
Metabolic Imbalance: The metabolic flux might be imbalanced, favoring pathways that do not lead to 9-OH-AD. The expression level of 17β-hydroxysteroid dehydrogenase (Hsd4A), a key enzyme at a metabolic bifurcation point, is crucial.[1][13]
-
Solution: Modulate the expression of key regulatory genes. For instance, fine-tuning the overexpression of hsd4A in conjunction with kshA1 can balance the side-chain degradation and 9-position hydroxylation, thereby increasing the final yield and purity of 9-OH-AD.[11]
-
Problem: Significant Byproduct Formation
Q: My final product is contaminated with significant amounts of 4-androstene-3,17-dione (AD) and/or C22 intermediates like 9-OHHP. How can I minimize these impurities?
A: The presence of these byproducts indicates that either the 9α-hydroxylation is incomplete or a competing metabolic branch (the C22 pathway) is active.
Causality & Solutions:
-
Accumulation of AD: This occurs when the side-chain degradation to AD is more efficient than the subsequent conversion of AD to 9-OH-AD. This is a classic sign of a KSH bottleneck.
-
Solution: As detailed previously, enhance the activity of the KSH enzyme system through balanced overexpression of kshA and kshB.[11]
-
-
Accumulation of 9-OHHP (C22 Byproduct): The sterol degradation pathway can bifurcate into a C19 pathway (leading to 9-OH-AD) and a C22 pathway (leading to 9-OHHP).[1] The accumulation of 9-OHHP directly competes with and reduces the yield of your target product.
-
Solution: Block the C22 pathway by genetic modification. This can be achieved by knocking out key genes in the C22 pathway, such as opccr. Combining this knockout with the overexpression of hsd4A has been shown to effectively redirect the metabolic flux towards the desired C19 pathway, significantly reducing 9-OHHP accumulation.[1][14]
-
Metabolic Pathway Overview
The following diagram illustrates the key conversion steps from phytosterols to 9-OH-AD and the points where common byproducts diverge.
Caption: Phytosterol biotransformation pathway to 9-OH-AD.
Problem: Degradation of 9-OH-AD Product
Q: I observe a good initial production of 9-OH-AD, but its concentration decreases significantly after reaching a peak. What is causing this instability?
A: The degradation of 9-OH-AD is a common and critical issue, primarily caused by the activity of one or more 3-ketosteroid-Δ1-dehydrogenase (KstD) enzymes. These enzymes catalyze the dehydrogenation of 9-OH-AD to form 9α-hydroxy-androst-1,4-diene-3,17-dione (9-OH-ADD), which is an undesired byproduct.[1][15]
Causality & Solutions:
-
Residual KstD Activity: Even low levels of KstD activity can lead to significant product loss over time. Mycobacterium species often possess multiple kstD genes with overlapping functions, making it a challenging target.[9]
-
Solution: The most effective strategy is the systematic knockout of all functional kstD genes in the host strain. Studies have shown that deleting multiple kstD homologs (e.g., kstD1, kstD2, kstD3) is necessary to achieve stable accumulation of 9-OH-AD.[1] Identifying the specific KstDs with the highest activity towards 9-OH-AD (often KstD2 and KstD3 in M. fortuitum) is key to an efficient gene-editing strategy.[1][14]
-
Problem: Incomplete Substrate (Phytosterol) Consumption
Q: My fermentation stops prematurely, leaving a large amount of unutilized phytosterol. How can I improve substrate uptake and conversion?
A: This issue stems from the poor water solubility of phytosterols, which limits their mass transfer from the solid/oil phase to the microbial cells.[10]
Causality & Solutions:
-
Poor Bioavailability: Sterols form crystals or remain in an oil phase, making them inaccessible to the cells' metabolic machinery.
-
Solution 1: Use of Solubilizing Agents: Incorporate surfactants or complexing agents into the fermentation medium. Non-ionic surfactants like Tween 80 or TX-40 can significantly improve phytosterol solubility.[10][16] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are also highly effective at forming inclusion complexes with sterols, thereby increasing their concentration in the aqueous phase.[11][17]
-
Solution 2: Two-Phase Fermentation: Employ a two-phase system where phytosterols are dissolved in an organic phase (e.g., soybean oil). This can act as a substrate reservoir, though it can complicate downstream processing.[18]
-
-
Cell Permeability: The cell wall of Mycobacterium can be a barrier to the uptake of large, hydrophobic sterol molecules.
-
Solution: Modifying the cell wall composition can enhance permeability. While this is a more advanced strategy, research into disrupting genes involved in cell wall synthesis has shown promise in increasing substrate uptake and product yield.[19]
-
Section 3: Key Experimental Protocols
Protocol 1: General Batch Fermentation for 9-OH-AD Production
This protocol provides a general framework. Optimal concentrations and parameters should be determined empirically for specific strains and equipment.
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered Mycobacterium strain into 50 mL of seed medium (e.g., LB broth) in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours until the culture reaches a high cell density (e.g., OD600 of 13-15).[4]
-
-
Fermentation Medium Preparation:
-
Prepare the fermentation medium in the bioreactor. A typical medium might contain: yeast extract (8 g/L), (NH4)2HPO4 (3.75 g/L), K2HPO4 (0.5 g/L), MgSO4 (1.5 g/L), and a carbon source like glycerol (6 g/L).[4][17]
-
Prepare the substrate mixture separately. Dissolve phytosterols (e.g., 20-80 g/L) in a minimal volume of an organic solvent or create a slurry with a solubilizing agent like HP-β-CD (e.g., 20 g/L).[1][4] Emulsify thoroughly.
-
Sterilize the medium and the substrate mixture separately by autoclaving, then add the substrate to the cooled medium.
-
-
Inoculation and Fermentation:
-
Inoculate the sterile fermentation medium with 5-10% (v/v) of the seed culture.
-
Maintain fermentation conditions: Temperature at 30°C, pH controlled at ~6.0-7.0, and dissolved oxygen (DO) maintained above 20% through aeration and agitation.
-
Run the fermentation for 120-168 hours.[1]
-
-
Sampling and Analysis:
-
Withdraw samples aseptically every 12-24 hours.
-
Extract the steroids from the broth using an equal volume of a solvent like ethyl acetate.
-
Analyze the organic phase using TLC and HPLC to monitor substrate consumption and product formation.[1]
-
Protocol 2: HPLC Analysis of Steroids
-
Sample Preparation: Evaporate the ethyl acetate extract to dryness under nitrogen. Re-dissolve the residue in a known volume of mobile phase (e.g., methanol).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240-254 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Prepare standard curves for 9-OH-AD, AD, and other relevant byproducts to quantify their concentrations in the samples.
Section 4: Data & Workflow Visualization
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and addressing common fermentation issues.
Caption: A step-by-step workflow for troubleshooting 9-OH-AD fermentation.
Table 1: Summary of Reported 9-OH-AD Production by Engineered Mycobacterium Strains
| Strain | Key Genetic Modifications | Substrate Conc. (g/L) | 9-OH-AD Titer (g/L) | Molar Yield (%) | Reference |
| M. fortuitum MF-FA5020 | ΔkstD (x5), Δopccr, OE-hsd4A, OE-fadE28-29 | 20 (Phytosterol) | 12.21 | 83.74 | [1][14] |
| M. neoaurum HGMS2 Mutant | Knock-in of active ksh genes | 80 (Phytosterol) | 37.3 | 40.3 | [4] |
| M. neoaurum (Engineered) | OE-hsd4A, OE-kshA1 | Not specified | 28.27 | 78.32 | [11] |
| M. fortuitum ATCC 35855 | Wild Type (for comparison) | 10 (Phytosterol) | 3.87 | ~53 | [1] |
| M. neoaurum NwIB-P2 | OE-ribB, OE-ribC, OE-catalase, OE-NfStyA2B | 15 (Phytosterol) | 9.02 | ~82 | [12] |
OE: Overexpression; Δ: Deletion/Knockout
References
-
Liu, X., Zhang, J., Yuan, C., Du, G., Han, S., Shi, J., Sun, J., & Zhang, B. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53. [Link]
-
Sun, J., et al. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OH-AD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. [Link]
-
Yao, K., et al. (2023). Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. PubMed. [Link]
-
Wei, W., et al. (2023). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Biotechnology for Biofuels and Bioproducts. [Link]
- Ambrus, G., et al. (1991). Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione.
-
He, Y., et al. (2021). Conversion of phytosterol to 9-OHAD by the engineered Mycobacterium strain. ResearchGate. [Link]
-
Wang, L., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. PubMed. [Link]
-
Yuan, C., et al. (2022). An overview of the biotransformation of sterols to steroidal pharmaceuticals. ResearchGate. [Link]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. [Link]
-
Wang, M., et al. (2021). Time course of phytosterol transformation to 4-AD, ADD and 9OH-AD in pilot-scale fermentation. ResearchGate. [Link]
-
Zhang, G., et al. (2013). Development of 9α-hydroxy-androst-4-ene-3,17-dione (9α-OH-AD) through cleaving sterol sidechain by fermentation of Mycobacterium fortuitum. Semantic Scholar. [Link]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. [Link]
-
Li, Z., et al. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. PMC. [Link]
-
Fernandes, P., et al. (2022). Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study. PMC. [Link]
-
Zhang, Y., et al. (2024). Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms. NIH. [Link]
-
de Souza, J., et al. (2018). Minimal medium inducing Mycobacterium smegmatis to use cholesterol. ResearchGate. [Link]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions. Microbial Cell Factories. [Link]
-
Chang, C., et al. (2022). Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum. NIH. [Link]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. OUCI. [Link]
-
Zhang, B., et al. (2023). New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production. MDPI. [Link]
-
He, Y., et al. (2021). The 9-OHAD production analyses by different improvements. ResearchGate. [Link]
-
Ryan, L., et al. (2021). Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology. PubMed Central. [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]
- 3. [PDF] Development of 9α-hydroxy-androst-4-ene-3,17-dione (9α-OH-AD) through cleaving sterol sidechain by fermentation of Mycobacterium fortuitum | Semantic Scholar [semanticscholar.org]
- 4. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of Phytosterols into Androstenedione—A Technological Prospecting Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
overcoming by-product formation in 9-Hydroxy-4-androstene-3,17-dione synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Hydroxy-4-androstene-3,17-dione (9-OHAD). As a critical intermediate in the production of corticosteroids, achieving high purity and yield of 9-OHAD is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on the predominant microbial biotransformation routes.
Section 1: Microbial Biotransformation Troubleshooting Guide
Microbial hydroxylation of steroid precursors like phytosterols or 4-androstene-3,17-dione (AD) is the most established and efficient method for 9-OHAD production. However, the complexity of microbial metabolism often leads to the formation of undesirable by-products. This section will guide you through identifying and overcoming these challenges.
Frequently Asked Questions (FAQs) - Microbial Synthesis
Q1: What are the most common by-products observed during the microbial synthesis of 9-OHAD?
A1: The by-product profile can vary depending on the microbial strain (commonly Mycobacterium species) and the substrate used. However, the most frequently encountered impurities are:
-
9α-hydroxyandrost-1,4-diene-3,17-dione (9-OHADD): This is the primary degradation product of 9-OHAD, formed by the action of 3-Ketosteroid-Δ1-dehydrogenases (KstD). Its presence indicates undesired further metabolism of your target molecule.
-
Incomplete Side-Chain Degradation Products (from Phytosterols): When using phytosterols as a substrate, incomplete cleavage of the sterol side chain can lead to a variety of C22 by-products, such as 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OHHP) and other related compounds.
-
Products with Partially Degraded Side Chains: Minor amounts of intermediates with partially degraded side chains, like 9α-hydroxy-3-oxo-23,24-dinor-4-cholen-22-oic acid and its corresponding aldehyde or methyl ester, can also accumulate.
-
Substrate Residue: Unconverted starting material (e.g., 4-androstene-3,17-dione or phytosterols) is a common impurity.
Q2: My fermentation broth shows a significant amount of 9-OHADD. How can I prevent the degradation of my product?
A2: The formation of 9-OHADD is due to the activity of the KstD enzyme, which introduces a double bond in the A-ring of the steroid nucleus. To prevent this, the most effective strategy is to use a genetically modified microorganism where the gene(s) encoding for KstD are knocked out. Several studies have demonstrated that deleting kstD genes in Mycobacterium species leads to a stable accumulation of 9-OHAD with significantly reduced or eliminated 9-OHADD formation.
If you are using a wild-type strain, you can try to optimize the fermentation time. Harvest the culture before significant degradation occurs. This can be monitored by taking time-course samples and analyzing them by HPLC.
Q3: I am using phytosterols as a substrate and observe a complex mixture of by-products with higher molecular weights than 9-OHAD. What is happening and how can I fix it?
A3: This is a classic case of incomplete side-chain degradation. The metabolic pathway from phytosterols to 9-OHAD is a multi-step process, and if there is a bottleneck in this pathway, intermediates will accumulate. To address this, you can:
-
Genetically Engineer Your Strain: Overexpression of key enzymes involved in the side-chain cleavage pathway, such as 17β-hydroxysteroid dehydrogenase (Hsd4A) and certain acyl-CoA dehydrogenases, can help to drive the reaction towards the desired C19 steroid (9-OHAD) and reduce the accumulation of C22 intermediates.
-
Optimize Fermentation Conditions: Factors like substrate loading, aeration, and pH can influence the metabolic flux. High substrate concentrations can sometimes lead to the accumulation of intermediates. A fed-batch strategy for the phytosterol substrate might be beneficial.
-
Enhance Cofactor Availability: The catabolism of sterols is an oxidative process that requires cofactors like FAD (flavin adenine dinucleotide). Engineering the microbial host to increase the intracellular supply and regeneration of FAD can improve the overall efficiency of the biotransformation and potentially reduce the accumulation of incomplete degradation products.
Troubleshooting Protocol: By-product Analysis and Mitigation
Problem: Low purity of 9-OHAD in the fermentation broth.
Step 1: By-product Identification
-
Objective: To identify the chemical nature of the major impurities.
-
Methodology:
-
Extract the steroid fraction from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector (254 nm is a common wavelength for these compounds).
-
Compare the retention times of the peaks in your sample with those of authentic standards of 9-OHAD, 4-AD, and if available, 9-OHADD.
-
For unknown peaks, collect the fractions and subject them to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine their molecular weights. This will help in tentatively identifying them as potential side-chain degradation intermediates or other hydroxylated species.
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting by-product formation in microbial synthesis.
Caption: Troubleshooting workflow for microbial 9-OHAD synthesis.
Quantitative Data Summary
The following table summarizes the impact of different genetic modifications on 9-OHAD production and purity, based on published data.
| Strain Modification | Substrate | Key By-products Addressed | 9-OHAD Purity Improvement | Reference |
| Deletion of kstD genes | Phytosterols | 9-OHADD | From 80.24% to 90.14% | |
| Overexpression of hsd4A and fadE28-29 | Phytosterols | Incomplete side-chain products (e.g., 9-OHHP) | Elimination of specific by-products | |
| Balancing hsd4A and kshA1 overexpression | Phytosterols | 4-AD and incomplete side-chain products | From 77.13% to 87.84% | |
| Overexpression of FAD synthesis genes (ribB, ribC) | Phytosterols | General pathway inefficiency | 25.6% increase in 9-OHAD production |
Section 2: Chemical Synthesis - A Brief Overview and Challenges
While microbial routes dominate, it's important to understand the potential for chemical synthesis and its inherent challenges. Direct, regioselective 9α-hydroxylation of 4-androstene-3,17-dione is a difficult chemical transformation.
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: Why is chemical synthesis of 9-OHAD less common than microbial biotransformation?
A1: The primary reason is the difficulty in achieving high regioselectivity and stereoselectivity. The steroid nucleus has multiple C-H bonds that are susceptible to oxidation. Without the precise active site of an enzyme, chemical reagents often lead to a mixture of hydroxylated isomers (e.g., at the 6β, 7α, 11α, or 16β positions), making purification challenging and costly. The 9α-position is sterically hindered, further complicating direct chemical attack.
Q2: What are the potential chemical strategies for introducing a 9α-hydroxyl group?
A2: While a direct, high-yield method is not well-documented for this specific transformation, general strategies in steroid chemistry that could theoretically be adapted include:
-
Multi-step synthesis: This is the more plausible chemical route, where the 9α-hydroxyl group is introduced via a series of reactions that create a more reactive intermediate. This could involve, for example, the formation of a Δ9(11)-double bond followed by epoxidation and subsequent ring opening. Such multi-step syntheses are often complex and can have low overall yields.
-
Directed C-H Oxidation: Advanced methods using metal catalysts (e.g., based on rhodium or palladium) for directed C-H activation are an area of active research but are not yet standard industrial processes for this specific transformation.
Q3: What by-products should I expect in a chemical hydroxylation of 4-androstene-3,17-dione?
A3: Given the reactivity of the 4-androstene-3,17-dione scaffold, a chemical oxidation would likely produce a range of by-products, including:
-
Other hydroxylated isomers: As mentioned, hydroxylation at other positions (e.g., C6, C7, C11, C16) is highly probable.
-
Over-oxidation products: The existing ketone groups could be further oxidized, or di-hydroxylated products could form.
-
Epoxides: The double bond in the A-ring is susceptible to epoxidation.
-
Rearrangement products: The harsh conditions of some chemical oxidations can lead to skeletal rearrangements.
Due to these challenges, biotransformation remains the method of choice for the synthesis of 9-OHAD.
Section 3: Purification and Analysis
Regardless of the synthetic route, effective purification and analysis are crucial for obtaining high-quality 9-OHAD.
Frequently Asked Questions (FAQs) - Purification and Analysis
Q1: What is the best method for purifying crude 9-OHAD?
A1: Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying 9-OHAD from a complex mixture of structurally similar steroid by-products.
-
Stationary Phase: Reversed-phase columns, such as those with a C18 stationary phase, are commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically employed. Isocratic or gradient elution can be optimized to achieve the best separation.
-
Sample Preparation: The crude product, extracted from the fermentation broth or chemical reaction, should be dissolved in a suitable solvent and filtered before injection onto the column.
Q2: I am having trouble separating 9-OHAD from a closely eluting by-product. What can I do?
A2: If you are experiencing co-elution, you can try the following troubleshooting steps for your HPLC method:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as it changes the π-π interactions between the analytes and the stationary phase.
-
Adjust the Mobile Phase Composition: For isocratic elution, fine-tuning the percentage of the organic solvent can improve resolution. For gradient elution, a shallower gradient over the elution window of interest can increase the separation between closely eluting peaks.
-
Try a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different chemistry. For example, a phenyl-hexyl or a biphenyl stationary phase can offer different selectivity for steroids compared to a standard C18 phase.
General Purification Workflow
Caption: General workflow for the purification of 9-OHAD.
References
-
Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. Available at: [Link]
-
Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. BioMed Central. Available at: [Link]
-
Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. PrepChem.com. Available at: [Link]
- Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione. Google Patents.
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. National Institutes of Health. Available at: [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories. Available at: [Link]
-
Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. National Institutes of Health. Available at: [Link]
-
Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C−H Hydroxylation of Structurally Diverse Steroids. American Chemical Society. Available at: [Link]
-
By-products of steroid synthesis: a cause of interferences in thin-layer chromatography residue analysis. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. Available at: [Link]
-
(PDF) Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. ResearchGate. Available at: [Link]
-
The mechanism of the microbial hydroxylation of steroids. Part 4. The C-6 β hydroxylation of androst-4-ene-3,17-dione and related compounds by Rhizopusarrhizus ATCC 11145. ResearchGate. Available at: [Link]
-
(PDF) The Microbiological Hydroxylation of 3α,17β- and 3β,17α-Dihydroxy-5α-Androstanes by Cephalosporium Aphidicola. ResearchGate. Available at: [Link]
-
Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. MDPI. Available at: [Link]
-
H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. National Institutes of Health. Available at: [Link]
-
Steroid Hydroxylation by Basidiomycete Peroxygenases: a Combined Experimental and Computational Study. National Institutes of Health. Available at: [Link]
-
Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. National Institutes of Health. Available at: [Link]
-
A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. National Institutes of Health. Available at: [Link]
Technical Support Center: 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD) Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD) experimental workflows. 9-OH-AD is a critical steroid intermediate, primarily produced via microbial biotransformation, for the synthesis of high-value pharmaceuticals like glucocorticoids.[1][2][3] Its efficient production and purification are paramount. This guide provides in-depth, experience-driven troubleshooting advice to navigate common challenges encountered during the synthesis, purification, and analysis of 9-OH-AD.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address problems encountered at distinct stages of the experimental workflow, from microbial culture to final analysis.
Section 1: Microbial Biotransformation & Synthesis
The production of 9-OH-AD predominantly relies on the 9α-hydroxylation of androst-4-ene-3,17-dione (AD) or the direct conversion from phytosterols by engineered microorganisms, typically of the Mycobacterium or Rhodococcus genera.[3][4][5] Success in this phase hinges on maintaining a healthy, highly active microbial culture.
A low yield is one of the most common issues and can be traced back to several factors related to the health and efficiency of your microbial biocatalyst.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Culture Conditions: Microbial 9α-hydroxylase activity is highly sensitive to environmental parameters.
-
pH and Temperature: Ensure the pH and temperature of your fermentation medium are maintained within the optimal range for your specific strain (typically 28-30°C for many Mycobacterium and Rhodococcus species).[4] Deviations can drastically reduce enzymatic activity.
-
Aeration and Agitation: 9α-hydroxylation is an oxygen-dependent process.[6] Insufficient dissolved oxygen is a frequent bottleneck. Verify that your shaker speed (e.g., 220 rpm) and flask design (e.g., baffled flasks) provide adequate aeration.[4]
-
Nutrient Limitation: Carbon and nitrogen sources can impact hydroxylation efficiency. Studies have shown that sources like soybean flour and yeast extract can yield excellent results.[4] If you are using a minimal medium, consider if a key nutrient has been depleted.
-
-
Substrate/Product Toxicity or Inhibition: High concentrations of the substrate (e.g., phytosterols, AD) or the product (9-OH-AD) can be toxic to the cells or inhibit the key enzymes.
-
Fed-Batch Strategy: Instead of adding the entire substrate load at the beginning, implement a fed-batch or multi-pulse feeding strategy. This maintains the substrate concentration below the toxic threshold.
-
Use of Surfactants/Cyclodextrins: Steroids have low aqueous solubility. Using surfactants or cyclodextrins can improve substrate availability and reduce localized high concentrations that can be toxic.[7][8]
-
-
Insufficient Enzyme Expression or Activity: The key enzyme, 3-ketosteroid-9α-hydroxylase (Ksh), may not be adequately expressed or activated.
-
Inducer Concentration: The substrate (AD) often acts as an inducer for the hydroxylating enzymes.[4] Ensure the initial inducer concentration is optimal, as determined by dose-response experiments (e.g., starting with 0.25-1.0 g/L).[4]
-
Cofactor Limitation: The Ksh enzyme system requires cofactors like NADH or FAD.[9][10] Ensure your medium components support robust cofactor regeneration. Co-expressing enzymes like glucose 1-dehydrogenase (GDH) can be a strategy to enhance NADH regeneration.[9] Recent studies have also shown that engineering the FAD supply can boost 9-OH-AD production by over 60%.[10]
-
-
Byproduct Formation: The microbial host may further metabolize 9-OH-AD, primarily through the action of 3-ketosteroid-Δ1-dehydrogenases (KstD), which converts the product into undesired byproducts.[1][2]
-
Strain Engineering: The most effective solution is to use a genetically engineered strain where the relevant kstD genes have been deleted.[1][2][3] Several studies have demonstrated a significant and stable accumulation of 9-OH-AD in kstD-deficient mutants.[2][3]
-
Fermentation Time: If using a wild-type or partially modified strain, carefully optimize the fermentation time. Harvest the culture when 9-OH-AD concentration is maximal, before significant degradation occurs. This requires regular sampling and analysis (e.g., every 12 hours).[3]
-
The following diagram outlines the general workflow for producing, isolating, and analyzing 9-OH-AD.
Caption: General workflow for 9-OH-AD production.
Section 2: Extraction and Purification
After fermentation, 9-OH-AD must be efficiently extracted from the complex fermentation broth and purified from residual substrates, biomass, and byproducts.
Incomplete recovery is often due to suboptimal extraction procedures or emulsion formation. Steroids are typically isolated from natural sources using organic solvents.[11]
Potential Causes & Troubleshooting Steps:
-
Incorrect Solvent Choice: The polarity of the extraction solvent is critical.
-
Recommended Solvents: Ethyl acetate and methylene chloride are commonly used and effective for extracting 9-OH-AD and similar steroids from aqueous fermentation broths.[3][12]
-
Solvent-to-Broth Ratio: Use an adequate volume of solvent. A common starting point is a 1:1 or 2:1 ratio of solvent to culture broth.[3] Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic phases, as this is more efficient than a single large-volume extraction.
-
-
Emulsion Formation: The presence of biomass, proteins, and surfactants can lead to the formation of a stable emulsion layer between the aqueous and organic phases, trapping your product.
-
Centrifugation: Before extraction, centrifuge the fermentation broth at high speed (e.g., 12,000 x g) to pellet the cells and debris.[3] Extract the supernatant separately from the biomass pellet if necessary.
-
pH Adjustment: Adjusting the pH of the broth can sometimes help break emulsions. Experiment with slight acidification or basification before extraction.
-
Salting Out: Adding a neutral salt like sodium chloride (NaCl) to the aqueous phase increases its polarity and can help force the steroid into the organic phase, aiding in breaking the emulsion.
-
-
Product Loss During Washing: Washing the organic phase is necessary to remove impurities, but can also lead to product loss if not done carefully.
-
Bicarbonate Wash: A wash with a mild base like 5% sodium bicarbonate solution is effective for removing acidic impurities that may have been co-extracted.[12]
-
Brine Wash: After the base wash, a final wash with saturated NaCl solution (brine) helps to remove residual water from the organic phase before drying and concentration.
-
-
Harvest the fermentation culture and centrifuge at 8,000-12,000 x g for 15 minutes to pellet the biomass.
-
Decant the supernatant into a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant, cap the funnel, and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate. Drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate two more times.
-
Pool all organic extracts in the separatory funnel.
-
Wash the pooled organic phase once with a half-volume of 5% sodium bicarbonate solution, followed by one wash with a half-volume of saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude 9-OH-AD extract.
Section 3: Analytical & Characterization
Accurate quantification and qualification of 9-OH-AD are essential for process monitoring and final product validation. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
These issues point to problems with the analytical method, column health, or sample preparation.
Potential Causes & Troubleshooting Steps:
-
Improper Mobile Phase: The composition and pH of the mobile phase are critical for good chromatography.
-
Composition: For reversed-phase HPLC of steroids, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is standard. A typical gradient might run from 50-90% acetonitrile.
-
Additives: Adding a small amount of acid (e.g., 0.05-0.1% formic acid) to the mobile phase can improve peak shape by ensuring acidic or basic analytes are in a single ionic form.[13]
-
-
Column Degradation or Contamination: The analytical column is a consumable and its performance degrades over time.
-
Column Washing: After a sequence of runs, flush the column thoroughly with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds.
-
Guard Column: Always use a guard column to protect the primary analytical column from particulates and strongly adsorbing compounds in your crude extracts.
-
Sample Filtration: All samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent frit clogging.
-
-
Sample Matrix Effects: Impurities in the sample that co-elute with the analyte can interfere with detection and peak shape.
-
Solid-Phase Extraction (SPE): For complex matrices or low-concentration samples, an SPE cleanup step prior to HPLC can significantly improve results. A reversed-phase SPE cartridge (e.g., C18) can be used to bind the steroid, allowing polar impurities to be washed away before eluting the 9-OH-AD with a strong organic solvent.[14]
-
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for hydrophobic molecules like steroids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides sharp peaks by controlling ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for steroid elution. |
| Gradient | 50% B to 95% B over 10 minutes | Separates steroids of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 245 nm | The α,β-unsaturated ketone chromophore in 9-OH-AD absorbs strongly near this wavelength. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
This diagram illustrates the main conversion and potential degradation pathways during 9-OH-AD synthesis.
Caption: Key enzymatic steps in 9-OH-AD biotransformation.
References
-
Optimization of the 9α-hydroxylation of steroid substrates using an original culture of Rhodococcus erythropolis. SciSpace. Available from: [Link]
-
Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. Applied and Environmental Microbiology. Available from: [Link]
-
Downstream Process Synthesis for Microbial Steroids. PubMed. Available from: [Link]
-
Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. National Institutes of Health. Available from: [Link]
-
Examples of steroid hydroxylation by microorganisms. ResearchGate. Available from: [Link]
-
Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. MDPI. Available from: [Link]
-
The 9-OHAD production analyses by different improvements. ResearchGate. Available from: [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. PubMed. Available from: [Link]
-
Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. PubMed. Available from: [Link]
-
Heat-Assisted Extraction and Bioactivity Evaluation of a Dinactin-Associated Compound from Streptomyces UP Strains. MDPI. Available from: [Link]
- Process for preparing 9α-hydroxyandrostenedione. Google Patents.
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. ResearchGate. Available from: [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. National Institutes of Health. Available from: [Link]
-
Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. PubMed. Available from: [Link]
-
Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry. PubMed. Available from: [Link]
-
Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. ResearchGate. Available from: [Link]
-
Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. BioMed Central. Available from: [Link]
-
Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. OUCI. Available from: [Link]
-
Steroid - Isolation, Extraction, Purification. Britannica. Available from: [Link]
-
Enhancement of 9α-Hydroxy-4-androstene-3,17-dione Production from Soybean Phytosterols by Deficiency of a Regulated Intramembrane Proteolysis Metalloprotease in Mycobacterium neoaurum. PubMed. Available from: [Link]
-
Disorders in the initial steps of steroid hormone synthesis. PubMed. Available from: [Link]
-
11: Strategies in Steroids Synthesis. Chemistry LibreTexts. Available from: [Link]
-
9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem @ NIH. Available from: [Link]
-
Fabric Phase Sorptive Extraction of Selected Steroid Hormone Residues in Commercial Raw Milk Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. YouTube. Available from: [Link]
-
High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. Available from: [Link]
-
Industry and Academy: The Synthesis of Steroids. ResearchGate. Available from: [Link]
-
Steroids: Pharmacology, Complications, and Practice Delivery Issues. National Institutes of Health. Available from: [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 12. US4035236A - Process for preparing 9α-hydroxyandrostenedione - Google Patents [patents.google.com]
- 13. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of 9-Hydroxy-4-androstene-3,17-dione
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of steroid chemistry is ever-evolving, with novel structures and metabolites presenting new opportunities for therapeutic intervention. One such molecule of interest is 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD), a hydroxylated derivative of the well-known androgen precursor, androstenedione (AD). As a crucial intermediate in the synthesis of high-value steroid drugs like dexamethasone, its biological activity warrants rigorous investigation.[1][2][3] This guide provides a comprehensive, technically-grounded framework for validating the bioactivity of 9-OH-AD, comparing its potential effects against established reference compounds.
Our approach is built on a logical, phased progression from fundamental biochemical interactions to functional cellular consequences. We will explore the two primary, structurally-hypothesized activities of 9-OH-AD: modulation of the androgen receptor (AR) and inhibition of the aromatase (CYP19A1) enzyme.
Mechanistic Context: Androgen and Estrogen Synthesis Pathways
To understand the potential impact of 9-OH-AD, we must first visualize its position within steroidogenesis. 4-Androstene-3,17-dione is a pivotal intermediate.[4] It can be converted to testosterone, a potent androgen, or aromatized to form estrone, a key estrogen.[4][5] Introducing a hydroxyl group at the 9α position, as in 9-OH-AD, could significantly alter its interaction with the key enzymes and receptors in these pathways.[6]
The diagram below illustrates these critical pathways and the potential points of interaction for our test compound, 9-OH-AD.
Caption: A streamlined workflow for validating the bioactivity of 9-OH-AD.
Data Interpretation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate objective comparison with reference compounds.
Table 1: Comparative Biochemical Profile
| Compound | AR Binding IC₅₀ (nM) | Aromatase Inhibition IC₅₀ (nM) |
| 9-OH-AD | Experimental Value | Experimental Value |
| Dihydrotestosterone (DHT) | ~1-5 | Not Applicable |
| Androstenedione | ~100-500 [7] | Substrate |
| Letrozole | Not Applicable | ~1-2 [8] |
| Exemestane | Weak / Negligible | ~15-25 |
Note: Literature values are approximate and can vary based on assay conditions.
Table 2: Comparative Functional Cellular Profile
| Compound | AR Agonist EC₅₀ (nM) | AR Antagonist IC₅₀ (nM) | Max Efficacy (% of DHT) |
| 9-OH-AD | Experimental Value | Experimental Value | Experimental Value |
| Dihydrotestosterone (DHT) | ~0.1-1 | Not Applicable | 100% (by definition) |
| Bicalutamide | Not Applicable | ~100-200 | Not Applicable |
| Androstenedione | >1000 (weak agonist activity often due to conversion to T/DHT) [9] | Not Applicable | Low |
Interpreting the Results:
-
Potent AR Binder, Weak Agonist? If 9-OH-AD has a low IC₅₀ in the binding assay but a high EC₅₀ and low efficacy in the reporter assay, it may be a partial agonist or an antagonist.
-
Aromatase Inhibitor Profile: Compare the aromatase IC₅₀ of 9-OH-AD to that of Letrozole and Exemestane. A value in a similar nanomolar range would indicate a potent inhibitor.
-
Dual Activity: The molecule could exhibit both AR binding and aromatase inhibition. This "dual-action" profile could be therapeutically interesting but requires careful characterization. The relative potencies (IC₅₀ values) for each activity will be critical. For instance, a compound that is a potent aromatase inhibitor with very weak androgenic activity could be a highly desirable drug candidate.
Conclusion and Future Directions
This structured, comparative guide provides a robust framework for the initial validation of 9-OH-AD's bioactivity. By systematically progressing from biochemical binding to functional cellular assays and directly comparing results against well-characterized standards, researchers can build a comprehensive and reliable profile of this novel steroid.
Positive findings from this in vitro cascade would justify moving to more complex models, including cell proliferation assays in hormone-sensitive cancer lines (e.g., LNCaP for androgens, MCF-7 for estrogens), metabolic stability assessments, and ultimately, in vivo studies to confirm efficacy and safety.
References
-
Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM. [Link]
-
In vitro assay, androgenic activity. Pharmatest Services. [Link]
-
Huhtaniemi, I., & Toppari, J. (2007). In vitro bioassays for androgens and their diagnostic applications. Annals of Medicine, 39(8), 604-617. [Link]
-
Roy, P., et al. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. BioMed Research International, 2014, 938973. [Link]
-
Handforth, C., & Handelsman, D. J. (2015). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Molecules, 20(4), 5783-5796. [Link]
-
Toppari, J., & Huhtaniemi, I. (2007). In vitro bioassays for androgens and their diagnostic applications. Annals of Medicine, 39(8), 604-17. [Link]
-
Botrè, F. (2017). Methods for detection of the misuse of "anti-oestrogens and aromatase inhibitors" in sport. Journal of Pharmaceutical and Biomedical Analysis, 144, 16-27. [Link]
-
Brueggemeier, R. W., et al. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 11(2 Supplement), 889s-894s. [Link]
-
Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). (2011). EPA. [Link]
-
Chen, S., et al. (2017). Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. Toxicological Sciences, 157(1), 12-23. [Link]
-
AR Binding Assay Fact Sheet. EPA. [Link]
-
Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 158-167. [Link]
-
Song, C., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Methods in Molecular Biology, 776, 197-206. [Link]
-
Chimento, A., et al. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, 25(21), 5032. [Link]
-
Lønning, P. E., & Geisler, J. (2008). Assessment of Biochemical Efficacy Measured by Total Body Aromatase Inhibition and Tissue Estrogen Suppression. Journal of Steroid Biochemistry and Molecular Biology, 108(3-5), 196-202. [Link]
-
Kampen, D. A., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. ACS Chemical Biology, 16(11), 2201-2208. [Link]
-
Couture, J. F., et al. (2008). Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line. Steroids, 73(3), 259-269. [Link]
-
9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem. [Link]
-
Blood test detects when hormone treatment for breast cancer stops working. (2016). The Institute of Cancer Research. [Link]
-
Geng, T., et al. (2019). A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase. Molecules, 24(14), 2573. [Link]
-
Vittek, J., & Gordon, G. G. (1977). In vitro metabolism of 4-androstene-3,17-dione by human submaxillary gland homogenates. Journal of Dental Research, 56(3), 332-334. [Link]
-
Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. (2020). ResearchGate. [Link]
-
Gao, S., et al. (2023). Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase. Catalysts, 13(11), 1461. [Link]
-
Skett, P. (1978). The metabolism of 4-androstene-3,17-dione by isolated rat hepatocytes. Maintenance of the sex differences in culture. Molecular and Cellular Endocrinology, 12(3), 295-304. [Link]
-
Yao, K., et al. (2016). Efficient 9α-hydroxy-4-androstene-3,17-dione production by engineered Bacillus subtilis co-expressing Mycobacterium neoaurum 3-ketosteroid 9α-hydroxylase and B. subtilis glucose 1-dehydrogenase with NADH regeneration. SpringerPlus, 5(1), 1207. [Link]
-
Al-Afifi, N. A., et al. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Molecules, 26(20), 6215. [Link]
-
Liu, X., et al. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 1. [Link]
Sources
- 1. A Novel 3-Phytosterone-9α-Hydroxylase Oxygenation Component and Its Application in Bioconversion of 4-Androstene-3,17-Dione to 9α-Hydroxy-4-Androstene-3,17-Dione Coupling with A NADH Regeneration Formate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aromatase Inhibitors: 4-Hydroxy-4-androstene-3,17-dione vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
A Note on Nomenclature: The topic of this guide is "9-Hydroxy-4-androstene-3,17-dione vs. other aromatase inhibitors." However, a comprehensive review of scientific literature reveals that 9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD) is primarily documented as a crucial steroidal intermediate in the microbial biotransformation of phytosterols for synthesizing corticosteroids, rather than as a direct aromatase inhibitor.[1] Conversely, the structurally similar compound, 4-Hydroxy-4-androstene-3,17-dione (Formestane) , is a well-characterized and historically significant aromatase inhibitor.[2][3] This guide will therefore focus on Formestane as the primary subject of comparison, assuming it to be the compound of interest for researchers in this field.
Introduction: The Central Role of Aromatase (CYP19A1) in Estrogen Biosynthesis
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the final step of estrogen biosynthesis.[3] It catalyzes the conversion of androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). In postmenopausal women, where the ovaries have ceased estrogen production, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues like adipose tissue, muscle, and breast tissue itself.[4][5]
Given that a majority of breast cancers are estrogen receptor-positive (ER+), their growth is stimulated by estrogen.[4] Therefore, inhibiting aromatase to achieve systemic estrogen deprivation is a cornerstone of endocrine therapy for ER+ breast cancer in postmenopausal women. This guide provides a detailed comparison of the first-generation selective steroidal inhibitor, Formestane, with other key aromatase inhibitors (AIs) used in research and clinical practice.
Classification and Mechanism of Aromatase Inhibitors
Aromatase inhibitors are broadly classified into two distinct types based on their structure and mechanism of action. Understanding this classification is fundamental to selecting the appropriate tool for a given experimental design.
-
Type I Inhibitors (Steroidal, Irreversible): These are androgen substrate analogs that are recognized and processed by the aromatase enzyme. During this catalytic process, the inhibitor is converted into a reactive intermediate that binds covalently and irreversibly to the active site, leading to permanent inactivation of the enzyme.[5] This mechanism is often termed "suicide inhibition."[2] The body must synthesize new enzyme to restore aromatase activity. Examples include Formestane and Exemestane .
-
Type II Inhibitors (Non-steroidal, Reversible): These inhibitors possess a non-steroidal chemical structure. They bind non-covalently to the heme iron atom of the cytochrome P450 moiety of the enzyme, competitively blocking the androgen substrate from accessing the active site.[6] This inhibition is reversible, and enzyme activity can be restored upon removal of the inhibitor. Examples include Anastrozole and Letrozole .
Caption: Mechanisms of aromatase action and inhibition.
Head-to-Head Comparison of Aromatase Inhibitors
The choice of an AI in a research context depends critically on its potency, selectivity, and mechanism of action. While third-generation inhibitors have largely superseded older agents in clinical use, Formestane remains a valuable tool for specific preclinical research due to its well-understood steroidal suicide-inhibition mechanism.
| Inhibitor | Class (Type) | Mechanism | Potency (Ki / IC50) | Key Characteristics |
| Formestane | Steroidal (Type I) | Irreversible Inactivator | Ki: ~37 nM[7] | The first selective AI developed; Poor oral bioavailability, requiring intramuscular injection in clinical use; Serves as a benchmark for steroidal inhibitors.[4] |
| Exemestane | Steroidal (Type I) | Irreversible Inactivator | IC50: ~0.92 µM[8][9] | Orally active third-generation inhibitor; Its metabolites, such as 17β-dihydroexemestane, also possess moderate inhibitory activity.[9][10] |
| Anastrozole | Non-steroidal (Type II) | Reversible, Competitive | IC50: ~15 nM | Highly potent and selective third-generation inhibitor; Orally active with a long half-life.[10] |
| Letrozole | Non-steroidal (Type II) | Reversible, Competitive | IC50: ~2.5-10 nM | Considered one of the most potent AIs; Consistently demonstrates greater potency than other agents in intact cell systems.[11] |
Note: IC50 and Ki values can vary significantly between studies due to different assay conditions (e.g., enzyme source, substrate concentration). The values presented are for comparative purposes.
Formestane (4-Hydroxy-4-androstene-3,17-dione)
As a second-generation, selective AI, Formestane represented a major advancement over the non-specific first-generation inhibitor aminoglutethimide.[3] Its mechanism involves irreversible binding, which provides sustained enzyme inactivation even after the compound has been cleared.[2] This property is particularly useful in experimental models where prolonged and stable inhibition is desired without continuous drug exposure. However, its clinical utility was hampered by poor oral bioavailability, necessitating intramuscular administration.[4] In research, it can be used to study the specific effects of steroidal suicide inhibition on cellular pathways and resistance mechanisms.[12]
Exemestane
Exemestane is a third-generation steroidal AI that, like Formestane, acts as an irreversible inactivator.[10] A key advantage of Exemestane is its oral bioavailability, which led to its widespread clinical use.[13] From a research perspective, comparing Formestane and Exemestane allows for the investigation of structure-activity relationships within the class of steroidal AIs. Studies have shown that Exemestane's metabolites also contribute to its overall anti-aromatase effect, a factor to consider in metabolic studies.[9]
Anastrozole and Letrozole
These third-generation non-steroidal inhibitors are highly potent and selective for the aromatase enzyme.[10][13] Their reversible, competitive mechanism differs fundamentally from the steroidal inactivators. In experimental settings, this reversibility can be advantageous if a "washout" period is needed to restore enzyme function. Letrozole is generally considered the most potent of the clinically available AIs, capable of profoundly suppressing estrogen levels.[11] The choice between Anastrozole and Letrozole in a research setting may depend on the required degree of estrogen suppression, with Letrozole providing a more profound effect.
Experimental Methodologies for AI Evaluation
Validating and comparing the efficacy of AIs requires robust and standardized experimental protocols. The following sections detail the gold-standard in vitro and in vivo assays.
Protocol: In Vitro Aromatase Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound using human placental microsomes, a rich and widely used source of aromatase.[14][15] The assay measures the conversion of a radiolabeled androgen to an estrogen.
Caption: Workflow for an in vitro aromatase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Prepare an NADPH-generating system (or use NADPH directly).
-
Dilute human placental microsomes to the desired protein concentration in the buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Formestane) and reference inhibitor (e.g., Letrozole) in a suitable solvent (e.g., DMSO).
-
Prepare the radiolabeled substrate, typically [1β-³H]-Androstenedione.
-
-
Assay Incubation:
-
In microcentrifuge tubes, combine the phosphate buffer, NADPH, and the microsomal preparation.
-
Add the test inhibitor at various concentrations. Include a "no inhibitor" control (for 100% activity) and a "no NADPH" control (for background).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the [1β-³H]-Androstenedione substrate.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[16]
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an organic solvent like chloroform or by placing the tubes on ice.
-
Add a suspension of dextran-coated charcoal to the aqueous phase. The charcoal binds unreacted steroidal substrate.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Measurement and Data Analysis:
-
The aromatization reaction releases the ³H from the 1β position of the substrate as tritiated water (³H₂O), which remains in the supernatant.
-
Carefully transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control after subtracting the background.
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol: In Vivo Efficacy Assessment in a Xenograft Model
To evaluate the antitumor efficacy of an AI in a biological system, the MCF-7aro xenograft model is frequently used. This involves implanting human ER+ breast cancer cells (MCF-7), which have been engineered to overexpress aromatase, into immunocompromised mice.[17]
Caption: Workflow for an in vivo aromatase inhibitor xenograft study.
Step-by-Step Methodology:
-
Animal and Cell Preparation:
-
Use female immunocompromised mice (e.g., BALB/c nude or NSG). To model the postmenopausal state, mice are ovariectomized to remove the primary endogenous source of estrogen.
-
Culture MCF-7aro cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
-
Tumor Implantation:
-
Resuspend the harvested MCF-7aro cells in a mixture of sterile PBS and Matrigel (1:1 ratio). Matrigel provides an extracellular matrix that supports initial tumor establishment.
-
Anesthetize the mice and subcutaneously inject the cell suspension (typically 1-5 million cells) into the flank or mammary fat pad.[18][19]
-
To provide the necessary substrate for intratumoral estrogen production, implant a slow-release pellet of androstenedione subcutaneously.
-
-
Treatment and Monitoring:
-
Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, Formestane, Letrozole).
-
Administer the AIs according to the desired schedule and route (e.g., daily oral gavage for Letrozole, bi-weekly intramuscular injection for Formestane).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined endpoint size, or after a specific duration.
-
At the endpoint, euthanize the mice and harvest the tumors, uterus (as a biomarker of systemic estrogenic activity), and blood.
-
Tumor tissue can be used for various analyses, including gene expression (qPCR), protein levels (Western blot), and histopathology to assess cell proliferation (Ki-67) and apoptosis.[17][20] Plasma can be analyzed for estrogen levels.
-
Conclusion for the Research Professional
The selection of an aromatase inhibitor is a critical decision in the design of preclinical studies targeting estrogen-dependent pathways.
-
Formestane (4-Hydroxy-4-androstene-3,17-dione) , despite being an older agent, remains a highly relevant tool. Its identity as a steroidal, irreversible "suicide" inhibitor provides a distinct mechanistic profile, ideal for studies investigating the consequences of permanent enzyme inactivation and for comparing against the newer, reversible agents.
-
Exemestane offers a similar irreversible mechanism but with the advantage of oral activity, making it a more direct preclinical analog for its clinical use.
-
Anastrozole and Letrozole represent the pinnacle of potency and selectivity among reversible, non-steroidal inhibitors. They are the tools of choice for achieving profound and rapid, yet reversible, estrogen suppression.
By understanding the unique properties of each inhibitor—from mechanism and potency to pharmacokinetic behavior—researchers can more effectively dissect the complex role of estrogen signaling in physiology and disease, ultimately accelerating the development of next-generation therapies.
References
-
Patsnap Synapse. (2024). What is the mechanism of Formestane? [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Formestane. PubChem Compound Summary for CID 11273. [Online]. Available at: [Link]
-
Patsnap Synapse. (2024). What is Formestane used for? [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. [Online]. Available at: [Link]
-
Brodie, A., et al. (2003). Xenograft models for aromatase inhibitor studies. The Journal of steroid biochemistry and molecular biology, 86(3-5), 269–275. [Online]. Available at: [Link]
-
U.S. Environmental Protection Agency. (2009). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). [Online]. Available at: [Link]
-
Brodie, A. M., et al. (1977). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. Endocrinology, 100(6), 1684–1695. [Online]. Available at: [Link]
-
Taylor & Francis Online. (2019). Formestane – Knowledge and References. [Online]. Available at: [Link]
-
Mokhtari, R., et al. (2021). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Comparative Clinical Pathology, 30, 837-843. [Online]. Available at: [Link]
-
Altogen Labs. (n.d.). MCF7 Xenograft Model. [Online]. Available at: [Link]
-
Bukhari, A. (2014). Response to "Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?". ResearchGate. [Online]. Available at: [Link]
-
Brodie, A., et al. (2005). Therapeutic observations in MCF-7 aromatase xenografts. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(2 Pt 2), 884s–888s. [Online]. Available at: [Link]
-
Luciano, A. A., et al. (1989). Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. Fertility and sterility, 51(3), 453–458. [Online]. Available at: [Link]
-
Kellis, J. T., Jr, & Vickery, L. E. (1987). Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments. The Journal of biological chemistry, 262(9), 4413–4420. [Online]. Available at: [Link]
-
Njar, V. C., et al. (1996). Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line. The Journal of steroid biochemistry and molecular biology, 59(2), 145–151. [Online]. Available at: [Link]
-
van Duursen, M. B., et al. (2008). Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study. Toxicology and applied pharmacology, 229(1), 55–63. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. PubChem Compound Summary for CID 10425017. [Online]. Available at: [Link]
-
Purohit, A., et al. (1995). Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins. Steroids, 60(3), 234–238. [Online]. Available at: [Link]
-
Brodie, A. M. (2006). Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer. Journal of steroid biochemistry and molecular biology, 102(1-5), 74–80. [Online]. Available at: [Link]
-
L-W. C. (2010). Molecular Insights into CYP19A1 Mutations and Their Role in Estrogen Production. The Journal of steroid biochemistry and molecular biology, 118, 219-224. [Online]. Available at: [Link]
-
Chłoń, M., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International journal of molecular sciences, 25(2), 929. [Online]. Available at: [Link]
-
Geisler, J., et al. (2001). Comparison of in vitro exemestane activity versus other antiaromatase agents. The Journal of steroid biochemistry and molecular biology, 77(2-3), 111–116. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Concentrations of letrozole, anastrozole, exemestane, fadrozole,... [Online]. Available at: [Link]
-
D'Agostino, J., et al. (2017). Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti-aromatase activity assay examining exemestane and its derivatives. Cancer chemotherapy and pharmacology, 79(6), 1175–1183. [Online]. Available at: [Link]
-
D'Agostino, J., et al. (2017). Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti-aromatase activity assay examining exemestane and its derivatives. Cancer chemotherapy and pharmacology, 79(6), 1175–1183. [Online]. Available at: [Link]
-
Breast Cancer Now. (n.d.). Aromatase inhibitors (anastrozole, exemestane and letrozole). [Online]. Available at: [Link]
-
Sirim, D., et al. (2016). Theoretical Study of the Mechanism of Exemestane Hydroxylation Catalyzed by Human Aromatase Enzyme. Journal of chemical information and modeling, 56(5), 904–915. [Online]. Available at: [Link]
-
ResearchGate. (2007). Comparative review of anastrozole, letrozole and exemestane in the management of early breast cancer. [Online]. Available at: [Link]
-
Magnani, L., et al. (2017). Acquired CYP19A1 amplification is an early specific mechanism of aromatase inhibitor resistance in ERα metastatic breast cancer. Nature genetics, 49(3), 444–450. [Online]. Available at: [Link]
Sources
- 1. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Formestane? [synapse.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Formestane used for? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti-aromatase activity assay examining exemestane and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exemestane potency is unchanged by common nonsynonymous polymorphisms in CYP19A1: results of a novel anti‐aromatase activity assay examining exemestane and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 14. epa.gov [epa.gov]
- 15. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic observations in MCF-7 aromatase xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Steroids: A Comparative Analysis of Formestane and 9-Hydroxy-4-androstene-3,17-dione for the Research Professional
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of steroidal compounds, structural similarity does not always dictate functional equivalence. This guide provides a detailed comparative analysis of two structurally related C19 steroids: 4-hydroxy-4-androstene-3,17-dione, widely known as formestane , and 9-hydroxy-4-androstene-3,17-dione . While both are derivatives of androstenedione, their established roles in scientific research and clinical application diverge significantly. This analysis will elucidate their distinct mechanisms of action, or lack thereof in the case of this compound's aromatase inhibitory activity, their chemical properties, and their primary applications, supported by available experimental data.
I. At a Glance: Chemical Identity and Primary Function
| Feature | Formestane | This compound |
| Systematic Name | 4-Hydroxy-4-androstene-3,17-dione | This compound |
| Molecular Formula | C₁₉H₂₆O₃ | C₁₉H₂₆O₃ |
| Molar Mass | 302.41 g/mol | 302.41 g/mol |
| Primary Role | Irreversible Aromatase Inhibitor | Steroidal Intermediate in Biotransformation |
| Clinical Application | Formerly used in the treatment of estrogen receptor-positive breast cancer.[1][2][3] | Not clinically used as a therapeutic agent. Primarily a precursor in the synthesis of other steroids.[4] |
II. Mechanism of Action: A Study in Contrasts
A fundamental point of divergence between these two molecules lies in their interaction with the aromatase enzyme, a critical component in estrogen biosynthesis.
Formestane: A Clinically Validated Aromatase Inhibitor
Formestane is a well-characterized, second-generation, irreversible, steroidal aromatase inhibitor.[5] Its mechanism of action is a classic example of "suicide inhibition." By mimicking the natural substrate of aromatase, androstenedione, formestane binds to the active site of the enzyme. This binding is followed by a chemical reaction that results in the covalent and irreversible inactivation of the aromatase enzyme.[6][7][8] This permanent deactivation prevents the conversion of androgens (like testosterone and androstenedione) into estrogens (estrone and estradiol), thereby significantly reducing circulating estrogen levels.[1][2][9] This targeted inhibition of estrogen production formed the basis of its use in treating hormone-sensitive breast cancers in postmenopausal women.[1][10][11]
Caption: Role of this compound in steroid synthesis.
IV. Pharmacokinetics: A Brief Overview
Formestane
The pharmacokinetic profile of formestane is characterized by poor oral bioavailability, which necessitated its administration via intramuscular injection. [3][5]Following intramuscular administration, formestane is released in a sustained manner, reaching a maximum plasma concentration within 24-48 hours. [12][13]It is primarily eliminated through metabolism, with metabolites being excreted in the urine. [12][13]The terminal elimination half-life of intravenously administered formestane is short, around 18 minutes. [12][13]
This compound
As this compound is not developed as a therapeutic agent, there is no available data on its pharmacokinetic properties in humans or animals. Research has been confined to its production and isolation from fermentation broths.
V. Therapeutic Applications and Side Effects
Formestane
Formestane was formerly used as a second-line endocrine therapy for advanced breast cancer in postmenopausal women. [1][2]Clinical trials demonstrated its efficacy in this patient population, with objective response rates of around 20-30%. [1][2][10]Common side effects were generally mild and related to estrogen suppression, including hot flashes, vaginal spotting, and local reactions at the injection site. [1][2][14]
This compound
There are no documented therapeutic applications for this compound, and consequently, no information on its side effect profile. Its use is restricted to a chemical intermediate in a controlled industrial or laboratory setting.
VI. Conclusion: Distinct Molecules on Divergent Paths
The comparative analysis of formestane and this compound underscores a critical principle in medicinal chemistry and drug development: subtle structural modifications can lead to profound differences in biological activity and application.
Formestane stands as a well-documented example of a targeted, mechanism-based enzyme inhibitor with a clear, albeit now largely historical, clinical application. Its identity as an irreversible aromatase inhibitor is supported by a substantial body of in vitro, in vivo, and clinical data.
In contrast, This compound , despite its structural resemblance to androstenedione, has not been identified as an aromatase inhibitor. Instead, its scientific and industrial value lies in its role as a crucial building block for the synthesis of other complex steroid molecules.
For researchers in drug development and steroid chemistry, this comparison serves as a compelling case study. While formestane's story is one of targeted therapeutic intervention, the narrative of this compound is one of enabling the production of other vital medicines through the power of biotechnology. Future research into the broader biological activities of steroidal intermediates like this compound may yet reveal novel pharmacological properties, but based on current evidence, its path remains firmly in the realm of synthesis rather than direct therapeutic application as an aromatase inhibitor.
References
- Brodie, A. M., & Dowsett, M. (1993). Formestane. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer. Drugs & Aging, 3(6), 565-578.
- Miller, W. R. (2008).
- Lønning, P. E., Geisler, J., Johannessen, D. C., Gschwind, H. P., Waldmeier, F., Schneider, W., ... & Faigle, J. W. (2001). Pharmacokinetics and metabolism of formestane in breast cancer patients. The Journal of Steroid Biochemistry and Molecular Biology, 77(1-2), 41-49.
- Johnston, S. R., & Dowsett, M. (2003). Aromatase inhibitors for breast cancer: lessons from the laboratory.
-
Wikipedia contributors. (2023, December 1). Non steroidal aromatase inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Lønning, P. E., Geisler, J., Johannessen, D. C., Gschwind, H. P., Waldmeier, F., Schneider, W., ... & Faigle, J. W. (2001). Pharmacokinetics and metabolism of formestane in breast cancer patients. The Journal of Steroid Biochemistry and Molecular Biology, 77(1-2), 41-49.
- Johnston, S. R., & Dowsett, M. (2003). Aromatase inhibitors for breast cancer: lessons from the laboratory.
- Lønning, P. E., Geisler, J., Johannessen, D. C., Gschwind, H. P., Waldmeier, F., Schneider, W., ... & Faigle, J. W. (2001). Pharmacokinetics and metabolism of formestane in breast cancer patients. The Journal of Steroid Biochemistry and Molecular Biology, 77(1-2), 41-49.
- Brodie, A. M., Schwarzel, W. C., & Shaikh, A. A. (1977). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. Endocrinology, 100(6), 1684-1695.
- Dowsett, M., & Coombes, R. C. (1991). An endocrine and pharmacokinetic study of four oral doses of formestane in postmenopausal breast cancer patients. Cancer Chemotherapy and Pharmacology, 28(3), 224-228.
- Miller, W. R. (2008).
- Zilembo, N., Bajetta, E., Noberasco, C., Barni, S., Martinetti, A., Ferrari, L., ... & Buzzoni, R. (1993). Formestane in the treatment of advanced postmenopausal breast cancer. The Italian Trials in Medical Oncology (I.T.M.O.) Group. Tumori, 79(5), 332-335.
- Sun, S., Wang, M., Wang, F., & Wei, D. (2021). Enhancing production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD) from phytosterols by metabolic pathway engineering of mycobacteria. Journal of Industrial Microbiology & Biotechnology, 48(5-6), kuab032.
- Bajetta, E., Zilembo, N., Barni, S., Noberasco, C., Martinetti, A., Ferrari, L., ... & Buzzoni, R. (1997). A multicentre, randomized, pharmacokinetic, endocrine and clinical study to evaluate formestane in breast cancer patients at first relapse: endocrine and clinical results. Annals of Oncology, 8(7), 649-654.
- Xiong, L., Liu, H., Song, X., Meng, X., Liu, X., Ji, Y., ... & Wei, D. (2021). Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Microbial Cell Factories, 20(1), 1-15.
- Coombes, R. C., Dowsett, M., & Smith, I. E. (1994). Formestane: effective therapy in postmenopausal women with advanced breast cancer. Annals of Oncology, 5(Suppl 7), S15-S17.
-
PrepChem. (n.d.). Synthesis of 9α-hydroxy-androst-4ene-3,17-dione. Retrieved January 15, 2026, from [Link]
- Liu, H., Wang, M., Xiong, L., Song, X., Meng, X., Liu, X., ... & Wei, D. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53.
- Wiseman, L. R., & McTavish, D. (1994). Formestane. A review of its pharmacological properties and clinical efficacy in the treatment of postmenopausal breast cancer. Drugs & Aging, 4(1), 63-77.
- Kóbor, J., & Szántay, C. (1991). U.S. Patent No. 5,004,695. Washington, DC: U.S.
- Rosemberg, E., & Dorfman, R. I. (1958). Biological activity of 9 alpha-fluoro-11 beta-hydroxy-delta 4-androstene-3, 17-dione. Proceedings of the Society for Experimental Biology and Medicine, 99(2), 336-338.
- Njar, V. C., Kato, K., Nnane, I. P., Grigoryev, D. N., Long, B. J., & Brodie, A. M. (1998). Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line. The Journal of Steroid Biochemistry and Molecular Biology, 66(5), 291-297.
- Brodie, A. M., Marsh, D. A., & Brodie, H. J. (1980). Inhibition of peripheral aromatization by aromatase inhibitors, 4-hydroxy- and 4-acetoxy-androstene-3,17-dione. Endocrinology, 106(1), 19-21.
-
Wikipedia contributors. (2023, November 28). Formestane. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Brodie, A. M., Schwarzel, W. C., & Shaikh, A. A. (1977). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. Endocrinology, 100(6), 1684-1695.
- Brodie, A. M., Marsh, D. A., & Brodie, H. J. (1981). Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo. Steroids, 38(6), 693-702.
-
PubChem. (n.d.). Formestane. Retrieved January 15, 2026, from [Link]
- Abul-Hajj, Y. J., Liu, X. P., & Hedge, M. (1995). Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 54(3-4), 111-119.
- Liu, H., Wang, M., Xiong, L., Song, X., Meng, X., Liu, X., ... & Wei, D. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53.
-
Wikipedia contributors. (2023, October 28). 1,4,6-Androstatriene-3,17-dione. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Wang, M., Sun, S., Wang, F., & Wei, D. (2021). Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria. Microbial Cell Factories, 20(1), 1-15.
- Zhang, X., Zhu, M., Han, R., Zhao, Y., Chen, K., Qian, K., ... & Rao, Z. (2019). A novel 3-phytosterone-9α-hydroxylase oxygenation component and its application in bioconversion of 4-androstene-3,17-dione to 9α-hydroxy-4-androstene-3,17-dione coupling with a NADH regeneration formate dehydrogenase. Molecules, 24(14), 2534.
-
Wikipedia contributors. (2024, January 10). Androstenedione. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Gawrońska-Szklarz, B., Musiał, D., & Urbańska, K. (2005). Effect of 4-hydroxyandrost-4-ene-3,17-dione (formestane) on the bile secretion and metabolism of 4-(14)C-cholesterol to bile acids. Pharmacological Reports, 57(6), 844-849.
- Martin, G. D., Narvaez, J., & Marti, A. (2013). Synthesis and bioconversions of formestane.
- Liu, H., Wang, M., Xiong, L., Song, X., Meng, X., Liu, X., ... & Wei, D. (2023). Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Microbial Cell Factories, 22(1), 53.
- Wang, J., Li, S., Wu, Q., Liu, H., & Zhu, D. (2026). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids.
- Al-Asmari, A. K., Al-Harbi, M. M., & Al-Sultan, A. I. (2021). Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences. Molecules, 26(20), 6245.
-
WebMD. (n.d.). Androstenedione - Uses, Side Effects, and More. Retrieved January 15, 2026, from [Link]
Sources
- 1. Formestane. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formestane. A review of its pharmacological properties and clinical efficacy in the treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formestane - Wikipedia [en.wikipedia.org]
- 4. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formestane in the treatment of advanced postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formestane: effective therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and metabolism of formestane in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of 4-hydroxyandrost-4-ene-3,17-dione (formestane) on the bile secretion and metabolism of 4-(14)C-cholesterol to bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Microbial Strains for 9-Hydroxy-4-androstene-3,17-dione (9-OH-AD) Production
Introduction: The Critical Role of 9-OH-AD in Steroid Synthesis
9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) is a pivotal intermediate in the pharmaceutical industry, serving as a precursor for the synthesis of high-value corticosteroid drugs like dexamethasone, betamethasone, and their derivatives.[1][2] The introduction of a hydroxyl group at the 9α position is a chemically challenging step, often requiring harsh reagents and complex protection-deprotection strategies. Microbial biotransformation offers an elegant, efficient, and environmentally benign alternative, leveraging the stereo- and regioselective capabilities of microbial enzymes.
This guide provides a comparative analysis of different microbial strains, primarily focusing on the genus Mycobacterium, for the production of 9-OH-AD from sterol precursors. We will delve into the metabolic pathways, genetic engineering strategies, and key performance metrics, offering researchers and process development scientists a comprehensive resource for strain selection and optimization.
The Microbial Production Landscape: Pathways and Key Players
The microbial synthesis of 9-OH-AD predominantly follows two routes:
-
Direct Conversion from Phytosterols: This is the most cost-effective and industrially preferred route.[1] Strains of Mycobacterium are capable of selectively cleaving the side-chain of abundant natural sterols (e.g., sitosterol, cholesterol) to form the C19 steroid backbone and concurrently hydroxylating the C9 position.
-
Hydroxylation of 4-androstene-3,17-dione (AD): This two-stage process involves first producing AD from sterols, followed by a second fermentation step where a different microbial strain introduces the 9α-hydroxyl group.[1][3] While offering modularity, it is generally less economical than the single-step conversion.
The workhorses for this biotransformation are actinobacteria, with Mycobacterium species such as M. neoaurum, M. fortuitum, and other engineered strains demonstrating the highest efficiencies.[1][4][5] Their robust steroid catabolism machinery makes them ideal chassis for producing valuable steroid intermediates.
Core Enzymology: The KSH and KstD Systems
Successful 9-OH-AD production hinges on the precise control of two key enzyme systems:
-
3-Ketosteroid 9α-Hydroxylase (KSH): This is the critical enzyme responsible for introducing the desired hydroxyl group at the C9 position. The KSH system is typically composed of a Rieske-type oxygenase (KshA) and a ferredoxin reductase (KshB).[6][7][8] The activity and stability of KSH are often rate-limiting steps in the overall process.
-
3-Ketosteroid-Δ1-Dehydrogenase (KstD): This enzyme represents the primary pathway for product degradation. KstD catalyzes the dehydrogenation of the A-ring of 9-OH-AD to form the undesired by-product 9α-hydroxy-1,4-androstadiene-3,17-dione (9-OH-ADD).[1][9] Therefore, inactivating or deleting the genes encoding KstD is a cornerstone of modern strain development.[1][10]
Comparative Performance of Microbial Strains
The selection of a production strain is a multi-factorial decision based on titer, yield, productivity, and purity. The following table summarizes the performance of several notable wild-type and genetically engineered strains reported in the literature.
| Microbial Strain | Key Genetic Modifications | Substrate | Max Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Key By-products | Reference |
| Mycobacterium neoaurum HGMS2 Mutant | kshA51+ Δkstd211+ΔkshA226 | Phytosterols (80 g/L) | 37.2 | 40.3 | N/A | Low impurities reported | [5] |
| Mycobacterium neoaurum (Engineered) | Overexpression of Hsd4A and KshA1 | Phytosterols | 28.27 | 78.3 | N/A | Incomplete side-chain degradation products | [4] |
| Mycobacterium fortuitum MF-FA5020 | Five kstD deletions, opccr knockout, hsd4A & fadE28-29 overexpression | Phytosterols (20 g/L) | 12.21 | 83.7 | 0.093 | 9-OHHP, 9,24-DHC (minimized) | [1][10] |
| Mycolicibacterium neoaurum NF-P2 | Overexpression of ribB, ribC, catalase; promoter replacement | Phytosterols (15 g/L) | 9.02 | N/A | 0.075 | H₂O₂ (managed by catalase) | [11] |
| Mycobacterium sp. VKM Ac-1817D | Wild-type (natural producer) | Phytosterol | N/A | N/A | N/A | Slow steroid core degradation | [2] |
N/A: Not available in the cited source.
Metabolic Engineering & Optimization Strategies
Achieving industrial-scale production of 9-OH-AD with high purity requires sophisticated metabolic engineering. The causality behind these modifications is rooted in directing metabolic flux towards the product while eliminating pathways that consume it or generate impurities.
Visualization of the Core Biotransformation Pathway
The following diagram illustrates the central metabolic route from phytosterols to 9-OH-AD and the primary degradation pathway.
Caption: Biotransformation pathway from phytosterols to 9-OH-AD.
Key Engineering Strategies:
-
Blocking Product Degradation: As highlighted, the deletion of multiple kstD genes is the most effective strategy to prevent the conversion of 9-OH-AD to 9-OH-ADD and ensure stable product accumulation.[1][10] In M. fortuitum, identifying and knocking out all five putative kstD genes was crucial for stabilizing the product.[1]
-
Balancing Metabolic Flux: The conversion of phytosterols involves both side-chain degradation and steroid nucleus modification. Overexpressing key enzymes like 17β-hydroxysteroid dehydrogenase (Hsd4A) can enhance the rate of side-chain degradation, reducing the accumulation of incomplete degradation by-products.[4] However, this must be balanced with the activity of KshA1 to prevent the accumulation of the intermediate AD.[4]
-
Cofactor Engineering: The hydroxylation reactions catalyzed by KSH and the oxidative degradation of sterols are heavily dependent on cofactors like flavin adenine dinucleotide (FAD). Engineering the supply and regeneration of FAD by overexpressing synthesis genes (ribB, ribC) and introducing regeneration systems (e.g., styrene monooxygenase) has been shown to significantly boost 9-OH-AD productivity.[11]
-
Eliminating Competing Pathways: In some strains, metabolic flux can be diverted into C22 pathways, leading to by-products like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OHHP). Knocking out genes like opccr and overexpressing hsd4A can effectively block this competing pathway and improve the purity of 9-OH-AD.[1][9]
Experimental Protocols
The following protocols provide a validated framework for the cultivation of microbial strains and the subsequent analysis of 9-OH-AD production.
Protocol 1: Microbial Biotransformation in Shake Flasks
This protocol describes a typical procedure for evaluating 9-OH-AD production at the laboratory scale.
Rationale: This multi-step process ensures the cultivation of a healthy and dense inoculum (seed culture) which is then transferred to a biotransformation medium designed to promote steroid conversion rather than rapid cell growth. Phytosterols, the substrate, are hydrophobic and are added with a surfactant to improve bioavailability.
Step-by-Step Methodology:
-
Strain Activation: Inoculate a single colony of the selected Mycobacterium strain from a solid agar plate into 50 mL of LBT medium (10.0 g/L NaCl, 10.0 g/L peptone, 5.0 g/L yeast extract, 2.0 g/L Tween-80, pH 7.0).
-
Seed Culture Preparation: Incubate the culture at 30°C with shaking at 200 rpm for 48-72 hours until the culture is visibly turbid. This serves as the seed culture.
-
Biotransformation Setup: Inoculate 200 mL of fermentation medium in a 1 L baffled flask with 10% (v/v) of the seed culture. The fermentation medium typically contains a carbon source, a nitrogen source, and mineral salts.
-
Substrate Addition: Prepare the phytosterol substrate by dissolving it in a non-ionic surfactant like Tween-80 or by creating an oil phase (e.g., soybean oil). Add the substrate to the culture to a final concentration of 15-20 g/L.
-
Incubation and Sampling: Incubate the biotransformation culture at 30°C, 200 rpm for 120-144 hours. Aseptically withdraw samples (e.g., 1 mL) at regular intervals (e.g., every 24 hours) to monitor cell growth (OD₆₀₀) and product formation.
-
Sample Processing: Immediately process the withdrawn samples for extraction and analysis to prevent degradation of the target compound.
Protocol 2: Extraction and HPLC Quantification of 9-OH-AD
Rationale: A reliable analytical method is essential for accurate comparison. This protocol uses liquid-liquid extraction to separate the steroids from the complex broth matrix, followed by quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard and robust technique for this analysis.[3]
Step-by-Step Methodology:
-
Extraction: To 1 mL of culture broth, add 2 mL of a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the steroids into the organic phase. Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the organic supernatant to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase (e.g., methanol/water mixture).
-
HPLC Analysis:
-
Quantification: Calculate the concentration of 9-OH-AD in the sample by comparing the peak area to a standard curve generated from known concentrations of a pure 9-OH-AD standard. The linearity range should be established (e.g., 0.01-0.20 g/L).[3]
Visualization of a Typical Experimental Workflow
This diagram outlines the logical flow from strain selection to final product analysis.
Caption: Workflow for comparing microbial strains for 9-OH-AD production.
Conclusion and Future Outlook
The microbial production of 9-OH-AD is a mature field that continues to benefit from advances in synthetic biology and metabolic engineering. Strains from the genus Mycobacterium, particularly M. neoaurum and M. fortuitum, remain the most promising candidates.[1][4] The key to developing a superior production strain lies in a multi-pronged approach: completely eliminating product degradation pathways (KstD deletion), optimizing the expression of rate-limiting enzymes (KSH), balancing precursor and cofactor supply, and shutting down competing metabolic branches. Future work will likely focus on systems biology approaches to understand and alleviate cellular stress responses to high substrate/product concentrations and further refine cofactor regeneration cycles to maximize the catalytic efficiency and robustness of these microbial cell factories.
References
-
Title: Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum. Source: PubMed URL: [Link]
-
Title: Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms. Source: PubMed Central URL: [Link]
-
Title: Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms. Source: PubMed URL: [Link]
-
Title: Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The 9-OHAD production analyses by different improvements. Source: ResearchGate URL: [Link]
-
Title: Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design. Source: ASM Journals URL: [Link]
-
Title: Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega. Source: MDPI URL: [Link]
-
Title: Multilevel Optimization of 3-Ketosteroid-9α-Hydroxylase for Enhanced 9α-Hydroxy-4-androstene-3,17-dione Production. Source: ACS Publications URL: [Link]
-
Title: The Mechanism of the Microbial Hydroxylation of Steroids. Source: RSC Publishing URL: [Link]
-
Title: Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Source: PubMed URL: [Link]
-
Title: Microbial Transformation of androst-4-ene-3,17-dione by Beauveria Bassiana. Source: PubMed URL: [Link]
-
Title: Microbial transformations of steroids--VI. Transformation of testosterone and androstenedione by Botryosphaerica obtusa. Source: PubMed URL: [Link]
-
Title: Detection of 9α-OH-AD Prepared by Biotransformation. Source: ResearchGate URL: [Link]
-
Title: Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide. Source: BioMed Central URL: [Link]
-
Title: Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum. Source: ResearchGate URL: [Link]
-
Title: Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum. Source: MDPI URL: [Link]
-
Title: Genome-wide response on phytosterol in 9-hydroxyandrostenedione-producing strain of Mycobacterium sp. VKM Ac-1817D. Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide response on phytosterol in 9-hydroxyandrostenedione-producing strain of Mycobacterium sp. VKM Ac-1817D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing production and purity of 9-OH-AD from phytosterols by balancing metabolic flux of the side-chain degradation and 9-position hydroxylation in Mycobacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Driving the conversion of phytosterol to 9α-hydroxy-4-androstene-3,17-dione in Mycolicibacterium neoaurum by engineering the supply and regeneration of flavin adenine dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 9-Hydroxy-4-androstene-3,17-dione in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 9-Hydroxy-4-androstene-3,17-dione, clinically known as Formestane, and its efficacy as an aromatase inhibitor. It is designed for scientific professionals, offering a detailed analysis of its mechanism, comparative performance against other inhibitors, and the experimental methodologies used for its evaluation.
The Critical Role of Aromatase in Estrogen Biosynthesis and Targeted Inhibition
Aromatase, designated as cytochrome P450 19A1 (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis. It is responsible for the aromatization of androgens—specifically, converting androstenedione to estrone and testosterone to estradiol.[1] In many hormone-dependent breast cancers, local estrogen production within the tumor microenvironment is a primary driver of cancer cell proliferation.[1] Therefore, inhibiting aromatase is a cornerstone of endocrine therapy, particularly for estrogen receptor-positive (ER+) breast cancer in postmenopausal women, where peripheral tissues, rather than the ovaries, are the main source of estrogen.[2][3]
Aromatase inhibitors (AIs) are broadly classified into two types:
-
Type I (Steroidal): These are androgen substrate analogs that bind irreversibly to the enzyme, leading to its permanent inactivation. This mechanism is often referred to as "suicide inhibition."[3][4]
-
Type II (Non-steroidal): These inhibitors bind reversibly to the heme moiety of the cytochrome P450 enzyme, competing with the natural androgen substrates.[5]
Profile of Formestane (this compound)
Formestane (chemical name: 4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, steroidal (Type I) aromatase inhibitor.[1][2] As an analog of androstenedione, it binds to the active site of the aromatase enzyme.[1] This binding is initially competitive but is followed by a covalent, irreversible linkage that permanently inactivates the enzyme.[3][4] This "suicide inhibition" mechanism ensures a prolonged therapeutic effect.[4]
Historically, Formestane was the first selective Type I steroidal AI used to treat ER+ breast cancer in postmenopausal women.[2] However, it exhibits poor oral bioavailability and was primarily administered via intramuscular injection.[2][5] This limitation, coupled with the development of potent, orally active third-generation AIs, has led to its reduced clinical use.[2]
Comparative Efficacy Analysis
The efficacy of an aromatase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for both parameters indicates higher potency. Formestane, while effective, is generally less potent than the third-generation AIs.
| Inhibitor | Chemical Class & Type | Mechanism | IC50 (nM) | Ki (µM) | Key Characteristics |
| Formestane | Steroidal (Type I) | Irreversible | ~20[6] | ~3.28[7] | Second-generation; poor oral bioavailability; administered intramuscularly.[2] |
| Exemestane | Steroidal (Type I) | Irreversible | - | - | Third-generation; orally active; structurally related to androstenedione.[8] |
| Letrozole | Non-steroidal (Type II) | Reversible | ~1.9[9] | - | Third-generation; highly potent; considered more effective at estrogen suppression than anastrozole.[10] |
| Anastrozole | Non-steroidal (Type II) | Reversible | - | - | Third-generation; widely used; effective with a favorable side-effect profile.[11] |
Note: IC50 and Ki values are highly dependent on the specific assay conditions (e.g., cell type, substrate concentration). The values presented are for comparative illustration and are drawn from different experimental systems. Direct head-to-head comparisons are most informative.
Studies have demonstrated that Formestane effectively reduces circulating estrogen levels. In postmenopausal patients, intramuscular administration can suppress serum estradiol levels significantly.[12][13][14] In vivo studies in rats with chemically-induced mammary tumors showed that Formestane treatment caused tumor regression in over 80-90% of cases, an effect comparable to ovariectomy.[15][16] However, third-generation inhibitors like letrozole have been shown to produce more extensive estrogen suppression than their predecessors.[10]
Experimental Protocols for Assessing Aromatase Inhibition
The evaluation of aromatase inhibitors relies on robust in vitro assays. These protocols provide a self-validating system for assessing the potency and efficacy of compounds like Formestane.
In Vitro Enzymatic Assay Using Human Placental Microsomes
Causality: Human placental tissue is one of the richest sources of aromatase, making its microsomal fraction an ideal and widely used cell-free system for initial biochemical evaluation of inhibitors.[17] This assay directly measures the enzymatic activity and its inhibition without the complexities of cellular uptake or metabolism.
Detailed Methodology:
-
Microsome Preparation: Obtain fresh human term placenta and process at 4°C.[17] Homogenize the tissue and perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum and the membrane-bound aromatase enzyme.[17]
-
Reaction Setup: In a reaction tube, combine the placental microsomes, an NADPH-generating system (required cofactor for aromatase activity), and the androgen substrate (e.g., radiolabeled [1β-3H]-androstenedione).[17]
-
Inhibitor Addition: Add the test compound (Formestane) at a range of concentrations. Include a positive control (a known inhibitor like letrozole) and a negative control (vehicle only).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes) to allow for enzymatic conversion.
-
Reaction Termination & Product Extraction: Stop the reaction by adding an organic solvent (e.g., chloroform). This also serves to extract the steroids from the aqueous phase.
-
Quantification: The most common method is the tritiated water release assay.[6] Aromatization of [1β-3H]-androstenedione releases the tritium into the water (3H2O). The radioactivity of the aqueous phase is then measured by liquid scintillation counting, which is directly proportional to the aromatase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the inhibition curve and determine the IC50 value.
Cell-Based Aromatase Activity Assay
Causality: Cell-based assays, using cell lines like the human choriocarcinoma JEG-3, provide a more physiologically relevant model.[18][19] These assays account for cell membrane permeability, intracellular metabolism, and potential effects on gene expression, which are not captured in cell-free systems.[20]
Detailed Methodology:
-
Cell Culture: Culture JEG-3 cells in appropriate media until they reach a suitable confluency.[19] These cells constitutively express aromatase.[19]
-
Treatment: Replace the culture medium with fresh medium containing the androgen substrate (e.g., androstenedione or testosterone) and various concentrations of the test inhibitor (Formestane).
-
Incubation: Incubate the cells for a specified period (e.g., 2-24 hours).[21]
-
Product Measurement: Collect the culture medium. The amount of estradiol or estrone produced and secreted into the medium is quantified using a sensitive method like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Cytotoxicity Control: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed reduction in estrogen production is due to specific aromatase inhibition and not simply cell death.[9][21]
-
Data Analysis: Normalize the estrogen production to the cell number or total protein content. Calculate the IC50 value as described for the enzymatic assay.
Conclusion and Future Perspectives
This compound (Formestane) is a historically significant, second-generation steroidal aromatase inhibitor that operates via an irreversible "suicide" mechanism. While its efficacy in suppressing estrogen biosynthesis and treating hormone-sensitive breast cancer is well-documented, its poor oral bioavailability has led to its supersession by orally active, third-generation inhibitors like letrozole, anastrozole, and exemestane, which generally exhibit greater potency.
The experimental protocols detailed herein, utilizing both cell-free enzymatic systems and cell-based models, remain the gold standard for the preclinical evaluation and comparison of novel aromatase inhibitors. Future research in this field continues to focus on developing agents with even greater potency, higher selectivity to minimize off-target effects, and novel mechanisms to overcome resistance to existing endocrine therapies.
References
-
PubChem. (n.d.). Formestane. National Center for Biotechnology Information. Retrieved from [Link]
-
Bajetta, E., Zilembo, N., Buzzoni, R., Bichisao, E., & Guzzon, A. (1990). Aromatase Inhibition With 4-hydroxyandrostenedione in the Treatment of Postmenopausal Patients With Advanced Breast Cancer: A Phase II Study. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Formestane? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Formestane used for? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Placental Aromatase Assay Validation Study: Microsome Preparation and Characterization. PubMed. Retrieved from [Link]
-
Stein, R. C., Dowsett, M., Hedley, A., Gazet, J. C., Ford, H. T., & Coombes, R. C. (1990). The Clinical and Endocrine Effects of 4-hydroxyandrostenedione Alone and in Combination With Goserelin in Premenopausal Women With Advanced Breast Cancer. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. Retrieved from [Link]
-
Davies, J. H., Dowsett, M., Jacobs, S., Coombes, R. C., Hedley, A., & Shearer, R. (1992). Aromatase inhibition: 4-hydroxyandrostenedione (4-OHA, CGP 32349) in advanced prostatic cancer. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). Retrieved from [Link]
-
Palma, F., Vagnini, A., Carloni, S., Rocchi, M. B. L., & Galarini, R. (2019). A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Formestane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Positive Control Study. Retrieved from [Link]
-
Coombes, R. C., Hughes, S. W., & Dowsett, M. (1992). 4-hydroxyandrostenedione: a new treatment for postmenopausal patients with breast cancer. PubMed. Retrieved from [Link]
-
MacNeill, F. A., Jacobs, S., Dowsett, M., Lønning, P. E., & Powles, T. J. (2004). The effects of oral 4-hydroxyandrostenedione on peripheral aromatisation in post-menopausal breast cancer patients. PubMed. Retrieved from [Link]
-
Brodie, A. M., Marsh, D. A., & Brodie, H. J. (1979). The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer. PubMed. Retrieved from [Link]
-
Wouters, W., De Coster, R., Krekels, M., Van Dun, J., Raeymaekers, A., & Janssen, P. A. (1990). Aromatase in the human choriocarcinoma JEG-3: inhibition by R 76 713 in cultured cells and in tumors grown in nude mice. PubMed. Retrieved from [Link]
-
Schieweck, K., Bhatnagar, A. S., & Batzl, C. (1988). An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors. PubMed. Retrieved from [Link]
-
Dowsett, M., Goss, P. E., Powles, T. J., Hutchinson, G., Brodie, A. M., Jeffcoate, S. L., & Coombes, R. C. (1987). Use of the aromatase inhibitor 4-hydroxyandrostenedione in postmenopausal breast cancer: optimization of therapeutic dose and route. PubMed. Retrieved from [Link]
-
Wang, Y., Chen, J., & Chan, F. L. (2007). Pharmacological concentration of resveratrol suppresses aromatase in JEG-3 cells. PubMed. Retrieved from [Link]
-
Erel, S. B., Gurer-Orhan, H., & Orhan, I. E. (2022). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. National Institutes of Health. Retrieved from [Link]
-
Sanderson, J. T., Hordijk, J., Giesy, J. P., & van den Berg, M. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Oxford Academic. Retrieved from [Link]
-
Laville, N., Devers, S., Bou-Hanna, C., Ben-Abdallah, M., & Aoudé-Werner, D. (2009). Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line. PubMed. Retrieved from [Link]
-
Wójtowicz, A. K., Szychowski, K. A., Ropstad, E., & Gregoraszczuk, E. L. (2014). Modulation of estradiol synthesis and aromatase activity in human choriocarcinoma JEG-3 cells exposed to tetrabromobisphenol A. PubMed. Retrieved from [Link]
-
Kaufmann, M., Jonat, W., & Blamey, R. (2007). Comparative review of anastrozole, letrozole and exemestane in the management of early breast cancer. PubMed. Retrieved from [Link]
-
Pera, B., Di Todaro, L., & Monti, E. (2020). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. Retrieved from [Link]
-
Niu, G., Yang, Y., & Liu, Y. (2018). Let‐7g inhibits synthesis of estradiol by downregulating activity of aromatase in JEG3 cells. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The effect of aromatase inhibitor 4-hydroxyandrostenedione on steroid receptors in hormone-dependent tissues of the rat. Retrieved from [Link]
-
Barbieri, R. L., Canick, J. A., & Makris, A. (1988). Effect of the aromatase inhibitor 4-hydroxyandrostene-3,17-dione progesterone synthesis by human luteal cells. PubMed. Retrieved from [Link]
-
Dowsett, M. (1993). Second generation aromatase inhibitor--4-hydroxyandrostenedione. PubMed. Retrieved from [Link]
-
Nnane, I. P., Chung, L. W., D'Agostino, R., & Kridl, J. C. (1998). Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 9alpha-Hydroxyandrost-4-ene-3,17-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor-Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial. Retrieved from [Link]
-
Breast Cancer Now. (n.d.). Aromatase inhibitors (anastrozole, exemestane and letrozole). Retrieved from [Link]
-
Pfeiler, G., & Königsberg, R. (2009). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4,6-Androstatriene-3,17-dione. Retrieved from [Link]
-
MacNeill, F. A., Jacobs, S., Lønning, P. E., Powles, T. J., & Dowsett, M. (1994). Combined treatment with 4-hydroxyandrostenedione and aminoglutethimide: effects on aromatase inhibition and oestrogen suppression. National Institutes of Health. Retrieved from [Link]
-
JCDR. (2009). Anastrozole, Letrozole, Exemestane. Retrieved from [Link]
-
Reed, M. J., Lai, L. C., Owen, A. M., Singh, A., Coldham, N. G., Ghilchik, M. W., & James, V. H. (1990). Effect of treatment with 4-hydroxyandrostenedione on the peripheral conversion of androstenedione to estrone and in vitro tumor aromatase activity in postmenopausal women with breast cancer. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Use of the aromatase inhibitor 4-hydroxyandrostenedione in postmenopausal breast cancer: optimization of therapeutic dose and route. Retrieved from [Link]
-
OncLive. (2024). Novel Anti-Estrogen Therapies Are Poised to Expand Treatment Options in Advanced ER+ Breast Cancer. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Formestane | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Formestane used for? [synapse.patsnap.com]
- 4. What is the mechanism of Formestane? [synapse.patsnap.com]
- 5. Formestane - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. mdpi.com [mdpi.com]
- 10. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative review of anastrozole, letrozole and exemestane in the management of early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aromatase inhibition with 4-hydroxyandrostenedione in the treatment of postmenopausal patients with advanced breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-hydroxyandrostenedione: a new treatment for postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of the aromatase inhibitor 4-hydroxyandrostenedione in postmenopausal breast cancer: optimization of therapeutic dose and route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of aromatase inhibitor 4-hydroxyandrostenedione and other compounds in the 7, 12-dimethylbenz(a)anthracene-induced breast carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 20. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Guide: 9-Hydroxy-4-androstene-3,17-dione (Formestane) vs. Letrozole
A Technical Resource for Researchers in Oncology and Drug Development
Introduction
In the field of endocrine-responsive breast cancer research, aromatase inhibitors (AIs) are critical tools for investigating the estrogen-dependent signaling pathways that drive tumorigenesis. By blocking the aromatase enzyme (CYP19A1), these agents effectively halt the conversion of androgens to estrogens, thereby depriving cancer cells of a key proliferative signal. This guide provides a detailed in vivo comparison of two historically and clinically significant AIs: 9-Hydroxy-4-androstene-3,17-dione, also known as Formestane, a second-generation steroidal inhibitor, and Letrozole, a third-generation non-steroidal inhibitor. The objective is to equip researchers with the foundational knowledge to select the appropriate inhibitor for their experimental needs and to design robust in vivo studies.
Divergent Mechanisms of Aromatase Inhibition
At the molecular level, Formestane and Letrozole employ fundamentally different strategies to neutralize aromatase, which has significant implications for their in vivo activity, potency, and duration of effect.
Formestane: The Irreversible "Suicide" Inhibitor
Formestane is a steroidal AI, structurally similar to the natural aromatase substrate, androstenedione.[1] It acts as a mechanism-based or "suicide" inhibitor.[2][3] The aromatase enzyme binds to Formestane and initiates the catalytic process as it would with its native substrate. However, this process converts Formestane into a reactive intermediate that forms a permanent, covalent bond with the enzyme's active site.[3] This action irreversibly inactivates the enzyme.[2][4] The cell must then synthesize new enzyme protein to restore aromatase activity, leading to a prolonged biological effect.[2]
Letrozole: The Potent, Reversible Competitor
Letrozole is a non-steroidal, triazole-based compound that functions as a highly potent and selective competitive inhibitor.[5][6] It reversibly binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[5][7] This binding action physically blocks the active site, preventing the natural androgen substrates from being converted to estrogens.[5] Its high specificity means it has minimal impact on other steroidogenic pathways.[5] The inhibitory effect is concentration-dependent and reversible.[5]
Caption: Comparative mechanisms of Formestane and Letrozole on aromatase.
Designing a Comparative In Vivo Study
To effectively compare these two agents, a well-controlled preclinical model is essential. The most widely accepted and clinically predictive model utilizes ovariectomized female immunodeficient mice bearing xenografts of human breast cancer cells that overexpress aromatase (e.g., MCF-7/Aro).[8][9][10][11]
Experimental Workflow
Caption: Standard workflow for in vivo comparison of aromatase inhibitors.
Detailed Protocol
-
Animal Model: Use ovariectomized female athymic nude mice. Ovariectomy removes the primary source of endogenous estrogen, simulating a postmenopausal state where peripheral aromatase is the main driver of estrogen synthesis.[8][11]
-
Cell Line: Employ MCF-7 cells stably transfected with the human aromatase gene (MCF-7/Aro or MCF-7Ca).[9][10] These estrogen receptor-positive cells can synthesize their own estrogen, creating a self-stimulating tumor growth environment that is highly sensitive to AIs.[8][11]
-
Tumor Inoculation: Subcutaneously inject MCF-7/Aro cells, often mixed with Matrigel, into the flank of the mice.
-
Treatment Initiation: Once tumors are established (e.g., 100-200 mm³), randomize animals into treatment cohorts.
-
Dosing Regimens:
-
Vehicle Control: Administer the appropriate vehicle daily.
-
Formestane: Typically administered via intramuscular or subcutaneous injection.
-
Letrozole: Administered orally. A daily dose of 10 µ g/day has been shown to result in complete tumor growth inhibition in this model.[12]
-
-
Primary Endpoints:
-
Tumor Volume: Measure twice weekly to assess anti-tumor efficacy.
-
Plasma Estrogen Levels: Quantify at study termination using a sensitive assay (e.g., LC-MS/MS) to measure systemic estrogen suppression.
-
Intratumoral Aromatase Activity: Measure at endpoint to confirm target engagement within the tumor microenvironment.
-
Performance Metrics and In Vivo Data Comparison
Preclinical studies using the model described above have consistently highlighted the superior performance of Letrozole.
Comparative Data Summary
| Metric | Formestane (Second-Gen) | Letrozole (Third-Gen) | Rationale & Causality |
| In Vivo Potency | Lower | Very High | Letrozole is 10-30 times more potent than anastrozole (another 3rd-gen AI) in inhibiting intracellular aromatase, and significantly more potent than older agents like formestane.[13][14] |
| Estrogen Suppression | Significant (~70%)[15] | Near Complete (>98-99%)[5][12] | Letrozole's high affinity and selectivity for the aromatase enzyme lead to a more profound and consistent blockade of estrogen synthesis systemically and within the tumor.[12] |
| Tumor Growth Inhibition | Moderate | Marked, often causing tumor regression[8][11] | The near-complete estrogen deprivation achieved by letrozole results in a more potent anti-proliferative effect on estrogen-dependent tumor cells.[8][12] |
| Mechanism | Irreversible, Steroidal[2][4] | Reversible, Non-steroidal[5] | Formestane's permanent inactivation of the enzyme contrasts with Letrozole's continuous, concentration-dependent competitive binding. |
| Selectivity | High | Very High | Letrozole is highly specific for aromatase and does not significantly affect other steroidogenic pathways, making it a "cleaner" tool for studying pure estrogen deprivation.[5] |
Key Insights from Preclinical Models
-
Superior Efficacy of Letrozole: In head-to-head comparisons in the MCF-7/Aro xenograft model, Letrozole is significantly more effective at suppressing tumor growth than Formestane and even other third-generation AIs like anastrozole.[8][11][12] It not only halts tumor progression but often induces significant tumor regression.[8]
-
Predictive Value of the Model: The results observed in this preclinical model have been highly predictive of clinical outcomes.[10][16] Studies showing the superiority of AIs like Letrozole over tamoxifen in this model were later confirmed in large-scale clinical trials.[8][9]
-
Estrogen Suppression Correlates with Efficacy: The degree of estrogen suppression is directly linked to anti-tumor activity. Letrozole's ability to reduce plasma estradiol levels to below the limit of detection is a key factor in its superior performance.[5][12]
Conclusion for the Research Professional
The choice between Formestane and Letrozole for in vivo research should be guided by the specific experimental goals.
-
For achieving maximal, near-complete estrogen deprivation to study the effects of profound hormone suppression, Letrozole is the unequivocal gold standard. Its superior potency, high selectivity, and extensive validation in clinically-predictive preclinical models make it the most reliable tool for inhibiting aromatase activity in vivo.[6][12][17]
-
Formestane remains a relevant tool for specific research questions, such as studying the biological consequences of irreversible enzyme inactivation or investigating class-specific effects of steroidal versus non-steroidal AIs. However, for general-purpose aromatase inhibition, it has been largely superseded by the more potent and selective third-generation agents.
References
- Dr. Oracle. (2025, December 5).
- Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Journal of Steroid Biochemistry and Molecular Biology, 106(1-5), 1-13.
- Sabnis, G. J., et al. (2005). Therapeutic observations in MCF-7 aromatase xenografts. Cancer Research, 65(2), 684-691.
- Synapse. (2024, July 17).
- Brodie, A., et al. (2003). Predictions from a Preclinical Model: Studies of Aromatase Inhibitors and Antiestrogens. Clinical Cancer Research, 9(1), 455s-459s.
- Brodie, A., et al. (2003). Predictions from a Preclinical Model: Studies of Aromatase Inhibitors and Antiestrogens 1. Clinical Cancer Research, 9(1), 455-459.
- Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Semantic Scholar.
- Synapse. (2024, June 14).
- ChemicalBook. (2023, November 21). Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action.
- Aromatase Inhibitors. (2025, September 3). Letrozole Mechanism of Action in Estrogen Suppression and Cancer Therapy.
- Brodie, A., et al. (2007). Xenograft models for aromatase inhibitor studies. The Journal of Steroid Biochemistry and Molecular Biology, 106(1-5), 119-124.
- Guidechem. (n.d.).
- Sabnis, G. J., et al. (2005, January 15). Therapeutic observations in MCF-7 aromatase xenografts. Johns Hopkins University.
- Brodie, A. M., et al. (1998). Preclinical studies using the intratumoral aromatase model for postmenopausal breast cancer. Oncology (Williston Park, N.Y.), 12(3 Suppl 5), 36-40.
- Dowsett, M., & Haynes, B. P. (1995). Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane. The Journal of Steroid Biochemistry and Molecular Biology, 53(1-6), 169-173.
- Brodie, A. M. (2001). Applicability of the intratumor aromatase preclinical model to predict clinical trial results with endocrine therapy. The Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 71-76.
- Brodie, A. M., et al. (1998, March 2). Preclinical Studies Using the Intratumoral Aromatase Model for Postmenopausal Breast Cancer. CancerNetwork.
- ResearchGate. (n.d.). Figure 2 Effect of hormones on MCF7-ARO tumor xenograft growth and body weight in female nude mice.
- Taylor & Francis. (n.d.). Formestane – Knowledge and References.
- Altogen Labs. (n.d.). MCF7 Xenograft Model.
- Geisler, J., et al. (2011). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? British Journal of Cancer, 104(7), 1059-1066.
- ResearchGate. (n.d.). Relative potencies with which letrozole, anastrozole, and fadrozole inhibit aromatase from non-cellular and intracellular sources.
- ResearchGate. (n.d.). concentrations of letrozole, anastrozole, exemestane, fadrozole,...
Sources
- 1. Page loading... [guidechem.com]
- 2. What is the mechanism of Formestane? [synapse.patsnap.com]
- 3. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Formestane used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. pinnaclepeptides.com [pinnaclepeptides.com]
- 7. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies using the intratumoral aromatase model for postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applicability of the intratumor aromatase preclinical model to predict clinical trial results with endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] The discovery and mechanism of action of letrozole | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Production of 9-Hydroxy-4-androstene-3,17-dione from Diverse Phytosterol Feedstocks
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biotransformation of various phytosterols into 9-hydroxy-4-androstene-3,17-dione (9-OH-AD), a critical precursor for the synthesis of high-value steroid drugs such as corticosteroids and progestogens. We will explore the underlying biochemical pathways, compare the conversion efficiencies of different phytosterol substrates, and provide detailed experimental protocols for researchers in the field.
The use of phytosterols, which are abundant and cost-effective byproducts of the vegetable oil and wood pulp industries, represents a cornerstone of modern steroid manufacturing. The microbial-driven conversion of these plant-based sterols into key C19 and C21 steroid intermediates is a mature and economically significant application of industrial biotechnology. At the heart of this process lies the selective hydroxylation of the steroid nucleus, with the 9α-hydroxylation being a particularly pivotal and often challenging step. The product, 9-OH-AD, is a versatile building block, enabling the efficient chemical synthesis of a wide array of therapeutic agents.
This document synthesizes data from key studies to offer a comparative analysis of β-sitosterol, stigmasterol, and campesterol as starting materials for 9-OH-AD production, focusing on the performance of engineered microbial catalysts.
The Biochemical Pathway: From Phytosterol to 9-OH-AD
The conversion of phytosterols to 9-OH-AD is a multi-step enzymatic process primarily carried out by engineered strains of Mycobacterium. The overall pathway can be logically divided into two major phases:
-
Phase 1: Side-Chain Cleavage: The complex alkyl side-chain at the C17 position of the phytosterol molecule is systematically degraded by a series of enzymes, ultimately yielding the C19 steroid core, androst-4-ene-3,17-dione (AD). This process is analogous to the β-oxidation of fatty acids.
-
Phase 2: C9α-Hydroxylation: The AD molecule is then acted upon by a highly specific enzyme, 3-ketosteroid-9α-hydroxylase (KSH). This enzyme introduces a hydroxyl group at the C9α position, forming the desired 9-OH-AD.
A critical consideration in this pathway is the management of a competing reaction catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KSDD). This enzyme can convert the intermediate AD into androst-1,4-diene-3,17-dione (ADD), an undesirable byproduct in this context. Therefore, successful production strains are often genetically engineered to have the ksdD gene deleted or inactivated, thereby channeling the metabolic flux towards 9α-hydroxylation.
Caption: Biochemical pathway from phytosterols to 9-OH-AD.
Comparative Performance of Phytosterol Substrates
The choice of phytosterol feedstock can influence the overall efficiency and economics of 9-OH-AD production. While often used as a mixed substrate, individual phytosterols exhibit different conversion characteristics. The structural differences, particularly in the C17 side-chain, can affect the kinetics of the initial side-chain cleavage reactions.
Below is a summary of comparative performance data synthesized from studies utilizing engineered Mycobacterium sinensis strains optimized for 9-OH-AD production.
| Substrate | Chemical Structure Highlight | Molar Yield (%) | Final Titer (g/L) | Key Observations & Insights |
| β-Sitosterol | C24 ethyl group | ~65-75% | 15-20 | Generally considered the standard substrate. Its saturated side-chain is readily processed by the microbial enzymatic machinery. High titers are achievable with optimized fermentation processes. |
| Stigmasterol | Double bond at C22 | ~60-70% | 14-18 | The C22 double bond introduces a structural difference but does not significantly impede the overall conversion. Yields are often comparable to β-sitosterol, making it an excellent alternative feedstock. |
| Campesterol | C24 methyl group | ~65-75% | 15-20 | Structurally very similar to β-sitosterol, with one less methyl group in the side chain. It typically shows conversion efficiencies and product titers that are on par with β-sitosterol. |
| Mixed Phytosterols | Typical industrial blend | ~60-70% | 14-19 | Performance is robust, reflecting the blended nature of the substrate. This is the most common industrial scenario, and strains are often developed and optimized using these mixed feedstocks. |
Expert Insights: While pure substrates are useful for academic studies, industrial processes almost exclusively use mixed phytosterols due to cost. The data indicates that modern engineered strains are highly effective at processing the common phytosterols (β-sitosterol, stigmasterol, campesterol) with comparable efficiencies. The primary bottleneck and area for optimization often lie not in the specific C17 side-chain structure of these common sterols, but rather in overcoming the low aqueous solubility of the substrate and optimizing the expression and activity of the rate-limiting KSH enzyme.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for the biotransformation of phytosterols to 9-OH-AD and the subsequent analysis of the product.
Protocol for Microbial Biotransformation
This protocol outlines a typical batch fermentation process for converting phytosterols into 9-OH-AD using an engineered Mycobacterium strain.
Step 1: Strain and Culture Preparation
-
Select a suitable engineered strain, such as Mycobacterium sinensis with an inactivated ksdD gene.
-
Prepare a seed culture by inoculating a loopful of the strain from a solid plate into a flask containing a seed medium (e.g., nutrient broth with 0.05% Tween 80).
-
Incubate the seed culture at 30-32°C with shaking at 200-220 rpm for 48-72 hours until a dense culture is obtained.
Step 2: Biotransformation Setup
-
Prepare the fermentation medium in a bioreactor. A typical medium might contain (per liter): 10 g glucose, 5 g yeast extract, 8 g (NH₄)₂HPO₄, and 2 g K₂HPO₄, adjusted to pH 7.0-7.2.
-
Sterilize the bioreactor and medium.
-
Inoculate the bioreactor with 5-10% (v/v) of the seed culture.
Step 3: Substrate Addition and Bioconversion
-
Prepare the phytosterol substrate by micronizing it to a fine powder or dissolving it in a suitable water-miscible organic solvent. A common practice is to create a slurry with a surfactant like Tween 80 or to use a solubilizing agent like hydroxypropyl-β-cyclodextrin to improve bioavailability.
-
Once the culture reaches the exponential growth phase, add the phytosterol substrate to the desired final concentration (e.g., 30-50 g/L).
-
Maintain the fermentation at 30-32°C with controlled aeration and agitation to ensure sufficient dissolved oxygen.
-
Monitor the bioconversion process by periodically taking samples for analysis. The transformation typically takes 96-144 hours.
Step 4: Product Extraction
-
After the conversion is complete (as determined by HPLC analysis), harvest the culture broth.
-
Extract the steroid products from the broth using an equal volume of an organic solvent such as ethyl acetate or butyl acetate.
-
Perform the extraction two to three times to ensure complete recovery.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.
Caption: General experimental workflow for 9-OH-AD production.
Protocol for HPLC Analysis
Quantitative analysis of 9-OH-AD, AD, and residual phytosterols is crucial for monitoring the process and calculating yields.
Step 1: Sample Preparation
-
Take 1.0 mL of the culture broth.
-
Add 1.0 mL of acetonitrile or methanol, vortex vigorously for 1 minute to stop the reaction and extract the steroids.
-
Centrifuge at 12,000 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Step 2: HPLC Conditions
-
System: A standard High-Performance Liquid Chromatography system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water. A typical starting point is 70:30 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Step 3: Quantification
-
Prepare standard solutions of 9-OH-AD and AD of known concentrations.
-
Generate a standard curve by plotting peak area against concentration for each standard.
-
Calculate the concentration of 9-OH-AD and AD in the samples by comparing their peak areas to the standard curve.
Conclusion and Future Outlook
The biotransformation of phytosterols into 9-OH-AD is a highly optimized and efficient industrial process. Comparative analysis reveals that common phytosterols, including β-sitosterol, stigmasterol, and campesterol, all serve as excellent substrates for engineered Mycobacterium strains, with broadly similar conversion yields. The focus of future research and development will likely continue in the following areas:
-
Advanced Strain Engineering: Further refinement of microbial chassis through synthetic biology and metabolic engineering to enhance KSH activity, improve cofactor regeneration, and increase tolerance to high substrate and product concentrations.
-
Process Intensification: Development of continuous fermentation and in-situ product removal techniques to improve volumetric productivity and streamline downstream processing.
-
Substrate Bioavailability: Innovations in substrate formulation and delivery, such as novel surfactant systems or nanoparticle-based delivery, to overcome the solubility challenge and increase mass transfer rates.
By building upon the robust foundation of existing biotransformation technology, the production of 9-OH-AD from sustainable phytosterol feedstocks will remain a cornerstone of the steroid pharmaceutical industry.
References
-
Wang, F., Wang, W., & Wang, M. (2012). Microbial transformation of sterols. Chinese Journal of Biotechnology. [Link]
-
Yao, K., et al. (2022). Biosynthesis of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by engineered Mycobacterium sinensis. Frontiers in Bioengineering and Biotechnology. [Link]
-
Wei, W., et al. (2010). Disruption of 3-ketosteroid-delta1-dehydrogenase gene in Mycobacterium neoaurum JC-12 and its application in 9alpha-hydroxy-4-androstene-3,17-dione production. Journal of Industrial Microbiology & Biotechnology. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Hydroxy-4-androstene-3,17-dione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount, not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-Hydroxy-4-androstene-3,17-dione, a steroid hormone with anti-tumor properties.[1] The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile and Characteristics
This compound, also known as Formestane, is a steroidal aromatase inhibitor.[2] Its potent physiological activity necessitates careful handling to prevent accidental exposure.[3] A thorough understanding of its properties is the foundation of a sound disposal plan.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃ | [4] |
| Molecular Weight | 302.41 g/mol | [4] |
| Melting Point | 222-223.5 °C | [5] |
| Boiling Point | 470.3 °C at 760 mmHg | |
| Appearance | Powder | [5] |
| Storage Temperature | 2-8°C, sealed in a dry place | [5] |
GHS Hazard Identification:
According to safety data sheets, this compound is classified with the following hazards:
-
Harmful if swallowed. [6]
-
Suspected of causing cancer. [6]
-
May damage fertility or the unborn child. [6]
-
May cause harm to breast-fed children. [6]
These classifications underscore the critical need for stringent adherence to the disposal procedures outlined below.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached systematically to ensure safety and compliance. The following workflow is designed to guide laboratory personnel through the process, from initial waste generation to final disposal.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. What is the mechanism of Formestane? [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 560-62-3 [m.chemicalbook.com]
- 5. This compound CAS 560-62-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 9-Hydroxy-4-androstene-3,17-dione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Hydroxy-4-androstene-3,17-dione. Our focus is to deliver procedural, step-by-step guidance that directly addresses operational questions, ensuring both personal safety and the integrity of your research. By moving beyond mere product support, we aim to be your preferred source for laboratory safety and chemical handling information.
Understanding the Risks: A Proactive Stance on Safety
This compound is a steroid derivative used in various research applications, including the manufacturing of highly effective fluorinated anti-inflammatory remedies.[1] Due to its classification as a physiologically active substance, it must be handled with the care required for hazardous materials. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as harmful if swallowed, suspected of causing cancer, and potentially damaging to fertility or the unborn child.[2] Therefore, a robust personal protective equipment (PPE) plan is not just a recommendation but a critical component of your experimental protocol.
The primary routes of exposure are inhalation of the powdered form, skin contact, and accidental ingestion. A thorough risk assessment should always precede any handling of this compound.
The Hierarchy of Controls: A Multi-Layered Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling this compound, engineering controls such as fume hoods and ventilated enclosures are paramount. Administrative controls, including standard operating procedures (SOPs) and thorough training, are also essential. PPE serves as the final and critical barrier between the researcher and the chemical.
Essential Personal Protective Equipment (PPE)
Based on the hazard profile of this compound, the following PPE is mandatory.
| Body Part | PPE Recommendation | Rationale and Key Considerations |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Regular glove changes are recommended to avoid saturation. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles.[3] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the powder form to prevent inhalation.[4] For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary.[5][6] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure your chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble PPE: Have all necessary PPE readily available and in good condition.
-
Review the Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.[3]
-
Prepare for Spills: Have a spill kit readily accessible.
Step-by-Step Handling Procedure:
Caption: Step-by-step procedure for handling this compound.
Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and pipette tips, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[3]
-
Compliance: All waste disposal must adhere to local, state, and federal regulations.[3][7]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][9]
By adhering to these stringent safety protocols, you can confidently and safely work with this compound, ensuring both your well-being and the integrity of your scientific pursuits.
References
-
This compound - LookChem. Available at: [Link]
-
9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem. Available at: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Available at: [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available at: [Link]
-
Strategies for High Containment - Pharmaceutical Technology. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Available at: [Link]
-
This compound CAS 560-62-3 - Home Sunshine Pharma. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]
-
How to Use Steroids Safely for Bodybuilding - Arsenal Health. Available at: [Link]
-
Safety data sheet - CPAchem. Available at: [Link]
-
Advice on steroid use - NHS Lothian. Available at: [Link]
-
A practical primer on safer use of anabolic steroids & other performance enhancing drugs. Available at: [Link]
-
4-Androstene-3,17-dione - Novachem. Available at: [Link]
Sources
- 1. This compound | 560-62-3 [m.chemicalbook.com]
- 2. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
